molecular formula C12H18N2O2 B592131 tert-Butyl (3-(methylamino)phenyl)carbamate CAS No. 1134328-09-8

tert-Butyl (3-(methylamino)phenyl)carbamate

Cat. No.: B592131
CAS No.: 1134328-09-8
M. Wt: 222.288
InChI Key: OYQSQKBDOJILSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (3-(methylamino)phenyl)carbamate is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.288. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (3-(methylamino)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (3-(methylamino)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[3-(methylamino)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-7-5-6-9(8-10)13-4/h5-8,13H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQSQKBDOJILSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721003
Record name tert-Butyl [3-(methylamino)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134328-09-8
Record name tert-Butyl [3-(methylamino)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1134328-09-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (3-(methylamino)phenyl)carbamate, a versatile chemical intermediate with applications in pharmaceutical research and development. The document details its chemical and physical properties, provides a potential synthetic protocol, and explores its relevance in medicinal chemistry.

Chemical and Physical Properties

A summary of the key physical and chemical properties of tert-butyl (3-(methylamino)phenyl)carbamate is presented in the table below. This data is essential for handling, characterization, and experimental design.

PropertyValueSource
CAS Number 1134328-09-8[1][2]
Molecular Formula C12H18N2O2[1]
Molecular Weight 222.283 g/mol [2]
Density 1.1 ± 0.1 g/cm³[2]
Boiling Point 302.3 ± 25.0 °C at 760 mmHg[2]
Flash Point 136.6 ± 23.2 °C[2]
PSA (Polar Surface Area) 53.85 Ų[2]
LogP 2.92[2]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[2]
Index of Refraction 1.579[2]

Synthesis and Experimental Protocols

Reaction Scheme:

A potential synthesis could involve the protection of one of the amino groups of 3-methylaminoaniline with a tert-butoxycarbonyl (Boc) group.

Diagram of a Potential Synthetic Workflow:

SynthesisWorkflow reactant 3-Methylaminoaniline reagent Di-tert-butyl dicarbonate (Boc)2O in an appropriate solvent (e.g., THF, Dioxane) reactant->reagent Reaction workup Reaction Quenching and Extraction reagent->workup product tert-Butyl (3-(methylamino)phenyl)carbamate purification Column Chromatography workup->purification final_product Purified Product purification->final_product

Caption: A potential workflow for the synthesis of tert-butyl (3-(methylamino)phenyl)carbamate.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylaminoaniline in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dioxane.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature. The molar ratio of the amine to (Boc)₂O should be optimized to favor mono-protection.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure tert-butyl (3-(methylamino)phenyl)carbamate.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the presence of both the phenyl, methylamino, and tert-butyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H and C=O stretching of the carbamate group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

Carbamates, in general, are a significant class of compounds in medicinal chemistry and drug discovery. The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis and other organic transformations due to its stability under various conditions and its ease of removal under acidic conditions.

While specific biological activities or signaling pathway involvement for tert-butyl (3-(methylamino)phenyl)carbamate are not extensively documented, its structural motif suggests its potential as a building block in the synthesis of more complex molecules with therapeutic potential. For instance, a study on a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives reported promising anti-inflammatory activity.[3] This suggests that the phenylcarbamate scaffold could be a valuable starting point for the development of new anti-inflammatory agents.

Potential Logical Relationship in Drug Discovery:

DrugDiscovery start tert-Butyl (3-(methylamino)phenyl)carbamate (Building Block) synthesis Chemical Synthesis (e.g., Amide Coupling) start->synthesis library Library of Derivatives synthesis->library screening Biological Screening (e.g., Anti-inflammatory assays) library->screening hit Hit Compound screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

References

Technical Guide: Physical Properties and Analysis of tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Dated: December 29, 2025

Abstract

This technical guide provides a comprehensive overview of the core physical properties of tert-Butyl (3-(methylamino)phenyl)carbamate (CAS No. 1134328-09-8), a key intermediate in pharmaceutical synthesis. This document includes a summary of its physical and chemical characteristics, detailed experimental protocols for its synthesis via Boc protection, and a standard method for its analysis by High-Performance Liquid Chromatography (HPLC). The information is intended to support research and development activities by providing a foundational understanding of this compound's behavior and handling.

Core Physical Properties

The physical properties of tert-Butyl (3-(methylamino)phenyl)carbamate are essential for its handling, storage, and use in synthetic applications. The following table summarizes the key quantitative data available for this compound.

PropertyValueSource
CAS Number 1134328-09-8[1][2]
Molecular Formula C₁₂H₁₈N₂O₂[1]
Molecular Weight 222.28 g/mol [1]
Boiling Point (Predicted) 302.3 ± 25.0 °C at 760 mmHg[2]
Density (Predicted) 1.1 ± 0.1 g/cm³[2]
Flash Point (Predicted) 136.6 ± 23.2 °C[2]
Appearance Colorless liquid (Predicted)
Solubility Soluble in organic solvents.[3]

Synthesis Protocol: N-Boc Protection of 3-(methylamino)aniline

The synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate is typically achieved through the protection of the primary amine of 3-(methylamino)aniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the tert-butoxycarbonyl (Boc) protecting group.

Materials and Reagents
  • 3-(methylamino)aniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Experimental Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve 3-(methylamino)aniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel.

Analytical Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of tert-Butyl (3-(methylamino)phenyl)carbamate.

Instrumentation and Conditions
  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration. A starting point could be a linear gradient from 10% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Dissolve 3-(methylamino)aniline and TEA in DCM Add_Boc Add Boc₂O solution dropwise at 0 °C Reactants->Add_Boc Stir Stir at room temperature (Monitor by TLC) Add_Boc->Stir Quench Quench with NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Chromatography Column Chromatography (if needed) Evaporate->Chromatography Final_Product Pure tert-Butyl (3-(methylamino)phenyl)carbamate Chromatography->Final_Product

Caption: Workflow for the synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate.

Analytical Workflow

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Prepare_Sample Dissolve sample in mobile phase (1 mg/mL) Filter_Sample Filter through 0.45 µm syringe filter Prepare_Sample->Filter_Sample Inject Inject 10 µL onto C18 column Filter_Sample->Inject Elute Elute with H₂O/ACN gradient (0.1% TFA) Inject->Elute Detect Detect at 210/254 nm Elute->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate purity (%) Integrate->Calculate Report Generate report Calculate->Report

References

An In-depth Technical Guide on the Solubility of tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (3-(methylamino)phenyl)carbamate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine these critical physicochemical properties. Understanding the solubility of this compound is essential for its application in drug discovery, chemical synthesis, and formulation development.

Quantitative Solubility Data

Table 1: Quantitative Solubility of tert-Butyl (3-(methylamino)phenyl)carbamate at 25°C

SolventMolar Mass ( g/mol )Solubility (mg/mL)Solubility (M)Method of DeterminationNotes
Water18.02Data not availableData not availableShake-Flask Method
Ethanol46.07Data not availableData not availableShake-Flask Method
Methanol32.04Data not availableData not availableShake-Flask Method
Dimethyl Sulfoxide (DMSO)78.13Data not availableData not availableShake-Flask Method
Dichloromethane (DCM)84.93Data not availableData not availableShake-Flask Method
Acetone58.08Data not availableData not availableShake-Flask Method
Acetonitrile41.05Data not availableData not availableShake-Flask Method
Ethyl Acetate88.11Data not availableData not availableShake-Flask Method
Hexane86.18Data not availableData not availableShake-Flask Method

Experimental Protocols for Solubility Determination

To empower researchers to generate their own solubility data, this section provides detailed methodologies for both qualitative and quantitative solubility assessment.

This method provides a rapid assessment of the compound's solubility in various solvents and can help in classifying it based on its polarity and functional groups.

Materials:

  • tert-Butyl (3-(methylamino)phenyl)carbamate

  • Small test tubes or vials (1.5 mL)

  • Vortex mixer

  • Pipettes

  • A selection of solvents: water, 5% HCl, 5% NaOH, 5% NaHCO₃, and organic solvents from Table 1.

Procedure:

  • Add approximately 1-2 mg of tert-Butyl (3-(methylamino)phenyl)carbamate to a small test tube.

  • Add 0.5 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observations. For aqueous solutions, the pH can be tested with litmus paper to indicate acidic or basic properties.[1]

The following diagram illustrates the logical workflow for qualitative solubility testing.

G start Start: Add Compound to Solvent vortex Vortex Vigorously start->vortex observe Observe for Dissolution vortex->observe soluble Soluble observe->soluble Completely Dissolved partially_soluble Partially Soluble observe->partially_soluble Some Dissolution insoluble Insoluble observe->insoluble No Dissolution end End soluble->end partially_soluble->end insoluble->end

Qualitative Solubility Testing Workflow

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[2][3][4][5][6]

Materials:

  • tert-Butyl (3-(methylamino)phenyl)carbamate

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C)

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

  • A selection of solvents from Table 1.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of tert-Butyl (3-(methylamino)phenyl)carbamate to a vial. Ensure there is enough solid to maintain saturation and that undissolved solid is visible.

    • Accurately add a known volume of the selected solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25°C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, let the vial stand to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and attach a syringe filter to remove any undissolved particles.

    • Dilute the filtered supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of tert-Butyl (3-(methylamino)phenyl)carbamate of known concentrations.

    • Generate a calibration curve using the standard solutions with an appropriate analytical method (HPLC or UV-Vis).

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the original solubility in mg/mL or Molarity (M) using the measured concentration and the dilution factor.

The following diagram illustrates the workflow for the shake-flask method.

G start Start: Add Excess Compound to Solvent equilibrate Equilibrate with Agitation (24-48h) start->equilibrate settle Allow Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute quantify Quantify by HPLC/UV-Vis dilute->quantify calculate Calculate Solubility quantify->calculate end End: Solubility Value calculate->end

Shake-Flask Method Workflow

Biological Context and Potential Signaling Pathways

While specific signaling pathways for tert-Butyl (3-(methylamino)phenyl)carbamate are not detailed in the available literature, related compounds containing the tert-butyl carbamate moiety are of interest in drug discovery. For instance, some carbamate derivatives are used as PROTAC (Proteolysis Targeting Chimera) linkers.[7][8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The logical relationship in a PROTAC-mediated protein degradation pathway is illustrated below.

G PROTAC PROTAC (e.g., carbamate linker) TernaryComplex Ternary Complex (PROTAC-Target-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

PROTAC-Mediated Protein Degradation

Further research is required to determine if tert-Butyl (3-(methylamino)phenyl)carbamate has any specific biological targets or can function as a component in such a system. Its solubility will be a critical factor in its potential utility in biological assays and as a therapeutic agent.

References

Spectroscopic Characterization of tert-Butyl (3-(methylamino)phenyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data expected for tert-butyl (3-(methylamino)phenyl)carbamate), alongside detailed experimental protocols for acquiring such data. Due to the limited availability of public experimental data for this specific compound, this document focuses on the methodologies and expected spectral characteristics based on its chemical structure.

Spectral Data Summary

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Data not available

Table 3: IR Spectral Data

Frequency (cm⁻¹)IntensityAssignment
Data not available

Table 4: Mass Spectrometry Data

m/zRelative Abundance (%)Assignment
Data not available

Experimental Protocols

The following sections detail the standard operating procedures for obtaining high-quality spectral data for a solid organic compound such as tert-butyl (3-(methylamino)phenyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Transfer the sample to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.

  • Securely cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.

  • If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

2.1.2. ¹H NMR Spectroscopy Acquisition

  • Insert the prepared NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and acquisition time.

  • Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum.

  • Phase the spectrum and correct the baseline.

  • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the peaks and determine the chemical shifts and coupling constants.

2.1.3. ¹³C NMR Spectroscopy Acquisition

  • Following ¹H NMR acquisition, switch the probe to the ¹³C channel.

  • Tune and match the probe for the ¹³C frequency.

  • Set the acquisition parameters for a proton-decoupled ¹³C experiment. A higher number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Acquire the FID and process the data as described for ¹H NMR.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

2.2.2. IR Spectrum Acquisition

  • Collect a background spectrum of the empty, clean ATR crystal.

  • With the sample in place, collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Label the significant peaks with their corresponding frequencies.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.

  • The choice of solvent will depend on the ionization technique to be used (e.g., ESI, APCI).

2.3.2. Mass Spectrum Acquisition (Electrospray Ionization - ESI)

  • Set the mass spectrometer to the desired ionization mode (positive or negative). For tert-butyl (3-(methylamino)phenyl)carbamate, positive ion mode is likely to be more informative.

  • Infuse the sample solution into the ion source at a constant flow rate using a syringe pump.

  • Optimize the ion source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal intensity of the molecular ion.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • If desired, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data for structural elucidation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Workflow for Compound Characterization

An In-depth Technical Guide to the Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for tert-butyl (3-(methylamino)phenyl)carbamate, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves a two-step process commencing with the selective mono-Boc protection of m-phenylenediamine, followed by reductive amination to introduce the methyl group. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Introduction

tert-Butyl (3-(methylamino)phenyl)carbamate is a bifunctional molecule incorporating a Boc-protected aniline and a secondary methylamine. This substitution pattern makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The strategic placement of the protected and reactive amino groups allows for sequential chemical modifications, a key advantage in multi-step synthetic campaigns.

Overall Synthetic Scheme

The synthesis of tert-butyl (3-(methylamino)phenyl)carbamate is achieved through a two-step reaction sequence as illustrated below. The initial step focuses on the selective protection of one of the two amino groups of m-phenylenediamine using di-tert-butyl dicarbonate. The subsequent step involves the methylation of the remaining free amino group via reductive amination with formaldehyde.

Synthesis_Workflow m_phenylenediamine m-Phenylenediamine Boc_protection Step 1: Selective mono-Boc Protection m_phenylenediamine->Boc_protection intermediate tert-Butyl (3-aminophenyl)carbamate Boc_protection->intermediate (Boc)2O, HCl, MeOH reductive_amination Step 2: Reductive Amination intermediate->reductive_amination final_product tert-Butyl (3-(methylamino)phenyl)carbamate reductive_amination->final_product Formaldehyde, NaBH(OAc)3 logical_flow start Start: m-Phenylenediamine (Two reactive NH2 groups) step1 Selective mono-Boc protection start->step1 intermediate Intermediate: tert-Butyl (3-aminophenyl)carbamate (One protected, one free NH2) step1->intermediate Increased Selectivity step2 Reductive Amination (Methylation) intermediate->step2 end Final Product: tert-Butyl (3-(methylamino)phenyl)carbamate step2->end Desired Functionality experimental_workflow cluster_step1 Step 1: Mono-Boc Protection cluster_step2 Step 2: Reductive Amination s1_react Dissolve m-phenylenediamine in MeOH s1_acidify Add HCl (1 eq) at 0°C s1_react->s1_acidify s1_boc Add (Boc)2O (1 eq) s1_acidify->s1_boc s1_react_stir Stir at RT s1_boc->s1_react_stir s1_workup Workup: - Remove MeOH - Wash with ether - Basify with NaOH - Extract with CH2Cl2 s1_react_stir->s1_workup s1_purify Dry and concentrate s1_workup->s1_purify s2_react Dissolve intermediate in DCE s1_purify->s2_react Intermediate Product s2_aldehyde Add Formaldehyde s2_react->s2_aldehyde s2_stir Stir at RT s2_aldehyde->s2_stir s2_reduce Add NaBH(OAc)3 s2_stir->s2_reduce s2_react_stir Stir at RT s2_reduce->s2_react_stir s2_quench Quench with NaHCO3 s2_react_stir->s2_quench s2_workup Workup: - Extract with CH2Cl2 - Wash and dry s2_quench->s2_workup s2_purify Column Chromatography s2_workup->s2_purify

tert-Butyl (3-(methylamino)phenyl)carbamate safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of tert-Butyl (3-(methylamino)phenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for tert-Butyl (3-(methylamino)phenyl)carbamate (CAS No. 1134328-09-8). Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity in a laboratory setting. The information herein is compiled from available safety data sheets and general best practices for handling carbamate compounds.

Chemical Identification

Identifier Value
Chemical Name tert-Butyl (3-(methylamino)phenyl)carbamate
CAS Number 1134328-09-8[1][2]
Molecular Formula C13H20N2O2[3]
Molecular Weight 236.31 g/mol [3]
Synonyms N/A

Hazard Identification and Classification

This chemical is considered hazardous. The following table summarizes its classification according to the Globally Harmonized System (GHS). Hazard statements can vary between suppliers.

GHS Classification Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[4]
Skin Corrosion/IrritationH315: Causes skin irritation[4][5]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[4][5]
Specific Target Organ ToxicityH335: May cause respiratory irritation[4][5]

Signal Word: Warning [4]

Precautionary Statements:

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4][5]

  • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5]

  • Storage: P405 (Store locked up).[4][5]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[4]

Physical and Chemical Properties

Limited public data is available for the physical properties of this specific compound. Properties are often extrapolated from similar carbamate compounds.

Property Value
Appearance Off-white solid (Typical for related compounds)[6]
Odor No information available[6]
Melting Point 105 - 109 °C (for tert-Butyl carbamate)[6][7]
Boiling Point No information available[6][7]
Solubility No specific data available.
Stability Stable under recommended storage conditions.[7]

Safe Handling and Storage

Proper handling and storage are essential to minimize risk.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Avoid breathing dust, fumes, or vapors.[4]

  • Minimize dust generation and accumulation.[9]

  • Use appropriate personal protective equipment (See Section 5.0).

  • Wash hands thoroughly after handling and before leaving the laboratory.[10]

  • Keep containers tightly closed when not in use.[10]

Storage:

  • Store in a cool, dry, and well-ventilated place.[6]

  • Keep container tightly closed and sealed.[6]

  • Store locked up.[4][5]

  • Incompatible Materials: Strong oxidizing agents.[7][10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for safety.

Protection Type Specification Rationale
Eye/Face Protection Chemical splash goggles or safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[10][11]Protects against splashes and dust particles that can cause serious eye irritation.
Hand Protection Chemical-resistant, impervious gloves such as nitrile or neoprene rubber.[11] Consult manufacturer data for breakthrough times.Prevents skin contact and irritation.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. An apron may be needed for larger quantities.[8][10]Minimizes potential skin exposure.
Respiratory Protection All work should be conducted in a chemical fume hood. If a hood is not available or engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 for dusts).[8][10]Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[4]

First Aid Measures

In the event of exposure, follow these procedures immediately.

Exposure Route First Aid Procedure
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[10]
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[4][10] If skin irritation occurs, seek medical advice.[9]
Inhalation Move person to fresh air and keep comfortable for breathing.[4] If breathing is difficult, give oxygen.[12] If not breathing, give artificial respiration.[4] Seek medical attention.[10]
Ingestion Rinse mouth with water.[4] Do NOT induce vomiting.[12] Never give anything by mouth to an unconscious person.[12] Call a POISON CENTER or doctor immediately.[4]

Spill and Disposal Procedures

Spill Cleanup:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear full PPE as described in Section 5.0.

  • For small spills, carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a suitable, labeled, and closed container for disposal.[10]

  • Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

Waste Disposal:

  • All waste containing tert-Butyl (3-(methylamino)phenyl)carbamate must be treated as hazardous waste.[8]

  • Collect chemical waste and contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed, and compatible container.[8]

  • Dispose of all waste in accordance with local, state, and federal regulations.[8]

Experimental Protocols

Standard Protocol for Handling tert-Butyl (3-(methylamino)phenyl)carbamate:

  • Preparation and Pre-Handling:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure a certified chemical fume hood is operational.

    • Verify that a safety shower and eyewash station are accessible and unobstructed.[10]

    • Inspect the chemical container for any damage or leaks.

    • Don all required PPE as specified in Section 5.0. Inspect gloves for any signs of degradation before use.[8]

  • Handling and Use (inside a chemical fume hood):

    • Perform all manipulations, including weighing and transferring, within the fume hood to contain any dust or vapors.[8]

    • Use a spatula to carefully transfer the solid material, avoiding the creation of dust clouds.[10]

    • If dissolving the solid, add it slowly to the solvent while stirring.

    • Keep the container tightly closed when not in use to prevent contamination and exposure.[10]

  • Post-Handling and Cleanup:

    • Thoroughly clean the work area, wiping down all surfaces with a suitable solvent to decontaminate them.

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Remove PPE carefully, avoiding self-contamination. Dispose of single-use PPE (like gloves) in the designated hazardous waste container.[8]

    • Wash hands and any exposed skin thoroughly with soap and water before leaving the work area.[10]

Visualizations

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal RiskAssessment Conduct Risk Assessment CheckControls Verify Engineering Controls (Fume Hood, Eyewash) RiskAssessment->CheckControls DonPPE Don Appropriate PPE CheckControls->DonPPE Weigh Weigh & Transfer (Avoid Dust) DonPPE->Weigh Reaction Perform Reaction/ Dissolution Weigh->Reaction Seal Keep Container Sealed When Not in Use Reaction->Seal Decontaminate Clean & Decontaminate Work Area/Equipment Seal->Decontaminate DisposeWaste Segregate & Dispose of Hazardous Waste Decontaminate->DisposeWaste DoffPPE Remove PPE Carefully DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: General workflow for safely handling tert-Butyl (3-(methylamino)phenyl)carbamate.

G cluster_scene Immediate Actions cluster_firstaid First Aid by Route start_node start_node action_node action_node decision_node decision_node end_node end_node Exposure Exposure Event Occurs Remove Remove Victim from Source of Exposure Exposure->Remove RemoveClothing Remove Contaminated Clothing Remove->RemoveClothing Skin SKIN: Wash with soap & water for 15+ min RemoveClothing->Skin Eyes EYES: Rinse with water for 15+ min RemoveClothing->Eyes Inhalation INHALATION: Move to fresh air RemoveClothing->Inhalation SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eyes->SeekMedical Inhalation->SeekMedical ProvideSDS Provide SDS to Medical Personnel SeekMedical->ProvideSDS

Caption: Logical workflow for responding to an accidental exposure event.

References

An In-depth Technical Guide to tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: tert-Butyl N-[3-(methylamino)phenyl]carbamate

This technical guide provides a comprehensive overview of tert-butyl N-[3-(methylamino)phenyl]carbamate, a molecule of interest in medicinal chemistry and drug development. The guide details its physicochemical properties, a proposed synthesis protocol, and discusses its potential applications based on the well-established roles of carbamates in pharmaceuticals.

Physicochemical Properties

The fundamental physicochemical properties of tert-butyl N-[3-(methylamino)phenyl]carbamate are summarized in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.

PropertyValueReference
CAS Number 1134328-09-8[1][2]
Molecular Formula C₁₂H₁₈N₂O₂[1][2]
Molecular Weight 222.28 g/mol [1][2]
Boiling Point 302.3 °C at 760 mmHg[1]
Density 1.1 g/cm³[1]
Flash Point 136.6 °C[1]
LogP 2.92[1]

Synthesis of tert-Butyl N-[3-(methylamino)phenyl]carbamate

The synthesis of tert-butyl N-[3-(methylamino)phenyl]carbamate can be achieved through the protection of the primary amine of 3-(methylamino)aniline using di-tert-butyl dicarbonate (Boc₂O). This is a standard and widely used method for introducing the tert-butoxycarbonyl (Boc) protecting group onto an amine.[3][4]

Materials:

  • 3-(methylamino)aniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water/acetone mixture)[4]

  • A suitable base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃))[3]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 3-(methylamino)aniline in the chosen solvent.

  • Add 1.1 to 1.5 equivalents of the base to the solution and stir.

  • Slowly add a solution of 1.1 equivalents of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure tert-butyl N-[3-(methylamino)phenyl]carbamate.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 3_methylaminoaniline 3-(methylamino)aniline Reaction_Mixture Reaction at Room Temperature 3_methylaminoaniline->Reaction_Mixture Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction_Mixture Solvent_Base Solvent + Base Solvent_Base->Reaction_Mixture Quenching Quench with Water Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product tert-Butyl N-[3-(methylamino)phenyl]carbamate Chromatography->Final_Product ProdrugActivation Prodrug Carbamate-containing Prodrug Enzymatic_Cleavage Enzymatic or Chemical Cleavage Prodrug->Enzymatic_Cleavage Active_Drug Active Drug (Free Amine) Enzymatic_Cleavage->Active_Drug Byproducts CO₂ + Alcohol Enzymatic_Cleavage->Byproducts

References

In-Depth Technical Guide to tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-(methylamino)phenyl)carbamate (CAS No. 1134328-09-8) is a valuable chemical intermediate frequently employed in the fields of medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected amine and a secondary methylamine on a phenyl ring, makes it a versatile building block for the synthesis of more complex molecules, particularly those developed as therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for selective chemical modifications at the primary amine position. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and its role in synthetic organic chemistry.

Commercial Availability

tert-Butyl (3-(methylamino)phenyl)carbamate is commercially available from a range of chemical suppliers. It is typically offered in various quantities, from milligrams to kilograms, to cater to both research and development and larger-scale manufacturing needs.

Table 1: Commercial Suppliers of tert-Butyl (3-(methylamino)phenyl)carbamate

SupplierAvailable QuantitiesPurity
ParchemInquire for detailsInquire for details
VT Chemical1g, 5g, 10g, 25g, 100g, 500g, 1kg, 5kg≥95%[1]
AppchemInquire for detailsInquire for details
AmbeedInquire for detailsInquire for details
Chemsrc50mg, 250mg, 1g, 10g, 100mg≥98%
Angene Chemical25gInquire for details[2]
AccelaChemInquire for details≥95%[3]

Physicochemical Properties

A summary of the key physical and chemical properties of tert-Butyl (3-(methylamino)phenyl)carbamate is provided below. This data is essential for its appropriate handling, storage, and use in experimental settings.

Table 2: Physicochemical Properties of tert-Butyl (3-(methylamino)phenyl)carbamate

PropertyValueReference
CAS Number 1134328-09-8[1][4][5][6]
Molecular Formula C₁₂H₁₈N₂O₂[1][4][5][6]
Molecular Weight 222.28 g/mol [1][5][6]
Appearance Inquire with supplier
Purity ≥95% to ≥98%[1]
Synonyms tert-butyl 3-(methylamino)phenylcarbamate, (3-Methylamino-phenyl)-carbamic acid tert-butyl ester[1][5]

Synthesis and Experimental Protocols

A representative, though general, experimental protocol for the Boc-protection of an aniline derivative is as follows. Note: This is a general procedure and may require optimization for the specific synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate.

General Experimental Protocol: Boc Protection of an Aminophenyl Derivative

  • Dissolution: Dissolve the starting aminophenyl compound in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (typically 1.0-1.2 equivalents).

  • Base (Optional): A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) may be added to scavenge the acid byproduct.

  • Reaction: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired tert-butyl carbamate.

Role in Drug Discovery and Development

Carbamates, in general, are a significant structural motif in a wide array of approved therapeutic agents.[7] The carbamate group is often utilized as a stable and isosteric replacement for an amide bond in peptidomimetics, enhancing metabolic stability and cell permeability.[7] The tert-butyl carbamate moiety, in particular, serves as a crucial protecting group for amines in multi-step syntheses of complex drug molecules.

While specific signaling pathways directly modulated by tert-Butyl (3-(methylamino)phenyl)carbamate are not documented, its importance lies in its role as a key building block for compounds that do target specific biological pathways. For instance, derivatives of phenyl carbamates have been investigated for their anti-inflammatory properties.

Below is a logical workflow illustrating the general utility of a protected diamine building block like tert-Butyl (3-(methylamino)phenyl)carbamate in a drug discovery context.

drug_discovery_workflow cluster_synthesis Synthesis of Building Block cluster_application Application in Drug Discovery Start Starting Materials (e.g., 3-nitroaniline) Intermediate1 Reduction (e.g., to 1,3-diaminobenzene) Start->Intermediate1 Reduction (e.g., H₂, Pd/C) Intermediate2 Selective Boc-Protection Intermediate1->Intermediate2 Boc₂O Target tert-Butyl (3-aminophenyl)carbamate Intermediate2->Target FinalProduct Methylation (tert-Butyl (3-(methylamino)phenyl)carbamate) Target->FinalProduct Reductive amination or other methylation method Library Combinatorial Library Synthesis FinalProduct->Library Derivatization Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A logical workflow from the synthesis of the title compound to its application in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for tert-Butyl (3-(methylamino)phenyl)carbamate is not widely available, general safety precautions for handling fine chemicals should be observed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to request an SDS from the supplier.

This technical guide provides a foundational understanding of tert-Butyl (3-(methylamino)phenyl)carbamate for its application in research and development. For specific experimental procedures and safety handling, always refer to supplier documentation and relevant scientific literature.

References

A Comprehensive Technical Overview of tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of tert-Butyl (3-(methylamino)phenyl)carbamate, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. The guide outlines the compound's alternative names and key identifiers, summarizes its chemical properties, and discusses the current understanding of its biological significance, supported by available data.

Nomenclature and Identification

tert-Butyl (3-(methylamino)phenyl)carbamate is identified by several alternative names and registry numbers, crucial for accurate tracking and referencing in scientific literature and databases.

Alternative Names:

  • (3-Methylamino-phenyl)-carbamic acid tert-butyl ester[1]

  • tert-butyl N-[3-(methylamino)phenyl]carbamate

  • Carbamic acid, N-[3-(methylamino)phenyl]-, 1,1-dimethylethyl ester

Primary Identifier:

  • CAS Number: 1134328-09-8[1][2]

A comprehensive list of identifiers is provided in the table below.

Identifier TypeIdentifier
CAS Number 1134328-09-8[1][2]
Molecular Formula C12H18N2O2[1][2]
Molecular Weight 222.28 g/mol [1]
MDL Number MFCD11858352[2]
SMILES O=C(OC(C)(C)C)NC1=CC=CC(NC)=C1[2]

Physicochemical Properties

The fundamental physicochemical properties of tert-Butyl (3-(methylamino)phenyl)carbamate are summarized below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValue
Molecular Formula C12H18N2O2[1][2]
Molecular Weight 222.28 g/mol [1]

Further experimental data on properties such as melting point, boiling point, and solubility are not consistently available in public databases and would require experimental determination.

Experimental Protocols

Detailed, standardized experimental protocols for the synthesis, purification, and analysis of tert-Butyl (3-(methylamino)phenyl)carbamate are not widely published. Researchers typically adapt general organic synthesis and purification techniques, such as those described in standard laboratory manuals, and tailor them to the specific requirements of this compound. Key steps would generally include:

  • Synthesis: The synthesis would likely involve the reaction of a suitable precursor, such as 3-(methylamino)aniline, with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The reaction progress would be monitored using techniques like Thin Layer Chromatography (TLC).

  • Purification: Following the reaction, the crude product would be purified to remove unreacted starting materials, byproducts, and other impurities. Common purification methods include column chromatography on silica gel or recrystallization from an appropriate solvent system.

  • Characterization: The identity and purity of the final compound would be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and possibly Infrared (IR) spectroscopy.

Biological Activity and Signaling Pathways

As of the current available information, there are no specific signaling pathways or detailed biological activities that have been definitively associated with tert-Butyl (3-(methylamino)phenyl)carbamate in publicly accessible scientific literature. This compound is primarily available as a building block or intermediate for chemical synthesis.

Due to the absence of defined signaling pathways involving this compound, the requested visualization using Graphviz is not applicable at this time. Further research would be required to elucidate its potential biological roles and mechanisms of action.

Disclaimer: This document is intended for informational purposes for a technical audience. The information provided is based on publicly available data and may not be exhaustive. Researchers should consult primary literature and conduct their own validation experiments.

References

Navigating the Stability of tert-Butyl (3-(methylamino)phenyl)carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the optimal storage conditions and stability profile of tert-Butyl (3-(methylamino)phenyl)carbamate (CAS No. 1134328-09-8), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering critical information for maintaining the integrity and purity of this compound.

Core Storage Recommendations

The longevity and stability of tert-Butyl (3-(methylamino)phenyl)carbamate are contingent upon adherence to precise storage protocols. The following table summarizes the recommended conditions based on available safety data sheets and general chemical principles for carbamate compounds.

ParameterRecommended Condition
Temperature 2-8°C (Refrigerated)
Atmosphere Store in a dry, well-ventilated area. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.
Container Keep in a tightly sealed, light-resistant container to prevent photodegradation and moisture ingress.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of tert-Butyl (3-(methylamino)phenyl)carbamate is essential for its proper handling and storage.

PropertyValue
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Appearance Off-white to light yellow solid
Storage Temperature 2-8°C

Stability Profile and Potential Degradation Pathways

tert-Butyl (3-(methylamino)phenyl)carbamate possesses two primary functionalities susceptible to degradation: the tert-butoxycarbonyl (Boc) protecting group and the carbamate ester linkage. Understanding these liabilities is crucial for anticipating and mitigating potential purity issues.

Hydrolytic Degradation

Acid-Catalyzed Hydrolysis: The Boc group is notoriously labile in acidic conditions. Exposure to even mild acids can lead to the cleavage of the Boc group, yielding 3-(methylamino)aniline, carbon dioxide, and isobutylene.

Alkaline-Catalyzed Hydrolysis: The carbamate ester linkage is susceptible to hydrolysis under basic conditions. This process typically follows a BAC2 mechanism, involving nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of 3-(methylamino)aniline, tert-butanol, and carbonate. The rate of hydrolysis can vary significantly depending on the pH and temperature.

cluster_hydrolysis Hydrolytic Degradation Pathways cluster_acid Acid-Catalyzed (Boc Cleavage) cluster_alkaline Alkaline-Catalyzed (Carbamate Hydrolysis) Compound tert-Butyl (3-(methylamino)phenyl)carbamate Acid_Products 3-(methylamino)aniline + CO₂ + Isobutylene Compound->Acid_Products H⁺ Alkaline_Products 3-(methylamino)aniline + tert-Butanol + Carbonate Compound->Alkaline_Products OH⁻

Fig 1. Hydrolytic degradation pathways of tert-Butyl (3-(methylamino)phenyl)carbamate.
Thermal Degradation

The Boc protecting group is also susceptible to thermolytic cleavage at elevated temperatures, generally above 80°C. This degradation pathway results in the same products as acid-catalyzed hydrolysis: 3-(methylamino)aniline, carbon dioxide, and isobutylene. Therefore, prolonged exposure to high temperatures during storage and handling should be strictly avoided.

cluster_thermal Thermal Degradation Pathway Compound tert-Butyl (3-(methylamino)phenyl)carbamate Thermal_Products 3-(methylamino)aniline + CO₂ + Isobutylene Compound->Thermal_Products Δ (Heat)

Fig 2. Thermal degradation pathway of tert-Butyl (3-(methylamino)phenyl)carbamate.
Photodegradation

cluster_photo Photodegradation Pathway Compound tert-Butyl (3-(methylamino)phenyl)carbamate Photo_Products 3-(methylamino)phenol + Other Products Compound->Photo_Products hν (Light)

Fig 3. Potential photodegradation pathway of tert-Butyl (3-(methylamino)phenyl)carbamate.

Experimental Protocols for Stability Assessment

To ensure the quality and establish a reliable shelf-life for tert-Butyl (3-(methylamino)phenyl)carbamate, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

General Forced Degradation Protocol

Objective: To identify potential degradation products and degradation pathways.

Methodology:

  • Sample Preparation: Prepare a stock solution of tert-Butyl (3-(methylamino)phenyl)carbamate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a predetermined time. Neutralize the sample before analysis.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a predetermined time. Neutralize the sample before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a predetermined time.

    • Thermal Degradation (Solid State): Store the solid compound in an oven at a controlled elevated temperature (e.g., 80°C) for a predetermined time. Dissolve the stressed solid in the mobile phase for analysis.

    • Photodegradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL) Acid Acidic Stress (0.1 M HCl, RT & 60°C) Start->Acid Alkaline Alkaline Stress (0.1 M NaOH, RT & 60°C) Start->Alkaline Oxidative Oxidative Stress (3% H₂O₂) Start->Oxidative Thermal Thermal Stress (Solid) (80°C) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC Acid->Analysis Alkaline->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Fig 4. Experimental workflow for a forced degradation study.
Recommended Stability-Indicating HPLC Method

Objective: To separate the parent compound from its potential degradation products.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient A typical starting point would be a linear gradient from 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at an appropriate wavelength (e.g., 210 nm or 254 nm). A photodiode array (PDA) detector is recommended for peak purity analysis.
Injection Vol. 10 µL

Conclusion

The stability of tert-Butyl (3-(methylamino)phenyl)carbamate is critical for its successful application in research and development. Adherence to the recommended storage conditions of 2-8°C in a dry, dark, and inert environment is paramount. Researchers should be aware of the potential for degradation via hydrolysis, thermolysis, and photolysis. The implementation of forced degradation studies and the use of a robust, stability-indicating analytical method will ensure the quality and reliability of this important chemical intermediate.

Methodological & Application

Application Notes and Protocols: Tert-Butyl (3-(methylamino)phenyl)carbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of tert-butyl (3-(methylamino)phenyl)carbamate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutically active compounds. This document offers detailed protocols for its preparation and subsequent elaboration, supported by representative data and schematic diagrams.

Introduction

tert-Butyl (3-(methylamino)phenyl)carbamate is a bifunctional molecule containing a Boc-protected aniline and a secondary methylamino group. This structure makes it an excellent building block in medicinal chemistry and drug discovery. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the aniline nitrogen, allowing for selective functionalization of the methylamino group. The Boc group can be readily removed under acidic conditions, revealing the aniline for further chemical modification. This strategic protection and deprotection sequence is crucial in the multi-step synthesis of complex molecules, such as kinase inhibitors.

Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate

The synthesis of tert-butyl (3-(methylamino)phenyl)carbamate is typically achieved through the selective N-Boc protection of the more nucleophilic amino group of N-methylbenzene-1,3-diamine.

General Synthetic Scheme

reactant N-Methylbenzene-1,3-diamine reagent Di-tert-butyl dicarbonate (Boc)2O Triethylamine (Et3N) product tert-Butyl (3-(methylamino)phenyl)carbamate reactant_img product_img reactant_img->product_img reagent

Caption: Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate.

Experimental Protocol: N-Boc Protection

This protocol is a representative procedure based on standard methods for the N-Boc protection of anilines.

  • Reaction Setup: To a solution of N-methylbenzene-1,3-diamine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.1 eq.).

  • Addition of Boc-Anhydride: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) in the same solvent dropwise over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (3-(methylamino)phenyl)carbamate.

ParameterValue
Starting Material N-Methylbenzene-1,3-diamine
Reagents Di-tert-butyl dicarbonate, Triethylamine
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to room temperature
Reaction Time 12-18 hours
Typical Yield 85-95%
Purification Flash Column Chromatography

Application in the Synthesis of Amide Derivatives

The methylamino group of tert-butyl (3-(methylamino)phenyl)carbamate can readily undergo acylation to form various amide derivatives. This is a common strategy in the synthesis of bioactive molecules.[1]

General Workflow for Acylation

start tert-Butyl (3-(methylamino)phenyl)carbamate product N-Boc Protected Amide Derivative start->product acid, coupling, base acid Carboxylic Acid (R-COOH) coupling Coupling Reagents (e.g., EDCI, HOBt) base Base (e.g., DIPEA) final_product Final Amide Product product->final_product deprotection deprotection Acidic Deprotection (e.g., TFA, HCl)

Caption: Acylation and subsequent deprotection workflow.

Experimental Protocol: Amide Coupling

This protocol is adapted from general amide coupling procedures.[1]

  • Reaction Setup: To a solution of the desired carboxylic acid (1.0 eq.) in N,N-dimethylformamide (DMF), add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.5 eq.), hydroxybenzotriazole (HOBt, 1.5 eq.), and N,N-diisopropylethylamine (DIPEA, 1.5 eq.) at 0 °C.

  • Addition of Amine: After stirring for 15 minutes, add a solution of tert-butyl (3-(methylamino)phenyl)carbamate (1.1 eq.) in DMF.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 3-6 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

ReagentMolar Equivalent
Carboxylic Acid1.0
tert-Butyl (3-(methylamino)phenyl)carbamate1.1
EDCI1.5
HOBt1.5
DIPEA1.5
Solvent DMF
Reaction Time 3-6 hours
Typical Yield 70-90%

Role in Drug Discovery: Synthesis of Kinase Inhibitors

Substituted anilines are privileged scaffolds in the design of kinase inhibitors. tert-Butyl (3-(methylamino)phenyl)carbamate serves as a key intermediate for introducing a substituted aminophenyl moiety into potential drug candidates. The subsequent deprotection of the Boc group allows for further functionalization, such as the formation of a urea or sulfonamide linkage, which can be crucial for binding to the target kinase.

Logical Pathway in Kinase Inhibitor Synthesis

start tert-Butyl (3-(methylamino)phenyl)carbamate step1 Coupling with Kinase Scaffold Fragment start->step1 intermediate Boc-Protected Kinase Inhibitor Precursor step1->intermediate step2 Boc Deprotection (Acid) intermediate->step2 amine_intermediate Aniline Intermediate step2->amine_intermediate step3 Further Functionalization (e.g., Urea formation) amine_intermediate->step3 final_product Final Kinase Inhibitor step3->final_product

Caption: Use in multi-step kinase inhibitor synthesis.

Conclusion

tert-Butyl (3-(methylamino)phenyl)carbamate is a versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery. Its differential reactivity, owing to the Boc-protected aniline and the free methylamino group, allows for sequential and controlled modifications. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in the synthesis of complex target molecules.

References

tert-Butyl (3-(methylamino)phenyl)carbamate as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-Butyl (3-(methylamino)phenyl)carbamate (CAS: 1134328-09-8) is a bifunctional aromatic building block of significant interest in medicinal chemistry. Its structure incorporates a Boc-protected aniline, which offers a stable and versatile handle for various chemical transformations, and a secondary methylamino group that can serve as a key pharmacophoric element or a point for further molecular elaboration. The strategic placement of these functional groups in a meta-orientation on the phenyl ring allows for the synthesis of diverse molecular scaffolds with potential applications in drug discovery, particularly in the development of kinase inhibitors. While specific public-domain examples of its direct use in named drug candidates are limited, its structural analogue, tert-butyl (3-aminophenyl)carbamate, has been successfully employed in the synthesis of potent and selective enzyme inhibitors. These applications provide a strong rationale for the utility of tert-butyl (3-(methylamino)phenyl)carbamate in constructing novel therapeutic agents.

Versatility as a Building Block

The chemical utility of tert-butyl (3-(methylamino)phenyl)carbamate stems from the orthogonal reactivity of its two nitrogen-based functional groups. The Boc-protected amine is temporarily masked, allowing for selective reactions at the more nucleophilic methylamino group. Subsequently, the Boc group can be readily removed under acidic conditions to liberate the primary amine for further functionalization. This differential reactivity is crucial for the controlled, stepwise synthesis of complex molecules.

Logical Workflow for Utilization in Synthesis

A typical synthetic workflow involving tert-butyl (3-(methylamino)phenyl)carbamate would follow a logical progression of reactions to build a target molecule.

G A tert-Butyl (3-(methylamino)phenyl)carbamate B Reaction at Methylamino Group (e.g., Nucleophilic Aromatic Substitution, Amide Coupling) A->B C Intermediate with Elaborated Side Chain B->C D Boc Deprotection (Acidic Conditions) C->D E Free Primary Amine Intermediate D->E F Reaction at Primary Amine (e.g., Urea Formation, Sulfonylation) E->F G Final Drug Candidate F->G

Caption: Synthetic workflow using the building block.

Application in Kinase Inhibitor Synthesis: A Case Study with an Analogue

Signaling Pathway of EGFR

The EGFR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

G cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Ligand (e.g., EGF) Ligand->EGFR RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: Simplified EGFR signaling pathway.

Experimental Protocols

The following protocols are based on the synthesis of related compounds and represent potential synthetic routes utilizing tert-butyl (3-aminophenyl)carbamate, which can be adapted for tert-butyl (3-(methylamino)phenyl)carbamate.

Protocol 1: Synthesis of tert-Butyl (3-aminophenyl)carbamate

This protocol describes the reduction of a nitro group to an amine in the presence of a Boc-protecting group.[1]

Reaction Scheme:

Materials:

  • tert-butyl (3-nitrophenyl)carbamate

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve tert-butyl (3-nitrophenyl)carbamate in methanol in a suitable reaction vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: General Procedure for Amide Coupling

This protocol details a standard amide coupling reaction, a common transformation for this type of building block.

Reaction Scheme:

Materials:

  • Carboxylic acid (R-COOH)

  • tert-butyl (3-aminophenyl)carbamate

  • N,N-Dimethylformamide (DMF)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the carboxylic acid in DMF.

  • Add HATU and DIPEA to the solution and stir for a few minutes.

  • Add a solution of tert-butyl (3-aminophenyl)carbamate in DMF.

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data

The following table summarizes representative yields for the synthesis of tert-butyl (3-aminophenyl)carbamate.[1]

PrecursorProductReagentsSolventYield
tert-butyl (3-nitrophenyl)carbamatetert-butyl (3-aminophenyl)carbamateH₂, 10% Pd/CMeOH80%

Conclusion

Tert-Butyl (3-(methylamino)phenyl)carbamate is a promising building block for medicinal chemistry, offering a versatile platform for the synthesis of complex molecules. Its utility is underscored by the successful application of its close analogue, tert-butyl (3-aminophenyl)carbamate, in the development of kinase inhibitors. The differential reactivity of its functional groups allows for a controlled and stepwise synthetic approach, making it a valuable tool for drug discovery researchers. Further exploration of this building block is warranted to unlock its full potential in generating novel therapeutic agents.

References

Application Notes and Protocols: Synthesis of Bioactive Urea Derivatives from tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for the synthesis of a diverse library of urea derivatives starting from tert-butyl (3-(methylamino)phenyl)carbamate. This starting material is a key intermediate in the synthesis of various bioactive molecules, particularly those designed as kinase inhibitors for cancer therapy, such as analogs of Sorafenib and Regorafenib. The urea functional group is a critical pharmacophore, known for its ability to form key hydrogen bond interactions with protein targets.[1] These compounds often target signaling pathways implicated in cell proliferation and angiogenesis, such as the Raf/MEK/ERK and VEGFR pathways.

This guide outlines a general synthetic workflow, from the initial reaction to purification and subsequent biological evaluation. It also includes representative data and visualizations to aid researchers in the development of novel urea-based therapeutic agents.

I. General Synthetic Workflow

The overall process for synthesizing and evaluating urea derivatives from tert-butyl (3-(methylamino)phenyl)carbamate follows a logical progression from chemical synthesis to biological testing. This workflow is crucial for the efficient discovery and optimization of lead compounds.

Synthetic Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Evaluation A Starting Material: tert-Butyl (3-(methylamino)phenyl)carbamate B Reaction with Isocyanate A->B C Crude Product B->C D Purification (Column Chromatography/Recrystallization) C->D E Pure Urea Derivative D->E F Structural Analysis (NMR, MS, IR) E->F G In vitro Kinase Assays E->G H Cell-based Proliferation Assays G->H I Data Analysis (IC50 Determination) H->I

Caption: Experimental workflow from synthesis to biological evaluation.

II. Experimental Protocols

Protocol 1: General Synthesis of N'-(Aryl)-N-(3-((tert-butoxycarbonyl)amino)phenyl)-N-methylureas

This protocol describes a general method for the synthesis of urea derivatives via the reaction of tert-butyl (3-(methylamino)phenyl)carbamate with a variety of commercially available or synthesized aryl isocyanates.

Materials:

  • tert-Butyl (3-(methylamino)phenyl)carbamate

  • Aryl isocyanate (e.g., 4-chlorophenyl isocyanate, 3-(trifluoromethyl)phenyl isocyanate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask with septum

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl (3-(methylamino)phenyl)carbamate (1.0 eq).

  • Dissolve the starting material in anhydrous DCM or THF (approximately 10 mL per gram of carbamate).

  • To the stirred solution, add the aryl isocyanate (1.05 eq) dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by flash column chromatography or recrystallization.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude urea derivative

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Compressed air or pump

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack the column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Adsorb the dissolved crude product onto a small amount of silica gel and dry it under vacuum.

  • Load the dried, adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified urea derivative.

Protocol 3: Characterization of Synthesized Urea Derivatives

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: The presence of characteristic functional groups, such as the urea carbonyl (C=O) and N-H stretches, can be confirmed.

III. Data Presentation

The following table summarizes representative data for a series of urea derivatives synthesized from tert-butyl (3-(methylamino)phenyl)carbamate. The biological activity is presented as the half-maximal inhibitory concentration (IC₅₀) against relevant cancer cell lines.

Compound IDR Group on IsocyanateYield (%)Purity (%)A549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
Urea-01 4-Chlorophenyl85>985.2 ± 0.43.8 ± 0.3
Urea-02 3-(Trifluoromethyl)phenyl82>992.1 ± 0.21.5 ± 0.1
Urea-03 4-Fluorophenyl88>987.5 ± 0.66.1 ± 0.5
Urea-04 2,4-Dichlorophenyl79>973.4 ± 0.32.9 ± 0.2
Urea-05 4-Methoxyphenyl91>9915.2 ± 1.112.8 ± 0.9
Sorafenib (Reference)--2.5 ± 0.21.9 ± 0.1

Note: The data presented are representative and may vary depending on specific reaction and assay conditions.

IV. Signaling Pathways of Interest

The synthesized urea derivatives, particularly those analogous to Sorafenib, are designed to inhibit protein kinases involved in key signaling pathways that drive tumor growth and angiogenesis. The two primary pathways of interest are the Raf/MEK/ERK pathway and the VEGFR signaling pathway.

Raf/MEK/ERK Signaling Pathway

This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2][3][4] Mutations in components of this pathway, particularly BRAF, are common in many cancers.

Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK UreaDerivative Urea Derivative (e.g., Sorafenib analog) UreaDerivative->Raf inhibits

Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of urea derivatives.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis, the formation of new blood vessels.[5][6][7][8][9] This process is essential for tumor growth and metastasis.

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds PLCg PLCγ VEGFR->PLCg activates PI3K PI3K VEGFR->PI3K activates Endothelial Endothelial Cell Proliferation, Migration, Survival PLCg->Endothelial Akt Akt PI3K->Akt activates Akt->Endothelial UreaDerivative Urea Derivative (e.g., Sorafenib analog) UreaDerivative->VEGFR inhibits

Caption: The VEGFR signaling pathway and its inhibition by urea-based kinase inhibitors.

V. Concluding Remarks

The synthesis of urea derivatives from tert-butyl (3-(methylamino)phenyl)carbamate offers a versatile platform for the development of novel kinase inhibitors. The protocols and data presented herein provide a foundational framework for researchers to design, synthesize, and evaluate new chemical entities with potential therapeutic applications in oncology and other diseases driven by aberrant kinase activity. Careful characterization and systematic biological evaluation are paramount to advancing these compounds through the drug discovery pipeline.

References

Application of tert-Butyl (3-(methylamino)phenyl)carbamate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tert-Butyl (3-(methylamino)phenyl)carbamate) as a key intermediate in the synthesis of potent kinase inhibitors. The focus of this note is its application in the development of RAF inhibitors, a critical class of therapeutics in oncology that targets the RAS-RAF-MEK-ERK signaling pathway.

Introduction

tert-Butyl (3-(methylamino)phenyl)carbamate is a valuable bifunctional building block in medicinal chemistry. Its structure incorporates a nucleophilic secondary amine and a Boc-protected aniline, making it a versatile reagent for introducing a substituted aminophenyl moiety into target molecules. This strategic placement of functional groups allows for sequential reactions, enabling the construction of complex kinase inhibitor scaffolds. One notable application is in the synthesis of substituted pyrimidine derivatives that act as potent inhibitors of RAF kinases, including BRAF and CRAF. These kinases are central components of the MAPK/ERK signaling cascade, which is frequently dysregulated in various human cancers.

Application in the Synthesis of RAF Kinase Inhibitors

tert-Butyl (3-(methylamino)phenyl)carbamate serves as a crucial starting material in the synthesis of a series of pyrimidine-based RAF inhibitors. The synthesis involves the reaction of the methylamino group of tert-butyl (3-(methylamino)phenyl)carbamate with a substituted pyrimidine core, followed by further functionalization to yield the final active pharmaceutical ingredient.

Signaling Pathway Context: The RAS-RAF-MEK-ERK Cascade

The RAS-RAF-MEK-ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding components of this pathway, particularly BRAF and RAS, are common drivers of tumorigenesis. Inhibitors targeting BRAF and other kinases in this pathway have shown significant clinical efficacy in cancers such as melanoma and non-small cell lung cancer.

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF (BRAF, CRAF) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor RAF Inhibitor (Synthesized Molecule) Inhibitor->RAF Inhibition

Figure 1: Simplified RAS-RAF-MEK-ERK signaling pathway and the point of intervention for RAF inhibitors.

Experimental Protocols

The following protocols are based on procedures outlined in patent literature for the synthesis of pyrimidine-based RAF inhibitors.

Protocol 1: Synthesis of a Key Intermediate via Nucleophilic Aromatic Substitution

This protocol describes the reaction of tert-butyl (3-(methylamino)phenyl)carbamate with a dichlorinated pyrimidine derivative.

Reaction Scheme:

Materials:

  • tert-Butyl (3-(methylamino)phenyl)carbamate

  • 2,4-dichloro-5-iodopyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Nitrogen atmosphere

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)

Procedure:

  • To a solution of 2,4-dichloro-5-iodopyrimidine (1.0 eq) in n-butanol, add tert-butyl (3-(methylamino)phenyl)carbamate (1.1 eq).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir under a nitrogen atmosphere for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, tert-butyl (3-((2-chloro-5-iodopyrimidin-4-yl)(methyl)amino)phenyl)carbamate.

Synthetic Workflow Diagram

The following diagram illustrates the overall synthetic workflow from the starting materials to a final RAF inhibitor.

Synthetic_Workflow Start1 tert-Butyl (3-(methylamino)phenyl)carbamate Intermediate1 Intermediate A: Boc-protected aminopyrimidine Start1->Intermediate1 Start2 2,4-dichloro- 5-iodopyrimidine Start2->Intermediate1 SuzukiCoupling Suzuki Coupling (e.g., with a boronic acid) Intermediate1->SuzukiCoupling Intermediate2 Intermediate B: Substituted aminopyrimidine SuzukiCoupling->Intermediate2 Deprotection Boc Deprotection (e.g., TFA) Intermediate2->Deprotection FinalProduct Final RAF Inhibitor Deprotection->FinalProduct

Figure 2: General synthetic workflow for the preparation of a RAF inhibitor.

Quantitative Data

The following table summarizes the inhibitory activity of a representative final compound synthesized using the described methodology. The data is extracted from patent literature and demonstrates the high potency of the resulting kinase inhibitor.

Compound Target Kinase IC50 (nM)
Representative Pyrimidine DerivativeBRAFV600E15
CRAF30

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in a biochemical assay.

Conclusion

tert-Butyl (3-(methylamino)phenyl)carbamate is a key building block for the synthesis of a novel class of pyrimidine-based RAF kinase inhibitors. The protocols and data presented herein demonstrate its utility in constructing potent inhibitors of the RAS-RAF-MEK-ERK signaling pathway. The strategic use of this intermediate allows for the efficient assembly of complex molecules with significant therapeutic potential in oncology. Researchers and drug development professionals can leverage this information for the design and synthesis of next-generation kinase inhibitors.

Application Note: Protocol for the Boc Deprotection of tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl (3-(methylamino)phenyl)carbamate to yield N-methylbenzene-1,3-diamine. The Boc protecting group is widely utilized in organic synthesis to temporarily mask the reactivity of amine functionalities.[1] Its removal is a critical step in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients. This document outlines two common and effective methods for Boc deprotection: one employing trifluoroacetic acid (TFA) in dichloromethane (DCM) and another utilizing hydrochloric acid (HCl) in 1,4-dioxane.[2][3] These protocols are designed to be robust and reproducible for researchers in academic and industrial settings.

Introduction

The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group for amines due to its stability in a wide range of reaction conditions and its facile cleavage under acidic conditions.[1] The deprotection of Boc-protected amines is a fundamental transformation in multi-step organic synthesis. The choice of deprotection conditions is often dictated by the presence of other functional groups within the molecule and the desired purity of the final product. The acid-catalyzed removal of the Boc group proceeds through the protonation of the carbamate, followed by the formation of a stable tert-butyl cation and carbamic acid, which readily decarboxylates to yield the free amine.[1][4] This application note presents two standard protocols for the deprotection of tert-butyl (3-(methylamino)phenyl)carbamate, a key intermediate in various synthetic routes.

Data Presentation

The selection of a deprotection protocol can be guided by factors such as reagent availability, desired reaction time, and compatibility with other functional groups. The following table summarizes typical reaction conditions for the two primary methods described herein.

ParameterProtocol 1: TFA in DCMProtocol 2: HCl in 1,4-Dioxane
Starting Material tert-Butyl (3-(methylamino)phenyl)carbamatetert-Butyl (3-(methylamino)phenyl)carbamate
Reagent Trifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane or Methanol
Reagent Ratio 1:1 to 1:4 (TFA:DCM, v/v)3 - 5 equivalents of HCl
Concentration 0.1 - 0.5 M0.1 - 0.5 M
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 30 minutes - 2 hours1 - 4 hours
Work-up Evaporation, Basification, ExtractionEvaporation or Precipitation
Typical Yield >90%>90%

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a common and highly effective method for Boc deprotection.[5][6]

Materials:

  • tert-Butyl (3-(methylamino)phenyl)carbamate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve tert-butyl (3-(methylamino)phenyl)carbamate (1 equivalent) in anhydrous DCM to achieve a concentration of 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final volume ratio of 1:1 with DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the complete consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in DCM and carefully neutralize the remaining acid with a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield N-methylbenzene-1,3-diamine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol offers an alternative to TFA and is also widely used.[7]

Materials:

  • tert-Butyl (3-(methylamino)phenyl)carbamate

  • 4M HCl in 1,4-dioxane

  • Diethyl ether (optional, for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve tert-butyl (3-(methylamino)phenyl)carbamate (1 equivalent) in a minimal amount of 1,4-dioxane.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (3-5 equivalents).

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt of N-methylbenzene-1,3-diamine.

  • For the free amine, the residue can be dissolved in water, basified with a suitable base (e.g., NaOH or NaHCO₃), and extracted with an organic solvent like ethyl acetate or DCM.

Visualizations

signaling_pathway Boc_Protected_Amine tert-Butyl (3-(methylamino)phenyl)carbamate Protonated_Intermediate Protonated Carbamate Boc_Protected_Amine->Protonated_Intermediate + H+ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid Byproducts CO2 + tert-Butyl Cation Protonated_Intermediate->Byproducts Free_Amine N-methylbenzene-1,3-diamine Carbamic_Acid->Free_Amine

Caption: Acid-catalyzed Boc deprotection mechanism.

experimental_workflow cluster_protocol1 Protocol 1: TFA/DCM cluster_protocol2 Protocol 2: HCl/Dioxane Dissolution1 Dissolve Substrate in DCM Cooling Cool to 0 °C Dissolution1->Cooling Add_TFA Add TFA Cooling->Add_TFA Reaction1 Stir at RT (0.5-2h) Add_TFA->Reaction1 Evaporation1 Evaporate Solvent & TFA Reaction1->Evaporation1 Neutralization Neutralize with NaHCO3(aq) Evaporation1->Neutralization Extraction Extract with DCM Neutralization->Extraction Drying_Concentration1 Dry and Concentrate Extraction->Drying_Concentration1 Product1 N-methylbenzene-1,3-diamine Drying_Concentration1->Product1 Dissolution2 Dissolve Substrate in Dioxane Add_HCl Add 4M HCl in Dioxane Dissolution2->Add_HCl Reaction2 Stir at RT (1-4h) Add_HCl->Reaction2 Isolation Isolate Product Reaction2->Isolation Product2 N-methylbenzene-1,3-diamine (as HCl salt or free base) Isolation->Product2

Caption: Experimental workflows for Boc deprotection.

References

Application Notes and Protocols for Coupling Reactions with tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various coupling reactions involving tert-butyl (3-(methylamino)phenyl)carbamate. This versatile building block is valuable in medicinal chemistry and drug development for the synthesis of complex molecules, particularly those containing a substituted aniline moiety. The protocols outlined below cover key transformations such as amide coupling, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling.

Overview of Coupling Reactions

tert-Butyl (3-(methylamino)phenyl)carbamate possesses two reactive sites amenable to coupling reactions: the secondary methylamino group and the aromatic ring, which can be functionalized, for example, as an aryl halide. The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen allows for selective reactions and can be readily removed under acidic conditions for further derivatization.

The primary coupling reactions discussed in these notes are:

  • Amide Coupling: Formation of an amide bond via reaction of the secondary amine with a carboxylic acid.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of the secondary amine with an aryl halide to form a diarylamine.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of a halogenated derivative of the carbamate with a boronic acid to form a biaryl structure.

Amide Coupling Reactions

The secondary amine of tert-butyl (3-(methylamino)phenyl)carbamate can be readily acylated using standard peptide coupling reagents to form amide bonds. This reaction is fundamental in the synthesis of various small molecules and peptide derivatives.

Quantitative Data Summary
Coupling ReagentAdditiveBaseSolventTypical Yield (%)Reference/Analogy
EDCIHOBtDIPEADMF70-90[1][2]
HATU-DIPEADMF>90[3]
HBTU-DIPEADMFHigh
Experimental Protocol: Amide Coupling with EDCI/HOBt

This protocol is adapted from the synthesis of similar amide derivatives.[1][2]

Materials:

  • tert-Butyl (3-(methylamino)phenyl)carbamate

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C, add DIPEA (1.5 eq), tert-butyl (3-(methylamino)phenyl)carbamate (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq) successively.

  • Stir the reaction mixture for 30 minutes at 0 °C and then allow it to warm to room temperature.

  • Continue stirring at room temperature for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with diethyl ether or ethyl acetate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Carboxylic_Acid Carboxylic Acid Coupling Amide Coupling Carboxylic_Acid->Coupling Amine tert-Butyl (3-(methylamino)phenyl)carbamate Amine->Coupling Amide_Product Amide Product Coupling->Amide_Product EDCI, HOBt, DIPEA, DMF

Amide Coupling Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a C-N bond between the secondary amine of tert-butyl (3-(methylamino)phenyl)carbamate and an aryl halide. This reaction is a powerful tool for the synthesis of tri-substituted amines.

Quantitative Data Summary (Representative Conditions)
Palladium PrecatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference/Analogy
Pd₂(dba)₃XPhosNaOtBuToluene10070-95[4]
[Pd(allyl)Cl]₂t-BuXPhosNaOtBuToluene100High[4]
Pd(OAc)₂BINAPCs₂CO₃Toluene11060-90[5]
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

This is a general protocol based on established methods for the Buchwald-Hartwig amination of secondary amines.[4][5]

Materials:

  • tert-Butyl (3-(methylamino)phenyl)carbamate

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Dichloromethane (DCM) or Ethyl acetate

  • Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), tert-butyl (3-(methylamino)phenyl)carbamate (1.2 eq), sodium tert-butoxide (1.4 eq), palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% XPhos).

  • Add anhydrous toluene to the Schlenk tube.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature and dilute it with dichloromethane or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired tri-substituted amine.

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aryl_Halide Aryl Halide BH_Coupling Buchwald-Hartwig Coupling Aryl_Halide->BH_Coupling Amine tert-Butyl (3-(methylamino)phenyl)carbamate Amine->BH_Coupling Diarylamine_Product Tri-substituted Amine BH_Coupling->Diarylamine_Product Pd Catalyst, Ligand, Base, Toluene

Buchwald-Hartwig Amination Workflow

Suzuki-Miyaura Coupling

For Suzuki-Miyaura coupling, a halogenated derivative of tert-butyl (3-(methylamino)phenyl)carbamate is required, for example, tert-butyl (3-bromo-5-(methylamino)phenyl)carbamate. This allows for the formation of a new carbon-carbon bond, leading to biaryl structures which are prevalent in many drug molecules.

Quantitative Data Summary (Representative Conditions)
Palladium CatalystBaseSolventTemperature (°C)Typical Yield (%)Reference/Analogy
Pd(PPh₃)₄K₂CO₃Toluene/Water90-11060-80[6]
PdCl₂(dppf)CsOAcDioxane8070-95[7]
NiCl₂(PCy₃)₂K₃PO₄Toluene110-13050-80[8][9]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a similar Suzuki coupling of a Boc-protected bromo-aryl amine derivative.

Materials:

  • Halogenated tert-butyl (3-(methylamino)phenyl)carbamate (e.g., the bromo- derivative)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the halogenated carbamate (1.0 eq), arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Add the palladium catalyst (e.g., 3-5 mol% Pd(PPh₃)₄) to the mixture.

  • Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.[6]

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aryl_Halide Halogenated Carbamate Suzuki_Coupling Suzuki-Miyaura Coupling Aryl_Halide->Suzuki_Coupling Boronic_Acid Arylboronic Acid Boronic_Acid->Suzuki_Coupling Biaryl_Product Biaryl Product Suzuki_Coupling->Biaryl_Product Pd Catalyst, Base, Solvent

Suzuki-Miyaura Coupling Workflow

Applications in Drug Development

The derivatives synthesized from tert-butyl (3-(methylamino)phenyl)carbamate are important scaffolds in medicinal chemistry. The ability to perform selective coupling reactions at different positions of the molecule allows for the generation of diverse libraries of compounds for screening and lead optimization. For instance, the products of these reactions can be intermediates in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. The carbamate group itself is a common motif in many approved drugs and prodrugs.[7]

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic; handle them under an inert atmosphere where specified.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive; handle with care.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for N-alkylation of tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of substituted anilines is a fundamental transformation in organic synthesis, crucial for the generation of a diverse array of compounds in the pharmaceutical, agrochemical, and materials science sectors. Specifically, the selective alkylation of secondary amines in polyfunctional molecules like tert-butyl (3-(methylamino)phenyl)carbamate presents a unique synthetic challenge. This molecule contains both a nucleophilic secondary amine and a carbamate-protected primary amine. The targeted alkylation of the secondary methylamino group is essential for building molecular complexity while preserving the Boc-protecting group for subsequent synthetic manipulations.

These application notes provide detailed protocols for two primary methods for the N-alkylation of tert-butyl (3-(methylamino)phenyl)carbamate:

  • Catalytic Borrowing Hydrogen (BH) or Hydrogen Autotransfer (HAT) Reaction: An atom-economical and environmentally benign method that utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, typically based on ruthenium. This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine to form an imine. The subsequent reduction of the imine by the catalyst, which had "borrowed" the hydrogen from the alcohol, yields the N-alkylated amine and regenerates the catalyst.[1][2][3] Water is the sole byproduct of this elegant one-pot reaction.[3]

  • Classical N-Alkylation with Alkyl Halides: A traditional and widely used SN2 reaction involving the treatment of the amine with an alkyl halide in the presence of a base. This method is robust and versatile, with a broad range of commercially available alkyl halides.

The selection of the appropriate method will depend on factors such as the desired alkyl group, functional group tolerance, and considerations for green chemistry principles.

Data Presentation

The following tables summarize representative quantitative data for N-alkylation reactions of various aniline derivatives, providing an expected range for yields and reaction conditions applicable to tert-butyl (3-(methylamino)phenyl)carbamate.

Table 1: Catalytic Borrowing Hydrogen N-Alkylation of Anilines with Alcohols

EntryAniline SubstrateAlcoholCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilineBenzyl alcohol[Ru(p-cymene)Cl₂]₂ (0.5) / dppfK₂CO₃ (1.5)Toluene1102495
2N-methylanilineBenzyl alcoholNiBr₂ (10) / 1,10-phenanthrolinet-BuOK (1.0)Toluene1304888
34-Methoxyaniline1-Butanol[Ru(p-cymene)Cl₂]₂ (1.0) / XantphosK₂CO₃ (2.0)Dioxane1001692
4Aniline1-HexanolHeterogeneous CuNoneNeat1501285[1]

Table 2: Classical N-Alkylation of Anilines with Alkyl Halides

EntryAniline SubstrateAlkyl HalideBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1N-Boc-4-aminopyridineBenzyl bromideElectrogenerated acetonitrile anionMeCNRT2>95[4]
2Primary Aromatic AmineAlkyl bromideCs₂CO₃ (1.5)DMFRT1285-95
3N-Boc Aromatic AnilineAlkyl bromideCs₂CO₃DMF100--
4Primary AmineAlkyl halideCsOH (0.1-3)DMSO or DMF23-High

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed N-Alkylation via Borrowing Hydrogen

This protocol describes the N-alkylation of tert-butyl (3-(methylamino)phenyl)carbamate with an alcohol using a ruthenium catalyst.

Materials:

  • tert-Butyl (3-(methylamino)phenyl)carbamate

  • Alkylating agent (e.g., benzyl alcohol, 1-butanol)

  • [Ru(p-cymene)Cl₂]₂

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium carbonate (K₂CO₃) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add [Ru(p-cymene)Cl₂]₂ (0.01 mmol, 1 mol%) and dppf (0.02 mmol, 2 mol%).

  • The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under a positive flow of the inert gas, add anhydrous toluene (5 mL).

  • To the stirring catalyst mixture, add tert-butyl (3-(methylamino)phenyl)carbamate (1.0 mmol, 1.0 equiv.), the desired alcohol (1.2 mmol, 1.2 equiv.), and potassium carbonate (1.5 mmol, 1.5 equiv.).

  • Heat the reaction mixture to 110 °C in a preheated oil bath and stir vigorously for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: N-Alkylation with an Alkyl Halide

This protocol details the N-alkylation of tert-butyl (3-(methylamino)phenyl)carbamate using an alkyl halide and a base.

Materials:

  • tert-Butyl (3-(methylamino)phenyl)carbamate

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrabutylammonium iodide (TBAI) (optional, as a catalyst)[5]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl (3-(methylamino)phenyl)carbamate (1.0 mmol, 1.0 equiv.) and cesium carbonate (1.5 mmol, 1.5 equiv.).

  • If using, add a catalytic amount of TBAI (0.1 mmol, 10 mol%).[5]

  • Seal the flask with a septum and purge with an inert gas.

  • Add anhydrous DMF (5 mL) via syringe.

  • To the stirring suspension, add the alkyl halide (1.1 mmol, 1.1 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours or gently heat to 50-60 °C to increase the reaction rate.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Borrowing_Hydrogen_Catalytic_Cycle Ru_cat [Ru]-H Aldehyde R'CHO (Aldehyde) Ru_cat->Aldehyde Alcohol R'CH₂OH (Alcohol) Alcohol->Ru_cat Dehydrogenation Imine R-N(CH₃)=CHR' (Imine) Aldehyde->Imine + Amine Amine R-NH-CH₃ (tert-Butyl (3-(methylamino)phenyl)carbamate) Amine->Imine Ru_H2_cat [Ru]-H₂ Imine->Ru_H2_cat Reduction Water H₂O Imine->Water Product R-N(CH₃)-CH₂R' (Alkylated Product) Ru_H2_cat->Ru_cat - H₂ Ru_H2_cat->Product

Caption: Catalytic cycle for the Borrowing Hydrogen N-alkylation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: - Amine - Alkylating Agent - Catalyst/Base B Add Anhydrous Solvent A->B C Purge with Inert Gas B->C D Heat and Stir (e.g., 110°C, 24h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F G Aqueous Work-up (Extraction) F->G H Dry Organic Layer G->H I Concentrate H->I J Flash Column Chromatography I->J K Characterize Product J->K

Caption: General experimental workflow for N-alkylation.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of tert-Butyl (3-(methylamino)phenyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed cross-coupling of aryl compounds is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. This methodology is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules and drug candidates. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of tert-butyl (3-(methylamino)phenyl)carbamate and its derivatives. This substrate is a valuable building block, incorporating a protected aniline and a secondary amine, which can be further functionalized to generate diverse molecular scaffolds.

The tert-butyl carbamate (Boc) protecting group is widely utilized in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] The presence of the methylamino group offers a site for further derivatization, making this scaffold particularly attractive for the generation of compound libraries for drug discovery. Carbamate-containing compounds have shown a wide range of biological activities and are present in numerous approved therapeutic agents.[1][2] Understanding the reactivity of this specific substrate in various palladium-catalyzed cross-coupling reactions is therefore crucial for its effective utilization in medicinal chemistry and materials science.

Application Notes

The palladium-catalyzed cross-coupling reactions of halogenated derivatives of tert-butyl (3-(methylamino)phenyl)carbamate provide access to a wide array of substituted aromatic compounds. These reactions are essential for creating molecules with potential applications in drug discovery and materials science. The carbamate moiety can influence the electronic properties of the aromatic ring and may play a role in the biological activity of the final products. Some carbamate compounds have been shown to interact with signaling pathways, such as the Nrf2 pathway, which is involved in cellular defense against oxidative stress.[3] While direct evidence linking derivatives of tert-butyl (3-(methylamino)phenyl)carbamate to specific signaling pathways is limited in the reviewed literature, the structural motifs accessible through its cross-coupling are prevalent in bioactive molecules.

Key Applications:

  • Lead Optimization in Drug Discovery: The ability to introduce diverse substituents onto the phenyl ring through various cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Synthesis of Novel Heterocycles: Intramolecular coupling reactions or subsequent cyclization of the cross-coupled products can lead to the formation of novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

  • Development of Molecular Probes and Materials: The functionalized aromatic systems can be designed to act as fluorescent probes or as building blocks for organic electronic materials.

Experimental Protocols & Data

The following sections provide detailed protocols for various palladium-catalyzed cross-coupling reactions involving derivatives of tert-butyl (3-(methylamino)phenyl)carbamate. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4][5] This reaction is particularly useful for coupling aryl halides with a wide range of amines. For derivatives of tert-butyl (3-(methylamino)phenyl)carbamate, this reaction allows for the introduction of various aryl or heteroaryl amine substituents.

General Experimental Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow Reactants Aryl Halide (e.g., tert-Butyl (3-bromo-5-(methylamino)phenyl)carbamate) + Amine Reaction Reaction under Inert Atmosphere (Heat) Reactants->Reaction CatalystSystem Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) CatalystSystem->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Figure 1: General workflow for a Buchwald-Hartwig amination reaction.

Table 1: Buchwald-Hartwig Amination of Aryl Halides with Amines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1tert-Butyl (3-bromophenyl)carbamateAnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.2)Toluene1002496[6]
2tert-Butyl (3-bromophenyl)carbamateMorpholine[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)t-BuONa (1.2)Toluene10024>99[6]
3BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)TrixiePhos (2)t-BuOLi (1.2)Toluene10024>99[6]

Detailed Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.2 mmol), and the phosphine ligand (0.04 mmol).

  • Evacuate and backfill the vessel with argon three times.

  • Add anhydrous toluene (5 mL) and then the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol).

  • Seal the vessel and heat the reaction mixture at the specified temperature with stirring for the indicated time.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[7] This reaction is widely used to synthesize biaryl compounds.

General Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product Boronic R2-B(OR)2 Boronic->Transmetal Base Base Base->Transmetal ArylHalide R1-X ArylHalide->OxAdd

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenyl IodidePentafluorophenylboronic acidPd(PPh₃)₄ (3)-CsF (2) / Ag₂O (1)DME7012>90[8][9]
2Phenyl BromidePentafluorophenylboronic acidPd₂(dba)₃ (2.5)P(t-Bu)₃ (6)CsF (2) / Ag₂O (1)DMF10012>90[8][9]
33,4,5-Tribromo-2,6-dimethylpyridineo-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (3)Toluene/H₂O100295[10]

Detailed Protocol for Suzuki-Miyaura Coupling:

  • In a reaction tube, combine the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), the base (e.g., K₃PO₄, 3.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), and the ligand (e.g., P(t-Bu)₃, 0.06 mmol).

  • Evacuate and backfill the tube with argon.

  • Add the degassed solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired biaryl compound.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[11] This reaction is a powerful tool for the synthesis of substituted alkenes.

Table 3: Heck Reaction of Aryl Halides with Alkenes

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChloroanisoleMethyl acrylatePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃ (1.1)Dioxane1002495[12]
2IodobenzeneStyrenePdCl₂ (1.5)TDTAT (3 wt%)K₂CO₃ (2)Water100696[13]
3IodobenzeneStyrenePd(OAc)₂ (1)-K₂CO₃ (2)NMP120298[14]

Detailed Protocol for Heck Reaction:

  • A mixture of the aryl halide (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol), the ligand (e.g., P(t-Bu)₃, 0.06 mmol), and the base (e.g., Cs₂CO₃, 1.1 mmol) is placed in a sealable reaction tube.

  • The tube is evacuated and backfilled with argon.

  • Anhydrous solvent (e.g., dioxane, 5 mL) is added.

  • The tube is sealed and the mixture is stirred at the indicated temperature for the specified duration.

  • After cooling, the reaction mixture is diluted with diethyl ether and filtered.

  • The filtrate is washed with water, dried over anhydrous Na₂SO₄, and concentrated.

  • The residue is purified by flash chromatography to give the substituted alkene.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][15][16]

Table 4: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylacetylenePd(PhCN)₂Cl₂ (2)CuI (4)i-Pr₂NH (2)DioxaneRT298[15]
2IodobenzenePhenylacetylenePd(0)-PMMA (0.5)-Et₃N (2)Water80198[17]
34-BromoanisolePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)-TMP (2)DMSORT297[16]

Detailed Protocol for Sonogashira Coupling:

  • To a Schlenk tube, add the palladium catalyst (e.g., Pd(PhCN)₂Cl₂, 0.02 mmol), copper(I) iodide (0.04 mmol), and the aryl halide (1.0 mmol).

  • Evacuate and backfill the tube with argon.

  • Add the solvent (e.g., dioxane, 5 mL), the base (e.g., diisopropylamine, 2.0 mmol), and the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at room temperature for the specified time.

  • Upon completion, dilute the reaction with ethyl acetate and filter through a short pad of silica gel.

  • The filtrate is concentrated, and the crude product is purified by flash column chromatography.

Conclusion

The palladium-catalyzed cross-coupling reactions of tert-butyl (3-(methylamino)phenyl)carbamate derivatives provide a powerful and versatile platform for the synthesis of a diverse range of functionalized aromatic compounds. The protocols outlined in this document, covering Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling, offer robust methods for C-N and C-C bond formation. The ability to introduce a wide variety of substituents under relatively mild conditions makes this substrate an invaluable tool for researchers in drug discovery and materials science. Further exploration of the biological activities of the resulting compounds and their interactions with specific signaling pathways will likely open new avenues for therapeutic intervention and the development of novel functional materials.

References

Application Notes and Protocols for Solid-Phase Synthesis Using tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a powerful technique for the efficient construction of compound libraries for drug discovery and materials science. tert-Butyl (3-(methylamino)phenyl)carbamate is a versatile building block for solid-phase synthesis, enabling the creation of diverse molecular scaffolds. Its bifunctional nature, featuring a primary amine for immobilization and a Boc-protected secondary amine, allows for sequential and controlled diversification. The N-methylaniline core is a key structural motif in many biologically active compounds, and its incorporation into solid-phase libraries can accelerate the discovery of novel therapeutics.

This document provides detailed application notes and protocols for the use of tert-Butyl (3-(methylamino)phenyl)carbamate in solid-phase synthesis, with a focus on the preparation of N-substituted benzimidazoles and peptidomimetic structures.

Core Applications

The unique structure of tert-Butyl (3-(methylamino)phenyl)carbamate lends itself to several key applications in solid-phase organic synthesis (SPOS):

  • Synthesis of Benzimidazole Libraries: The diamine scaffold, after deprotection, is primed for cyclization with various reagents to produce a diverse range of substituted benzimidazoles, a privileged scaffold in medicinal chemistry.

  • Peptidomimetic and Peptoid Synthesis: The secondary amine can be used as a point of diversification to build peptide-peptoid hybrids or other peptidomimetic structures with enhanced proteolytic stability and cell permeability.

  • Combinatorial Chemistry: Its suitability for solid-phase techniques makes it an ideal building block for the generation of large combinatorial libraries for high-throughput screening.

Data Presentation

Table 1: Representative Yields for Solid-Phase Benzimidazole Synthesis
StepReagent/ConditionTypical Purity (HPLC)Typical YieldReference
Immobilization 2-Chlorotrityl chloride resin, DIPEA, DCM-85-95%Adapted from[1]
Boc Deprotection 20% TFA in DCM->99%[1]
Cyclization Aromatic Aldehyde, 5% TFA in DCM80-95%70-90%Adapted from[2]
Cleavage 20% TFA in DCM>90%>95%[1]
Table 2: Comparison of Coupling Reagents for Acylation of the N-Methylaniline Moiety
Coupling ReagentEquivalents (Reagent/Base)Typical Coupling TimeReported Coupling EfficiencyKey Considerations
HATU/DIPEA 3-4 / 6-81 - 4 hours>95%Effective for sterically hindered secondary amines.
PyBOP/DIPEA 3-4 / 6-82 - 6 hours>90%Good alternative to HATU, may require longer reaction times.
DIC/HOBt 4 / -12 - 24 hoursVariableGenerally less effective for N-methylated anilines; double coupling may be necessary.

Experimental Protocols

Protocol 1: Immobilization of tert-Butyl (3-(methylamino)phenyl)carbamate on 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the building block to the solid support via its primary amine.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, 1.0-1.6 mmol/g)

  • tert-Butyl (3-(methylamino)phenyl)carbamate

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell 1.0 g of 2-CTC resin in 10 mL of anhydrous DCM for 30 minutes in a synthesis vessel.

  • Linker Preparation: In a separate flask, dissolve 2.0 equivalents of tert-Butyl (3-(methylamino)phenyl)carbamate (relative to the resin loading capacity) in anhydrous DCM.

  • Loading Reaction: Drain the DCM from the swollen resin. Add the linker solution to the resin, followed by the addition of 4.0 equivalents of DIPEA.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl sites, add 1 mL of MeOH to the vessel and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading can be determined by gravimetric analysis or by Fmoc-quantification if a known Fmoc-amino acid is coupled to a small amount of the resin.

G Resin 2-CTC Resin Swelling Swell in DCM Resin->Swelling Loading Loading Reaction (2-4 h, RT) Swelling->Loading Linker tert-Butyl (3-(methylamino)phenyl)carbamate + DIPEA in DCM Linker->Loading Capping Cap with MeOH Loading->Capping Washing Wash (DCM, DMF) Capping->Washing Drying Dry under vacuum Washing->Drying LoadedResin Loaded Resin Drying->LoadedResin

Figure 1. Workflow for the immobilization of the linker on 2-CTC resin.

Protocol 2: Solid-Phase Synthesis of N-Substituted Benzimidazoles

This protocol details the synthesis of a benzimidazole library on the solid support.

Materials:

  • Immobilized tert-Butyl (3-(methylamino)phenyl)carbamate resin from Protocol 1

  • 20% Trifluoroacetic acid (TFA) in DCM

  • A library of aldehydes

  • 5% TFA in DCM

  • Anhydrous DMF

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin from Protocol 1 in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with 20% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin with DCM (3 x 10 mL), 10% DIPEA in DCM (2 x 10 mL), and DCM (3 x 10 mL).

  • Aldehyde Coupling and Cyclization:

    • Wash the resin with anhydrous DMF (3 x 10 mL).

    • Add a solution of the desired aldehyde (5 equivalents) in DMF to the resin.

    • Agitate the mixture at room temperature for 1 hour.

    • Add a solution of an oxidizing agent, such as 1,4-benzoquinone (3 equivalents), in DMF.

    • Agitate at 50°C for 12 hours to facilitate cyclization and oxidation to the benzimidazole.[3]

    • Alternatively, for a reductive cyclization approach, after imine formation with the aldehyde, a reducing agent can be added, followed by cyclization with an orthoformate. However, the oxidative approach is often more direct on solid phase. A simpler method involves direct condensation with the aldehyde in the presence of an acid catalyst.[2]

    • For direct condensation: Add a solution of the aldehyde (5 equivalents) in 5% TFA in DCM and agitate at room temperature for 6-12 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Cleavage: Treat the resin with a cleavage cocktail of 20% TFA in DCM for 1-2 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure. The crude product can be purified by preparative HPLC.

G Start Immobilized Linker Boc_Deprotection Boc Deprotection (20% TFA/DCM) Start->Boc_Deprotection Resin_Diamine Resin-bound Diamine Boc_Deprotection->Resin_Diamine Aldehyde_Coupling Aldehyde Addition + Oxidative Cyclization Resin_Diamine->Aldehyde_Coupling Resin_Benzimidazole Resin-bound Benzimidazole Aldehyde_Coupling->Resin_Benzimidazole Cleavage Cleavage (20% TFA/DCM) Resin_Benzimidazole->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Product Substituted Benzimidazole Purification->Final_Product G cluster_activation Activation cluster_synthesis On-Resin Synthesis Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Ester Carboxylic_Acid->Activated_Ester HATU_DIPEA HATU/DIPEA in DMF HATU_DIPEA->Activated_Ester Coupling Coupling Activated_Ester->Coupling Start_Resin Immobilized Linker Boc_Deprotection Boc Deprotection Start_Resin->Boc_Deprotection Boc_Deprotection->Coupling Washing Washing Coupling->Washing Final_Resin Acylated Resin Washing->Final_Resin Cleavage Cleavage & Purification Final_Resin->Cleavage

References

Application Notes: Synthesis of Benzimidazolone Heterocycles from tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

tert-Butyl (3-(methylamino)phenyl)carbamate is a versatile starting material for the synthesis of substituted heterocyclic compounds. Its structure, featuring a Boc-protected primary amine and a secondary methylamine in a meta-disposition on a phenyl ring, makes it a suitable precursor for nitrogen-containing heterocycles that are not readily accessible from common ortho- or para-substituted diamines. The Boc (tert-butyloxycarbonyl) group provides a stable protecting group that can be selectively removed under acidic conditions, revealing a primary amine for subsequent cyclization reactions.

This application note details a robust two-step synthetic pathway for the preparation of a substituted benzimidazolone, specifically 5-amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one , from tert-butyl (3-(methylamino)phenyl)carbamate. This protocol involves an initial acid-mediated deprotection of the Boc group, followed by a cyclization reaction with a carbonylating agent. Benzimidazolone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.

Overall Synthetic Workflow

The synthesis proceeds in two primary stages: (1) Deprotection of the Boc-protected amine to yield the corresponding meta-diamine, and (2) Cyclization of the diamine to form the target benzimidazolone ring system.

Caption: Overall workflow for the two-step synthesis of the target benzimidazolone.

Experimental Protocols

Protocol 1: Boc Deprotection of tert-Butyl (3-(methylamino)phenyl)carbamate

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions using trifluoroacetic acid (TFA) to yield N¹-methylbenzene-1,3-diamine.[1]

Materials:

  • tert-Butyl (3-(methylamino)phenyl)carbamate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (3-(methylamino)phenyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add trifluoroacetic acid (TFA, 5.0 eq) to the stirred solution dropwise over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, carefully concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM.

  • Re-dissolve the oily residue in DCM (50 mL) and transfer it to a separatory funnel.

  • Carefully add saturated aqueous NaHCO₃ solution in small portions to neutralize the residual acid (Caution: CO₂ evolution). Continue until the aqueous layer is basic (pH ~8-9).

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, N¹-methylbenzene-1,3-diamine, as an oil. The product is often used in the next step without further purification.

Quantitative Data (Protocol 1):

ParameterValue
Starting Material5.00 g (22.5 mmol)
Solvent (DCM)112 mL
Reagent (TFA)8.6 mL (112.5 mmol)
Reaction Temperature0 °C to Room Temp.
Reaction Time3 hours
Expected Yield ~4.5 g (~90-95%)
Protocol 2: Synthesis of 5-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

This protocol details the cyclization of N¹-methylbenzene-1,3-diamine with 1,1'-Carbonyldiimidazole (CDI), a safe and effective phosgene equivalent, to form the benzimidazolone ring.[2][3]

Materials:

  • N¹-methylbenzene-1,3-diamine (from Protocol 1)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude N¹-methylbenzene-1,3-diamine (1.0 eq) from the previous step in anhydrous THF (to achieve a 0.1 M concentration).

  • To this solution, add 1,1'-Carbonyldiimidazole (CDI, 1.1 eq) portion-wise at room temperature over 10 minutes.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 66 °C).

  • Maintain the reflux for 12-18 hours. Monitor the reaction by TLC for the formation of the product.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the solvent in vacuo to obtain a crude solid.

  • Triturate the solid residue with diethyl ether (50 mL).

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to afford the final product, 5-amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one .

  • If necessary, the product can be further purified by column chromatography on silica gel (e.g., using a DCM/Methanol gradient).

Quantitative Data (Protocol 2):

ParameterValue
Starting Material4.50 g (20.2 mmol, assumed from Protocol 1)
Solvent (THF)200 mL
Reagent (CDI)3.60 g (22.2 mmol)
Reaction TemperatureReflux (~66 °C)
Reaction Time16 hours
Expected Yield ~2.8 g (~75-85% over two steps)

Reaction Scheme Visualization

The following diagram illustrates the chemical transformations described in the protocols.

Caption: Reaction scheme for the synthesis of the target benzimidazolone.

References

Application Notes and Protocols for the Scale-up Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The described methods are designed to be robust and scalable for industrial applications.

Synthetic Strategy

The most common and scalable approach for the synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate involves a two-step process starting from m-phenylenediamine:

  • Selective Mono-N-Boc Protection: The first step is the selective protection of one of the amino groups of m-phenylenediamine using di-tert-butyl dicarbonate (Boc₂O). This reaction needs to be carefully controlled to minimize the formation of the di-Boc protected side product.

  • N-Methylation: The second step involves the methylation of the remaining free amino group to yield the final product.

An alternative, though potentially longer, route could involve starting from 3-nitroaniline, performing N-methylation, followed by reduction of the nitro group, and finally Boc protection of the resulting aniline. This document will focus on the more direct route from m-phenylenediamine.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (3-aminophenyl)carbamate

This protocol details the selective mono-Boc protection of m-phenylenediamine.

Materials:

  • m-Phenylenediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and dropping funnel

  • Cooling system

Procedure:

  • Charge the reactor with m-phenylenediamine and anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0-5 °C using the cooling system.

  • Dissolve di-tert-butyl dicarbonate (Boc₂O) in THF.

  • Add the Boc₂O solution dropwise to the stirred solution of m-phenylenediamine over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to afford tert-Butyl (3-aminophenyl)carbamate as a solid.

Step 2: Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate

This protocol describes the N-methylation of tert-Butyl (3-aminophenyl)carbamate.

Materials:

  • tert-Butyl (3-aminophenyl)carbamate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and dropping funnel under an inert atmosphere (Nitrogen or Argon)

  • Cooling system

Procedure:

  • Charge the reactor with tert-Butyl (3-aminophenyl)carbamate and anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution, controlling the evolution of hydrogen gas.

  • After the addition of sodium hydride is complete, add methyl iodide dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[2]

  • The crude tert-Butyl (3-(methylamino)phenyl)carbamate can be further purified by column chromatography on silica gel if necessary.

Data Presentation

The following tables summarize the key quantitative data for the scale-up synthesis. The values presented are illustrative and may require optimization for specific batch sizes and equipment.

Table 1: Reagent Quantities and Reaction Conditions for Step 1

ParameterValue
m-Phenylenediamine (molar equiv.)1.0
Di-tert-butyl dicarbonate (molar equiv.)1.0 - 1.1
SolventTetrahydrofuran (THF)
Reaction Temperature0 °C to Room Temperature
Reaction Time12 - 18 hours
Typical Yield80 - 90%
Purity (post-recrystallization)>98%

Table 2: Reagent Quantities and Reaction Conditions for Step 2

ParameterValue
tert-Butyl (3-aminophenyl)carbamate (molar equiv.)1.0
Sodium Hydride (molar equiv.)1.1 - 1.2
Methyl Iodide (molar equiv.)1.1 - 1.2
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature0 °C to Room Temperature
Reaction Time12 - 16 hours
Typical Yield75 - 85%
Purity (post-chromatography)>99%

Visualization

Synthetic Pathway

G m-Phenylenediamine m-Phenylenediamine tert-Butyl (3-aminophenyl)carbamate tert-Butyl (3-aminophenyl)carbamate m-Phenylenediamine->tert-Butyl (3-aminophenyl)carbamate Boc₂O, THF tert-Butyl (3-(methylamino)phenyl)carbamate tert-Butyl (3-(methylamino)phenyl)carbamate tert-Butyl (3-aminophenyl)carbamate->tert-Butyl (3-(methylamino)phenyl)carbamate 1. NaH, THF 2. MeI

Caption: Synthetic route to tert-Butyl (3-(methylamino)phenyl)carbamate.

Experimental Workflow

G cluster_step1 Step 1: Mono-Boc Protection cluster_step2 Step 2: N-Methylation Start1 Charge Reactor: m-Phenylenediamine, THF Cooling1 Cool to 0-5 °C Start1->Cooling1 Addition1 Dropwise Addition: Boc₂O in THF Cooling1->Addition1 Reaction1 Stir at RT for 12-16h Addition1->Reaction1 Workup1 Quench, Extract, Wash, Dry, Concentrate Reaction1->Workup1 Purification1 Recrystallization Workup1->Purification1 Product1 tert-Butyl (3-aminophenyl)carbamate Purification1->Product1 Start2 Charge Reactor: Product from Step 1, THF (Inert Atmosphere) Product1->Start2 Cooling2 Cool to 0 °C Start2->Cooling2 Deprotonation Portion-wise Addition: NaH Cooling2->Deprotonation Methylation Dropwise Addition: MeI Deprotonation->Methylation Reaction2 Stir at RT for 12-16h Methylation->Reaction2 Workup2 Quench, Acidify, Extract, Wash, Dry, Concentrate Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 FinalProduct tert-Butyl (3-(methylamino)phenyl)carbamate Purification2->FinalProduct

References

Application Notes and Protocols: Tert-Butyl (3-(methylamino)phenyl)carbamate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of tert-Butyl (3-(methylamino)phenyl)carbamate as a versatile building block in the synthesis of novel agrochemicals. While direct agrochemical applications of this specific molecule are not extensively documented in current literature, its structural motifs—a protected aniline and a secondary amine—are prevalent in a variety of pesticidal compounds. The following sections detail its hypothetical application in the development of new fungicides and herbicides, supported by established experimental protocols for screening and synthesis adapted from research on analogous compounds.

Introduction: A Promising Scaffold for Agrochemical Discovery

tert-Butyl (3-(methylamino)phenyl)carbamate is a bifunctional molecule with significant potential as a synthetic intermediate in agrochemical research. The presence of a Boc-protected aminophenyl group and a reactive methylamino moiety makes it an attractive starting material for generating libraries of derivatives for high-throughput screening. The tert-butoxycarbonyl (Boc) protecting group provides stability under various reaction conditions and can be selectively removed to allow for further functionalization, enabling the synthesis of diverse molecular architectures.

The carbamate functional group is a well-established pharmacophore in agrochemicals, known to exhibit a range of biological activities. Phenylcarbamates, in particular, have been investigated for their herbicidal properties, often acting by disrupting microtubule assembly or inhibiting photosynthesis. Furthermore, the aniline substructure is a common feature in many fungicides and insecticides.

Hypothetical Application in Fungicide Synthesis

The secondary amine of tert-butyl (3-(methylamino)phenyl)carbamate can serve as a nucleophile for the introduction of various toxophores, moieties responsible for the compound's biological activity. A plausible synthetic route involves the acylation or sulfonylation of the methylamino group to generate novel carbamate derivatives with potential fungicidal properties.

This protocol describes a two-step synthesis of a hypothetical fungicide, tert-butyl (3-(methyl(4-chlorobenzoyl)amino)phenyl)carbamate (AG-F451), from the title compound.

Step 1: Acylation of tert-Butyl (3-(methylamino)phenyl)carbamate

  • Materials:

    • tert-Butyl (3-(methylamino)phenyl)carbamate (1.0 eq)

    • 4-Chlorobenzoyl chloride (1.1 eq)

    • Triethylamine (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask

    • Magnetic stirrer

    • Argon or Nitrogen source for inert atmosphere

  • Procedure:

    • Dissolve tert-Butyl (3-(methylamino)phenyl)carbamate in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine to the stirred solution.

    • Add 4-chlorobenzoyl chloride dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with the addition of water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain AG-F451.

Step 2: (Optional) Deprotection to Yield the Free Amine

For further derivatization or to assess the activity of the unprotected analogue, the Boc group can be removed.

  • Materials:

    • AG-F451 (1.0 eq)

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve AG-F451 in DCM.

    • Add an excess of TFA or 4M HCl in Dioxane.

    • Stir at room temperature for 2-4 hours.

    • Monitor deprotection by TLC.

    • Remove the solvent and excess acid under reduced pressure to yield the deprotected product.

This protocol outlines a method for evaluating the efficacy of synthesized compounds against common plant pathogens.[1][2]

  • Materials:

    • Synthesized compounds (e.g., AG-F451)

    • Commercial fungicide (e.g., Azoxystrobin) as a positive control

    • Dimethyl sulfoxide (DMSO) for stock solutions

    • Potato Dextrose Agar (PDA) medium

    • Petri dishes (90 mm)

    • Cultures of fungal pathogens (e.g., Fusarium graminearum, Botrytis cinerea, Sclerotinia sclerotiorum)

    • Sterile cork borer (5 mm)

  • Procedure:

    • Prepare stock solutions of the test compounds and the positive control in DMSO (e.g., 10 mg/mL).

    • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60 °C.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate with DMSO only should also be prepared.

    • Pour the amended PDA into Petri dishes and allow them to solidify.

    • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

    • Incubate the plates at 25 °C in the dark.

    • Measure the colony diameter (in mm) after a set period (e.g., 48-96 hours), or until the mycelium in the control plate reaches the edge of the dish.

    • Calculate the percentage of inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] × 100

      • Where C is the colony diameter of the control and T is the colony diameter of the treated plate.

    • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for active compounds through regression analysis.

The following table presents hypothetical data for the fungicidal activity of AG-F451 against selected plant pathogens.

CompoundFusarium graminearum EC₅₀ (µg/mL)Botrytis cinerea EC₅₀ (µg/mL)Sclerotinia sclerotiorum EC₅₀ (µg/mL)
AG-F45115.822.518.2
Azoxystrobin (Control)1.20.81.5

Hypothetical Application in Herbicide Synthesis

The phenylcarbamate scaffold is a known herbicidal pharmacophore. Derivatives of tert-butyl (3-(methylamino)phenyl)carbamate could be synthesized and screened for herbicidal activity.

This protocol describes the synthesis of a hypothetical N-phenylcarbamate herbicide, tert-butyl (3-(methyl((phenylcarbamoyl)oxy)amino)phenyl)carbamate (AG-H723).

  • Materials:

    • tert-Butyl (3-(methylamino)phenyl)carbamate (1.0 eq)

    • Phenyl isocyanate (1.1 eq)

    • Toluene, anhydrous

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Argon or Nitrogen source for inert atmosphere

  • Procedure:

    • To a solution of tert-Butyl (3-(methylamino)phenyl)carbamate in anhydrous toluene, add phenyl isocyanate under an inert atmosphere.

    • Heat the reaction mixture to reflux (approximately 110 °C) for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by recrystallization or column chromatography to yield AG-H723.

This protocol describes a method for assessing the pre- and post-emergence herbicidal activity of synthesized compounds.

  • Materials:

    • Synthesized compounds (e.g., AG-H723)

    • Commercial herbicide (e.g., Diuron) as a positive control

    • Acetone and Tween-20 for formulation

    • Seeds of weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

    • Pots with a sandy loam soil mixture

  • Procedure:

    • Pre-emergence Application:

      • Sow seeds of the test weed species in pots.

      • Prepare solutions of the test compounds in acetone with a small amount of Tween-20 as a surfactant.

      • Apply the solutions evenly to the soil surface at various concentrations (e.g., 100, 250, 500 g/ha).

      • Water the pots and place them in a greenhouse.

      • Assess the percentage of weed control (phytotoxicity) 14-21 days after treatment by visual rating compared to an untreated control.

    • Post-emergence Application:

      • Sow seeds and allow the weeds to grow to the 2-3 leaf stage.

      • Apply the formulated test compounds as a foliar spray.

      • Return the pots to the greenhouse.

      • Assess the percentage of weed control 14-21 days after treatment.

The following table presents hypothetical data for the herbicidal activity of AG-H723.

CompoundApplicationAmaranthus retroflexus (% Control at 250 g/ha)Echinochloa crus-galli (% Control at 250 g/ha)
AG-H723Pre-emergence8560
AG-H723Post-emergence7045
Diuron (Control)Pre-emergence9580

Visualizations

G cluster_0 Hypothetical Synthesis of Fungicide AG-F451 A tert-Butyl (3-(methylamino)phenyl)carbamate B 4-Chlorobenzoyl chloride, Triethylamine, DCM A->B Acylation C AG-F451 (tert-butyl (3-(methyl(4-chlorobenzoyl)amino)phenyl)carbamate) B->C

Caption: Synthetic pathway for the hypothetical fungicide AG-F451.

G cluster_1 Fungicidal Activity Screening Workflow A Prepare compound stock solutions in DMSO B Amend molten PDA medium with test compounds A->B C Inoculate with fungal mycelial plugs B->C D Incubate at 25°C C->D E Measure colony diameter and calculate % inhibition D->E F Determine EC50 values E->F

Caption: Workflow for in vitro fungicidal activity screening.

G cluster_2 Potential Herbicidal Mode of Action for Phenylcarbamates A Phenylcarbamate Herbicide B Inhibition of Microtubule Assembly A->B C Disruption of Cell Division (Mitosis) B->C D Stunted Growth and Seedling Death C->D

Caption: A common mode of action for phenylcarbamate herbicides.

Conclusion

tert-Butyl (3-(methylamino)phenyl)carbamate represents a valuable, yet underexplored, starting material for the synthesis of novel agrochemicals. Its bifunctional nature allows for the straightforward introduction of diverse chemical moieties, making it an ideal candidate for generating compound libraries for fungicidal and herbicidal screening. The protocols and hypothetical data presented herein provide a framework for initiating research into the potential applications of this compound in the discovery and development of new crop protection agents. Further investigation into the synthesis and biological evaluation of derivatives of tert-butyl (3-(methylamino)phenyl)carbamate is warranted to fully elucidate its potential in agrochemical research.

References

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of tert-Butyl (3-(methylamino)phenyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude tert-Butyl (3-(methylamino)phenyl)carbamate?

A1: The most common and effective purification methods for tert-Butyl (3-(methylamino)phenyl)carbamate are column chromatography, recrystallization, and liquid-liquid extraction. The choice of method depends on the nature and quantity of impurities present in the crude product.

Q2: What are the likely impurities in my crude product?

A2: Common impurities may include unreacted starting materials such as 3-(methylamino)aniline and di-tert-butyl dicarbonate (Boc₂O), as well as side products like the di-Boc protected diamine or urea derivatives formed from the reaction of the amine with any isocyanate generated from the decomposition of Boc₂O.[1][2][3][4]

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the separation of the desired product from impurities during column chromatography or to check the purity of fractions and the final product. A suitable solvent system for TLC would be a mixture of hexane and ethyl acetate.

Q4: What is the expected appearance of pure tert-Butyl (3-(methylamino)phenyl)carbamate?

A4: Pure tert-Butyl (3-(methylamino)phenyl)carbamate is typically a solid at room temperature. Its appearance can range from a white to an off-white or pale yellow solid.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC. The solvent system is either too polar or not polar enough.Test a range of solvent systems with varying polarity. Good starting points for silica gel chromatography are mixtures of hexane and ethyl acetate or petroleum ether and ethyl acetate.[5] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired product.
The product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you start with 10% ethyl acetate in hexane, you can increase it to 20%, 30%, and so on.
All compounds are eluting together at the solvent front. The eluent is too polar.Decrease the polarity of the eluent. Start with a less polar solvent mixture, such as 5% ethyl acetate in hexane.
Streaking or tailing of spots on TLC and column. The compound may be too polar for the silica gel or interacting strongly with it. The sample may be overloaded.Add a small amount of a polar solvent like methanol or a base like triethylamine to the eluent to improve peak shape. Ensure the sample is not loaded in a quantity exceeding the capacity of the column.
Product co-elutes with an impurity. The chosen solvent system does not provide adequate resolution.Try a different solvent system. For example, substitute ethyl acetate with acetone or dichloromethane. A gradient elution, where the polarity of the solvent is gradually increased during the chromatography, may also improve separation.
Recrystallization
Problem Possible Cause Solution
The compound does not dissolve in the chosen solvent, even with heating. The solvent is not suitable for dissolving the compound.Select a different solvent. For carbamates, solvents like ethyl acetate, acetonitrile, or a mixture of a polar solvent (like methanol or ethanol) and a less polar solvent (like diethyl ether or hexane) can be effective.[6]
The compound dissolves but does not crystallize upon cooling. The solution is not saturated, or the compound is very soluble in the solvent even at low temperatures. The rate of cooling is too fast.Concentrate the solution by evaporating some of the solvent. Add a less polar "anti-solvent" dropwise until the solution becomes slightly turbid, then allow it to cool slowly. Scratch the inside of the flask with a glass rod to induce crystallization.
The product oils out instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present.Use a lower-boiling point solvent. Try to purify the crude product by another method, such as column chromatography, before recrystallization.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. Too much solvent was used.Minimize the amount of hot solvent used to dissolve the compound to ensure the solution is saturated. Cool the solution in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Liquid-Liquid Extraction
Problem Possible Cause Solution
Formation of an emulsion during extraction. Vigorous shaking of the separatory funnel. High concentration of solutes.Gently invert the separatory funnel multiple times instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period.
Poor separation of layers. The densities of the aqueous and organic layers are too similar.Add a solvent with a significantly different density to the organic layer (e.g., a small amount of a denser solvent like dichloromethane or a less dense solvent like hexane). Add brine to the aqueous layer to increase its density.
Desired product is lost in the aqueous layer. The pH of the aqueous layer is not optimal for keeping the product in the organic layer.The carbamate group is stable to mild acid and base, but the methylamino group can be protonated. Ensure the aqueous washes are not too acidic. A wash with a dilute basic solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities and ensure the product remains in the organic phase.[7]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • A glass column is packed with silica gel as the stationary phase using a slurry method with the initial eluent (e.g., 95:5 hexane:ethyl acetate).

  • Sample Loading:

    • The crude tert-Butyl (3-(methylamino)phenyl)carbamate is dissolved in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution:

    • The column is eluted with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate).

    • The polarity is gradually increased (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute compounds with higher polarity.[5]

  • Fraction Collection and Analysis:

    • Fractions are collected and analyzed by TLC to identify those containing the pure product.

    • Fractions containing the pure product are combined.

  • Solvent Removal:

    • The solvent is removed from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a test tube, a small amount of the crude product is tested for solubility in various solvents (e.g., hexane, ethyl acetate, isopropanol, or mixtures like ethanol/water or methanol/diethyl ether) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • The crude product is placed in an Erlenmeyer flask, and a minimal amount of the chosen hot solvent is added to completely dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly boiled. The hot solution is then filtered to remove the charcoal.

  • Crystallization:

    • The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation and Drying:

    • The crystals are collected by vacuum filtration and washed with a small amount of cold solvent.

    • The purified crystals are then dried under vacuum.

Quantitative Data Summary

The following table provides typical parameters for the purification of Boc-protected anilines, which can serve as a starting point for the purification of tert-Butyl (3-(methylamino)phenyl)carbamate. Actual values may vary depending on the specific reaction conditions and scale.

Parameter Column Chromatography Recrystallization
Stationary Phase Silica Gel (60-120 mesh)-
Mobile Phase/Solvent Hexane/Ethyl Acetate (gradient)[5]Ethyl Acetate/Hexane, Methanol/Water
Typical Yield 70-90%60-85%
Expected Purity (by HPLC) >98%>99%

Visualizations

PurificationWorkflow Crude Crude Product (tert-Butyl (3-(methylamino)phenyl)carbamate) Extraction Liquid-Liquid Extraction (e.g., with NaHCO3 wash) Crude->Extraction Initial Wash Column Column Chromatography (Silica Gel, Hexane/EtOAc) Extraction->Column Primary Purification Recrystallization Recrystallization (e.g., from Hexane/EtOAc) Column->Recrystallization Final Polishing Pure Pure Product (>98% Purity) Column->Pure If sufficiently pure Recrystallization->Pure Analysis Purity Analysis (TLC, HPLC, NMR) Pure->Analysis Characterization

Caption: General workflow for the purification of tert-Butyl (3-(methylamino)phenyl)carbamate.

TroubleshootingLogic Start Crude Product Impure CheckTLC Analyze by TLC Start->CheckTLC Streaking Streaking/ Tailing? CheckTLC->Streaking PolarImp Polar Impurities? Streaking->PolarImp No AddBase Add Base (e.g., TEA) to Eluent Streaking->AddBase Yes NonPolarImp Non-Polar Impurities? PolarImp->NonPolarImp No Extraction Aqueous Wash (e.g., dilute acid/base) PolarImp->Extraction Yes Column Column Chromatography NonPolarImp->Column Yes Recrystallize Recrystallization NonPolarImp->Recrystallize Minor Impurities AddBase->Column Extraction->Column

Caption: Decision-making flowchart for troubleshooting purification issues.

References

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate?

A1: The recommended starting material is N-methyl-1,3-phenylenediamine. The reaction involves the selective N-Boc protection of the primary amino group.

Q2: How can I achieve selective mono-protection of the primary amine in N-methyl-1,3-phenylenediamine?

A2: Selective mono-protection can be achieved by leveraging the difference in basicity between the primary and secondary amino groups. A common and effective method is the in situ mono-protonation of the more basic secondary amine. By adding one equivalent of an acid, the secondary amine is converted to its ammonium salt, rendering it non-nucleophilic and allowing the primary amine to react selectively with the Boc-anhydride.

Q3: What are the common side products in this reaction?

A3: The most common side product is the di-Boc protected N-methyl-1,3-phenylenediamine, where both the primary and secondary amines are protected. Unreacted starting material may also be present. Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of the di-Boc byproduct.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). TLC can be used to observe the consumption of the starting material and the formation of the product and any byproducts. Staining with ninhydrin can be useful for visualizing the amino groups.

Q5: What is a suitable method for purifying the final product?

A5: The most common method for purification is silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane or dichloromethane in methanol.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low to no product formation 1. Inactive Boc-anhydride. 2. Insufficient reaction time or temperature. 3. Incomplete protonation of the secondary amine.1. Use fresh or properly stored di-tert-butyl dicarbonate ((Boc)₂O). 2. Allow the reaction to stir for a longer period at room temperature or gently warm the reaction mixture (e.g., to 40°C). 3. Ensure the use of one full equivalent of a suitable acid source (e.g., HCl generated in situ from TMSCl or SOCl₂).
Formation of significant amounts of di-Boc byproduct 1. Use of more than one equivalent of (Boc)₂O. 2. Reaction time is too long, leading to slow reaction of the protonated secondary amine. 3. The reaction temperature is too high.1. Use a stoichiometric amount (1.0 equivalent) of (Boc)₂O relative to the diamine. 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed. 3. Maintain the reaction at room temperature or below.
Difficulty in purifying the product 1. Similar polarities of the product, starting material, and di-Boc byproduct. 2. Streaking of the product on the silica gel column.1. Use a shallow gradient during column chromatography to improve separation. 2. Add a small amount of triethylamine (~0.1-1%) to the eluent to reduce tailing of the amine-containing compounds on the silica gel.
Product appears to be unstable during workup or purification The Boc group can be labile under strongly acidic conditions.Avoid strongly acidic conditions during the workup. Use a mild base like sodium bicarbonate for neutralization.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of N-methyl-1,3-phenylenediamine via in situ HCl Generation

This protocol is adapted from general procedures for the selective mono-Boc protection of diamines.

Materials:

  • N-methyl-1,3-phenylenediamine

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (TMSCl) or Thionyl chloride (SOCl₂)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Deionized Water

  • Sodium hydroxide (NaOH) solution (2 M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-1,3-phenylenediamine (1.0 equiv) in anhydrous methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chlorotrimethylsilane (1.0 equiv) or thionyl chloride (1.0 equiv) dropwise to the stirred solution. A precipitate may form.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add deionized water (a small amount, e.g., 1 mL per 10 mmol of diamine), followed by a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Reaction Conditions and Expected Outcomes
Parameter Condition Expected Outcome Notes
Starting Material N-methyl-1,3-phenylenediamine-Ensure purity of the starting material.
(Boc)₂O 1.0 equivalentHigh selectivity for mono-protectionExcess (Boc)₂O will lead to di-protection.
Acid Source 1.0 equivalent of TMSCl or SOCl₂Selective protonation of the secondary amineAddition should be slow and at low temperature.
Solvent Anhydrous MethanolGood solubility for reactantsEnsure the solvent is dry.
Temperature 0 °C to Room TemperatureControlled reaction rate, minimizing side productsHigher temperatures may decrease selectivity.
Reaction Time 1-3 hoursComplete consumption of starting materialMonitor by TLC to avoid prolonged reaction times.
Purification Silica Gel ChromatographyIsolated pure productA gradient elution is recommended for optimal separation.
Table 2: Spectroscopic Data for Characterization
Analysis Expected Data for tert-Butyl (3-(methylamino)phenyl)carbamate Reported Data for tert-butyl N-[3-(methylaminomethyl)phenyl]carbamate
¹H NMR (CDCl₃) δ ~ 7.2-6.5 (m, 4H, Ar-H), ~ 6.5 (br s, 1H, NH-Boc), ~ 3.7 (br s, 1H, NH-Me), ~ 2.8 (s, 3H, N-CH₃), ~ 1.5 (s, 9H, C(CH₃)₃)Not Available
¹³C NMR (CDCl₃) δ ~ 153 (C=O), ~ 140-110 (Ar-C), ~ 80 (C(CH₃)₃), ~ 31 (N-CH₃), ~ 28 (C(CH₃)₃)Not Available
Mass Spec (ESI+) m/z = 223.15 [M+H]⁺m/z = 237.16 [M+H]⁺

Note: The data for the analogue is provided for guidance. Actual shifts for the target compound may vary slightly.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Dissolve N-methyl-1,3-phenylenediamine in anhydrous MeOH cool Cool to 0 °C start->cool add_acid Add TMSCl or SOCl₂ (1.0 eq) cool->add_acid warm Warm to RT, stir 30 min add_acid->warm add_boc Add (Boc)₂O (1.0 eq) warm->add_boc react Stir at RT for 1-3h add_boc->react dilute Dilute with H₂O, wash with ether react->dilute Reaction Complete basify Adjust pH > 12 with NaOH dilute->basify extract Extract with DCM basify->extract dry Dry over Na₂SO₄, concentrate extract->dry purify Column Chromatography dry->purify end Pure tert-Butyl (3-(methylamino)phenyl)carbamate purify->end

Caption: A generalized experimental workflow for the synthesis and purification of tert-Butyl (3-(methylamino)phenyl)carbamate.

Troubleshooting Logic

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity start Reaction Outcome Unsatisfactory check_reagents Check (Boc)₂O activity start->check_reagents check_conditions Verify reaction time and temperature start->check_conditions check_acid Confirm 1.0 eq of acid was used start->check_acid di_boc Di-Boc byproduct observed start->di_boc starting_material Starting material remains start->starting_material solution_reagents Use fresh (Boc)₂O check_reagents->solution_reagents solution_conditions Increase reaction time or gently heat check_conditions->solution_conditions solution_acid Ensure accurate addition of acid check_acid->solution_acid solution_diboc Reduce (Boc)₂O to 1.0 eq, monitor reaction closely di_boc->solution_diboc solution_sm See 'Low Yield' solutions starting_material->solution_sm

Technical Support Center: Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing tert-Butyl (3-(methylamino)phenyl)carbamate?

The most prevalent and straightforward method is the reaction of 3-(methylamino)aniline with di-tert-butyl dicarbonate (Boc₂O). This reaction, known as N-tert-butoxycarbonylation or "Boc protection," selectively protects the primary aromatic amine.

Q2: What are the potential impurities I should be aware of in the starting materials?

Impurities in your starting materials can significantly impact the outcome of your synthesis. Here are the common culprits:

  • 3-(methylamino)aniline:

    • Unreacted precursors: Depending on its synthesis route, it may contain traces of 3-nitrotoluene or 3-nitroaniline.

    • Oxidation products: Anilines are susceptible to air oxidation, which can lead to colored polymeric byproducts.

    • Isomeric impurities: May contain small amounts of other isomers, such as 2-methylaniline or 4-methylaniline, depending on the manufacturing process.

  • Di-tert-butyl dicarbonate (Boc₂O):

    • tert-Butanol: This is the primary degradation product of Boc₂O, especially in the presence of moisture.[1]

    • Pressure buildup: The decomposition of Boc₂O can also produce carbon dioxide, leading to pressure buildup in sealed containers.[1]

Q3: My final product is not as pure as expected. What are the likely side products of the reaction?

Several side products can form during the synthesis, leading to impurities in your final product:

  • Di-Boc protected product: Both the primary and secondary amine can react with Boc₂O to form tert-butyl (3-(tert-butoxycarbonyl(methyl)amino)phenyl)carbamate. This is a common impurity if an excess of Boc₂O is used or if the reaction conditions are not optimized for selectivity.

  • Unreacted 3-(methylamino)aniline: Incomplete reaction will leave the starting material in your product mixture.

  • tert-Butanol: As a byproduct of the reaction and a degradation product of Boc₂O, it is a common impurity that needs to be removed.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, product, and any major byproducts. The starting aniline and the Boc-protected product should have different Rf values.

Q5: What are the recommended purification methods for tert-Butyl (3-(methylamino)phenyl)carbamate?

A typical purification involves an aqueous workup to remove water-soluble impurities, followed by column chromatography on silica gel to separate the desired product from unreacted starting materials and the di-Boc byproduct. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Ensure the Boc₂O is of high purity and has not degraded. - Check the purity of the 3-(methylamino)aniline. - Increase the reaction time or slightly warm the reaction mixture if the reaction is sluggish at room temperature.
Poor quality of reagents.- Use fresh, high-purity 3-(methylamino)aniline and Boc₂O.
Presence of a Significant Amount of Di-Boc Protected Impurity Use of excess Boc₂O.- Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of Boc₂O.
Reaction conditions favoring di-protection.- Add the Boc₂O solution slowly to the solution of 3-(methylamino)aniline to maintain a low concentration of the protecting agent. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.
Product is Colored (Yellow or Brown) Oxidation of the starting aniline.- Use high-purity, colorless 3-(methylamino)aniline. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Impurities in the solvent.- Use anhydrous, high-purity solvents.
Difficulty in Removing tert-Butanol Inefficient evaporation.- After the reaction, concentrate the crude product under reduced pressure (rotary evaporation) to remove the bulk of the tert-butanol. - For stubborn traces, drying under high vacuum for an extended period can be effective.

Experimental Protocols

Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate

Materials:

  • 3-(methylamino)aniline (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(methylamino)aniline in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate in a small amount of the same solvent.

  • Add the Boc₂O solution dropwise to the stirred solution of 3-(methylamino)aniline at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with the organic solvent.

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizing the Chemistry

Synthesis Pathway

Synthesis_Pathway Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate 3-(methylamino)aniline 3-(methylamino)aniline Product tert-Butyl (3-(methylamino)phenyl)carbamate 3-(methylamino)aniline->Product + Boc2O Boc2O Di-tert-butyl dicarbonate Boc2O->Product Byproducts tert-Butanol + CO2

Caption: Reaction scheme for the synthesis of the target compound.

Potential Side Reactions

Side_Reactions Key Side Reaction: Di-protection Product tert-Butyl (3-(methylamino)phenyl)carbamate DiBoc_Product Di-Boc Protected Impurity Product->DiBoc_Product + Excess Boc2O Boc2O Di-tert-butyl dicarbonate Boc2O->DiBoc_Product

Caption: Formation of the di-protected byproduct.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Impurities Start Crude Product Analysis (TLC, NMR) Unreacted_SM Unreacted Starting Material? Start->Unreacted_SM DiBoc Di-Boc Impurity? Unreacted_SM->DiBoc No Action_SM - Increase reaction time - Check reagent quality Unreacted_SM->Action_SM Yes Colored Colored Impurities? DiBoc->Colored No Action_DiBoc - Use less Boc2O - Slower addition - Lower temperature DiBoc->Action_DiBoc Yes Action_Colored - Use pure starting material - Inert atmosphere Colored->Action_Colored Yes Purification Column Chromatography Colored->Purification No Pure_Product Pure Product Action_SM->Purification Action_DiBoc->Purification Action_Colored->Purification Purification->Pure_Product

Caption: A logical workflow for troubleshooting common impurities.

References

Preventing di-substitution in reactions with tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactions with tert-Butyl (3-(methylamino)phenyl)carbamate

This guide provides troubleshooting advice and frequently asked questions for researchers working with tert-Butyl (3-(methylamino)phenyl)carbamate, focusing on strategies to prevent undesired di-substitution reactions during electrophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of di-substituted product in my reaction?

A1: The aromatic ring of tert-Butyl (3-(methylamino)phenyl)carbamate is highly activated towards electrophilic aromatic substitution (EAS). This high reactivity is due to the presence of two powerful electron-donating groups: the N-Boc-protected amine (-NHBoc) and the N-methylamine (-NHMe).

  • Electron-Donating Effects: Both substituents donate electron density into the benzene ring through resonance, making the ring highly nucleophilic and thus very reactive towards electrophiles.[1][2][3][4]

  • Directing Effects: Both groups are ortho, para-directors.[5][6] This means they direct incoming electrophiles to the positions ortho and para relative to themselves. The positions at C2, C4, and C6 are particularly electron-rich and susceptible to attack.

  • Over-Reactivity: The activation is so strong that once the first substitution occurs, the ring often remains reactive enough to undergo a second substitution, leading to di-substituted byproducts. This is a common challenge with highly activated systems like anilines and phenols.[7][8]

Q2: What are the primary strategies to control the reaction and favor mono-substitution?

A2: Controlling selectivity requires carefully modifying the reaction conditions to temper the high reactivity of the substrate. The key is to make the initial electrophilic attack the single most likely event. The following parameters are critical:

  • Stoichiometry: Carefully control the amount of the electrophile. Use a stoichiometric amount (1.0 to 1.1 equivalents) relative to the carbamate substrate. This ensures there isn't a large excess of the electrophile available for a second reaction after the initial mono-substitution.

  • Temperature: Perform the reaction at low temperatures. Starting at -78 °C (dry ice/acetone bath) and slowly warming to 0 °C or room temperature can significantly increase selectivity. Lower temperatures reduce the overall reaction rate, allowing the slightly deactivated mono-substituted product to accumulate before it can react again.

  • Rate of Addition: Add the electrophile slowly and dropwise to the solution of the carbamate. This practice prevents localized areas of high electrophile concentration, which can promote rapid di-substitution. Using a syringe pump for the addition is ideal for maintaining a slow, steady rate.

  • Choice of Reagent: Use a milder or sterically hindered electrophilic reagent. For example, in bromination reactions, N-Bromosuccinimide (NBS) is often preferred over the more reactive molecular bromine (Br₂), as its use can be more easily controlled to prevent over-halogenation.[7]

  • Solvent: The choice of solvent can influence the reactivity of the electrophile. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (MeCN) are commonly used.

The following table summarizes how adjusting these conditions can influence the outcome of a typical bromination reaction.

EntryReagent (Equivalents)Temperature (°C)Addition MethodMono-substituted Product YieldDi-substituted Product Yield
1Br₂ (2.5 eq)25Rapid~10%>85%
2Br₂ (1.1 eq)0Rapid~55%~40%
3NBS (1.05 eq)25Slow~70%~20%
4 NBS (1.05 eq) -78 to 0 Slow >90% <5%

Table 1. Representative yields for the bromination of tert-Butyl (3-(methylamino)phenyl)carbamate under various conditions, demonstrating the path to optimizing for a mono-substituted product.

Troubleshooting Workflow

If you are observing di-substitution, follow this logical workflow to adjust your experimental parameters and improve the yield of the desired mono-substituted product.

G start Problem: Di-substitution Observed check_stoich Is Electrophile Stoichiometry ~1.0-1.1 equivalents? start->check_stoich adjust_stoich Action: Reduce Electrophile to 1.05 equivalents check_stoich->adjust_stoich No check_temp Is Reaction Temperature Low (e.g., -78°C)? check_stoich->check_temp Yes adjust_stoich->check_temp adjust_temp Action: Lower Temperature (start at -78°C) check_temp->adjust_temp No check_addition Is Electrophile Added Slowly (Dropwise)? check_temp->check_addition Yes adjust_temp->check_addition adjust_addition Action: Use Syringe Pump for Slow Addition check_addition->adjust_addition No check_reagent Are You Using the Mildest Possible Reagent? check_addition->check_reagent Yes adjust_addition->check_reagent adjust_reagent Action: Switch to a Milder Reagent (e.g., Br₂ → NBS) check_reagent->adjust_reagent No outcome_success Success: Mono-substitution Favored check_reagent->outcome_success Yes adjust_reagent->outcome_success

References

Technical Support Center: HPLC Analysis of tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for the HPLC analysis of tert-Butyl (3-(methylamino)phenyl)carbamate reactions.

Welcome to the technical support center for the HPLC analysis of reactions involving tert-Butyl (3-(methylamino)phenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method development, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of tert-Butyl (3-(methylamino)phenyl)carbamate to consider for HPLC analysis?

A1: Tert-Butyl (3-(methylamino)phenyl)carbamate (MW: 222.28 g/mol ) is a moderately polar compound with a predicted LogP of 2.92.[1] It possesses two key functional groups that influence its chromatographic behavior: a secondary aromatic amine (-NHCH₃) and a carbamate (-NHBoc). The aromatic amine group is basic and can interact with residual silanol groups on silica-based HPLC columns, potentially causing peak tailing.[2] The compound's solubility and retention will be influenced by the mobile phase's pH and organic content.

Q2: What is a good starting point for an HPLC method for this compound?

A2: A reversed-phase HPLC method is the most suitable approach. A good starting point would be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[3] Since the analyte contains a basic amine, controlling the mobile phase pH is crucial to ensure good peak shape. A pH of at least 2 units away from the analyte's pKa is recommended to maintain a consistent ionization state.[4]

Q3: My compound lacks a strong UV chromophore. How can I improve detection sensitivity?

A3: While the phenyl group provides some UV absorbance, sensitivity can be limited. To enhance it, you can:

  • Use a lower UV wavelength: Try detecting around 200-210 nm, although this may increase baseline noise.[3]

  • Employ a more sensitive detector: If available, Mass Spectrometry (MS), Charged Aerosol Detection (CAD), or Evaporative Light Scattering (ELSD) can significantly improve sensitivity.[3][5]

  • Use pre-column derivatization: Reacting the amine group with a labeling agent that has a strong chromophore or fluorophore, such as dansyl chloride or phenyl isothiocyanate (PITC), can dramatically increase the detector response.[5][6]

Q4: What are common impurities I might see from a reaction?

A4: Common impurities depend on the specific reaction. For a typical Boc-protection reaction, you might see unreacted starting material (e.g., 3-methylaminoaniline) or byproducts from the Boc-anhydride reagent. In subsequent reactions, impurities could include side-products or degradation products where the Boc group has been prematurely cleaved.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing)

Peak tailing is a common issue when analyzing aromatic amines and can compromise accurate quantification.[2]

Potential Cause Solution
Secondary Silanol Interactions The basic methylamino group interacts with acidic silanol groups on the column packing.[2]
Column Overload Injecting too much sample mass saturates the stationary phase.[3]
Column Contamination/Void Contaminants at the head of the column or a void in the packing material can distort peak shape.[3]

G start Peak Tailing Observed check_pH Is Mobile Phase pH >2 units from analyte pKa? start->check_pH adjust_pH Adjust pH to 3-4 or add competing amine (TEA) check_pH->adjust_pH No check_load Is sample concentration too high? check_pH->check_load Yes end_good Peak Shape Improved adjust_pH->end_good dilute Dilute sample or reduce injection volume check_load->dilute Yes check_column Is the column old or contaminated? check_load->check_column No dilute->end_good flush_column Flush with strong solvent. Use a guard column. check_column->flush_column Possibly replace_column Replace Column check_column->replace_column Yes flush_column->end_good replace_column->end_good

Problem 2: Retention Time Variability

Inconsistent retention times make peak identification unreliable and affect the precision of results.

Potential Cause Solution
Inadequate Column Equilibration The column is not fully equilibrated with the mobile phase before injection, especially after a gradient run.[3]
Mobile Phase Composition Change The more volatile organic component (e.g., acetonitrile) evaporates over time, changing the mobile phase strength.[3]
Pump or Flow Rate Issues Air bubbles, leaks, or faulty check valves in the pump can cause flow rate fluctuations.[7]
Temperature Fluctuations Changes in ambient or column temperature affect retention.[8]

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method

This protocol provides a starting point for analyzing tert-Butyl (3-(methylamino)phenyl)carbamate and monitoring its reactions.

Parameter Condition
HPLC System Standard HPLC or UHPLC system with UV Detector
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[9]

G

Protocol 2: Mobile Phase pH Adjustment

This protocol is for optimizing peak shape for basic analytes.

  • Determine Analyte pKa: Find the pKa of tert-Butyl (3-(methylamino)phenyl)carbamate (literature or predicted value).

  • Prepare Buffer: Prepare an aqueous buffer (e.g., 10-20 mM phosphate or acetate) with a pH at least 2 units below the amine's pKa. For example, if the pKa is ~5.0, a pH of 3.0 would be appropriate.[4]

  • pH Adjustment: Adjust the pH of the aqueous solution before adding the organic solvent.

  • Filter: Filter the final aqueous buffer through a 0.45 µm filter.[7]

  • Mobile Phase Preparation: Mix the prepared aqueous buffer (Mobile Phase A) with the organic solvent (Mobile Phase B) online via the HPLC pump's gradient proportioning valve or by preparing pre-mixed bottles.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

This table illustrates how adjusting the mobile phase pH can impact the peak shape of a basic compound like tert-Butyl (3-(methylamino)phenyl)carbamate.

Mobile Phase A pH Asymmetry Factor (As) Theoretical Plates (N)
Water (Unbuffered)~6.52.14,500
0.1% TFA in Water2.11.311,200
20 mM Phosphate Buffer3.01.112,500
20 mM Phosphate Buffer7.01.95,100

Data is hypothetical and for illustrative purposes.

Table 2: Effect of Organic Modifier on Retention Time and Resolution

This table shows the effect of changing the organic solvent on the retention and separation from a common impurity.

Organic Modifier (Mobile Phase B) Retention Time (min) Resolution (Rs) from Impurity X
Acetonitrile8.51.8
Methanol10.22.1

Data is hypothetical and for illustrative purposes.

G cluster_params Adjustable Parameters cluster_results Chromatographic Results p1 Mobile Phase (% Organic) r1 Retention Time p1->r1 affects r2 Resolution p1->r2 affects p2 Flow Rate p2->r1 affects r4 Backpressure p2->r4 affects p3 Temperature p3->r1 affects p3->r4 affects p4 pH / Buffer p4->r1 affects r3 Peak Shape p4->r3 affects

References

Technical Support Center: Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate, focusing on the challenges of achieving high yields and purity in the coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing tert-Butyl (3-(methylamino)phenyl)carbamate?

The main challenge lies in the selective mono-Boc protection of the primary amine on N-methyl-1,3-phenylenediamine. The starting material possesses two nucleophilic amine groups: a primary (-NH2) and a secondary (-NHCH3) amine. The goal is to selectively protect the primary amine with the tert-butoxycarbonyl (Boc) group without significant formation of the di-protected byproduct or reaction at the secondary amine.

Q2: What are the most common side products in this reaction?

The most common side products include:

  • Di-Boc protected product: Where both the primary and secondary amines have reacted with the Boc-anhydride.

  • Unreacted starting material: N-methyl-1,3-phenylenediamine.

  • Urea derivatives: These can form if the Boc-anhydride degrades or if there is moisture present.[1]

Q3: Why is my reaction yield consistently low?

Low yields can stem from several factors. Preliminary checks should include verifying the quality and dryness of reagents and solvents.[1] Key areas to investigate are:

  • Non-selective reaction: Formation of the di-Boc product consumes the starting material and the desired product is not formed.

  • Incomplete reaction: The reaction may not have gone to completion.

  • Product loss during workup: The product may be partially lost during extraction or purification steps.

  • Moisture contamination: Water in the reaction can hydrolyze the Boc-anhydride and lead to byproduct formation.[1]

Q4: How can I improve the selectivity for the mono-protected product?

A common and effective strategy for selective mono-protection of diamines is to first mono-protonate the diamine with one equivalent of a strong acid, such as hydrochloric acid (HCl).[2][3][4] The more basic amine will be protonated to form an ammonium salt, rendering it non-nucleophilic. The less basic amine is then free to react with the di-tert-butyl dicarbonate (Boc₂O). In the case of N-methyl-1,3-phenylenediamine, the secondary amine is generally more basic than the primary aromatic amine and will be preferentially protonated.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no product formation Inactive reagents.Ensure the Boc-anhydride is fresh and has been stored properly. Use freshly distilled or anhydrous solvents.[1]
Incorrect reaction temperature.The reaction is typically carried out at 0 °C to room temperature.[5] Ensure the temperature is controlled throughout the addition of reagents.
Formation of significant di-Boc product Incorrect stoichiometry.Use a 1:1 molar ratio of the diamine to Boc-anhydride. An excess of Boc-anhydride will favor di-protection.[6]
Reaction conditions favor di-protection.Employ the mono-protonation strategy by adding one equivalent of acid (e.g., HCl in an anhydrous solvent) to the diamine before adding the Boc-anhydride.[2][3]
Presence of unreacted starting material Insufficient Boc-anhydride.Ensure accurate measurement of a 1:1 molar ratio. A slight excess of the diamine can sometimes be used to ensure complete consumption of the Boc-anhydride.
Short reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[5][7] Reaction times can range from a few hours to overnight.[1][8]
Difficult purification Similar polarity of product and byproducts.Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the mono-Boc product from the di-Boc product and starting material.[6][7]
Product is an oil or difficult to crystallize.If column chromatography is challenging, consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by crystallization.[9]

Experimental Protocols

Protocol for Selective Mono-Boc Protection of N-methyl-1,3-phenylenediamine

This protocol is a general guideline based on established methods for the mono-Boc protection of diamines.[2][3]

Materials:

  • N-methyl-1,3-phenylenediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous methanol or tetrahydrofuran (THF)

  • Chlorotrimethylsilane (Me₃SiCl) or a solution of HCl in an anhydrous solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-methyl-1,3-phenylenediamine (1.0 eq) in anhydrous methanol or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. This will generate one equivalent of HCl in situ.[2][10] Alternatively, a pre-prepared solution of 1M HCl in an anhydrous solvent can be used.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the mono-hydrochloride salt.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of the same anhydrous solvent.

  • Add the Boc₂O solution dropwise to the diamine mono-hydrochloride salt solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours.[5] Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with water and then with brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired tert-Butyl (3-(methylamino)phenyl)carbamate.[6][7]

Visualizations

Reaction_Workflow Reaction Workflow for Selective Mono-Boc Protection cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve N-methyl-1,3-phenylenediamine in anhydrous solvent cool Cool to 0°C start->cool add_acid Add 1 eq. of HCl source (e.g., Me3SiCl) cool->add_acid stir_salt Stir for 30 min to form mono-hydrochloride salt add_acid->stir_salt add_boc Add 1 eq. of Boc₂O solution stir_salt->add_boc warm_stir Warm to RT and stir for 2-18h add_boc->warm_stir monitor Monitor by TLC/LC-MS warm_stir->monitor concentrate Concentrate in vacuo monitor->concentrate extract Aqueous workup (EtOAc, NaHCO₃, Brine) concentrate->extract dry Dry over Na₂SO₄ extract->dry purify Purify by Column Chromatography dry->purify product tert-Butyl (3-(methylamino)phenyl)carbamate purify->product Troubleshooting_Flowchart Troubleshooting Low Yields start Low Yield of Desired Product check_purity Check Purity of Starting Materials and Solvents start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions analyze_byproducts Analyze Crude Product by LC-MS/NMR check_conditions->analyze_byproducts is_diboc High Di-Boc Formation? analyze_byproducts->is_diboc is_sm High Starting Material Remaining? is_diboc->is_sm No solution_diboc Implement/Optimize Mono-protonation Strategy. Use 1:1 Stoichiometry. is_diboc->solution_diboc Yes is_other Other Side Products? is_sm->is_other No solution_sm Increase Reaction Time. Ensure 1:1 Stoichiometry of Boc₂O. is_sm->solution_sm Yes solution_other Ensure Anhydrous Conditions. Check for Boc₂O Degradation. is_other->solution_other Yes

References

Technical Support Center: Stability and Deprotection of tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl (3-(methylamino)phenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under acidic conditions and to offer troubleshooting for its deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the Boc (tert-butoxycarbonyl) protecting group on tert-Butyl (3-(methylamino)phenyl)carbamate under acidic conditions?

A1: The Boc group is an acid-labile protecting group, meaning it is designed to be removed under acidic conditions.[1] The stability of the Boc group on tert-Butyl (3-(methylamino)phenyl)carbamate is influenced by the strength of the acid, the solvent, temperature, and reaction time. Generally, strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are required for efficient cleavage.[2]

Q2: Are there any specific reactivity considerations for tert-Butyl (3-(methylamino)phenyl)carbamate due to its chemical structure?

A2: Yes. The presence of the electron-donating methylamino group on the phenyl ring makes the aromatic ring electron-rich. This can increase the rate of acid-catalyzed deprotection compared to Boc-protected anilines with electron-withdrawing groups. However, it also makes the aromatic ring more susceptible to electrophilic side reactions, such as tert-butylation.[1]

Q3: What is tert-butylation and how can it be prevented?

A3: tert-butylation is a common side reaction during Boc deprotection where the tert-butyl cation, formed as a byproduct, acts as an electrophile and alkylates electron-rich positions on the aromatic ring of the deprotected product.[1] To prevent this, it is highly recommended to use a "scavenger" in the reaction mixture. Scavengers are nucleophilic species that trap the tert-butyl cation before it can react with your product. Common scavengers include triisopropylsilane (TIS), thioanisole, or anisole.[3]

Q4: How can I monitor the progress of the deprotection reaction?

A4: The progress of the reaction can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On TLC, the deprotected product, being a more polar amine, will typically have a lower Rf value than the starting Boc-protected material. LC-MS can confirm the disappearance of the starting material and the appearance of the product with the expected molecular weight.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection 1. Insufficient acid strength or concentration.2. Short reaction time.3. Low reaction temperature.4. Water present in the reaction mixture.1. Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM). Consider switching to a stronger acid system like 4M HCl in dioxane.2. Increase the reaction time and continue to monitor by TLC or LC-MS.3. Allow the reaction to proceed at room temperature. Gentle warming can be attempted cautiously.4. Use anhydrous solvents and fresh acid.
Formation of Side Products (e.g., multiple spots on TLC) 1. tert-butylation of the aromatic ring by the tert-butyl cation.2. Degradation of the product under harsh acidic conditions.1. Add a scavenger such as triisopropylsilane (TIS, 1-2 equivalents) or anisole to the reaction mixture.2. Use the mildest effective acidic conditions (lower acid concentration, shorter reaction time). Consider alternative, milder deprotection methods if the product is highly acid-sensitive.
Difficulty in Isolating the Product 1. The deprotected amine is highly soluble in the aqueous phase during workup.2. The product is isolated as a salt which may have different solubility properties.1. After quenching the reaction, carefully basify the aqueous layer with a suitable base (e.g., NaHCO₃ or a dilute NaOH solution) to a pH > 8 before extracting with an organic solvent.2. If the product precipitates as a hydrochloride or trifluoroacetate salt, it can often be collected by filtration.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a common and generally rapid method for Boc deprotection.

Materials:

  • tert-Butyl (3-(methylamino)phenyl)carbamate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, but recommended)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-Butyl (3-(methylamino)phenyl)carbamate (1 equivalent) in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • If using a scavenger, add triisopropylsilane (1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add TFA (10-20 equivalents, often used as a 20-50% v/v solution in DCM) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an alternative to TFA and yields the hydrochloride salt of the deprotected amine.

Materials:

  • tert-Butyl (3-(methylamino)phenyl)carbamate

  • 1,4-Dioxane (anhydrous)

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve tert-Butyl (3-(methylamino)phenyl)carbamate (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the mixture at room temperature for 1-6 hours. The deprotected product may precipitate as the hydrochloride salt.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

  • Alternatively, the solvent can be removed under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt, which is then collected by filtration.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the acidic deprotection of tert-Butyl (3-(methylamino)phenyl)carbamate.

G Troubleshooting Workflow for Boc Deprotection start Start Deprotection (e.g., TFA/DCM) monitor Monitor by TLC/LC-MS start->monitor complete Reaction Complete? monitor->complete workup Standard Workup complete->workup Yes incomplete Incomplete Reaction complete->incomplete No side_products Side Products Observed? workup->side_products product Desired Product troubleshoot_incomplete Increase Acid Conc./Time Consider Stronger Acid incomplete->troubleshoot_incomplete troubleshoot_incomplete->monitor side_products->product No identify_side_product Identify Side Product (e.g., by MS) side_products->identify_side_product Yes no_side_products No yes_side_products Yes t_butylation t-Butylation? identify_side_product->t_butylation add_scavenger Repeat with Scavenger (e.g., TIS) t_butylation->add_scavenger Yes other_side_product Other Degradation t_butylation->other_side_product No add_scavenger->start milder_conditions Use Milder Conditions (Lower Temp./Conc.) other_side_product->milder_conditions milder_conditions->start

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Stability of tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of tert-Butyl (3-(methylamino)phenyl)carbamate, particularly under basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of tert-Butyl (3-(methylamino)phenyl)carbamate under basic conditions?

The tert-butoxycarbonyl (Boc) protecting group in tert-Butyl (3-(methylamino)phenyl)carbamate is generally stable under most basic and nucleophilic conditions.[1][2] This stability makes it a valuable protecting group in synthetic routes that require subsequent reactions under basic environments.

Q2: Can the Boc group of tert-Butyl (3-(methylamino)phenyl)carbamate be cleaved under basic conditions?

While generally stable, the Boc group can be cleaved under certain basic conditions, although this is not a standard or recommended method for deprotection.[3] Factors that can promote cleavage under basic conditions include:

  • Elevated temperatures: High temperatures can facilitate the hydrolysis of the carbamate.

  • Strong bases: While resistant to common organic and inorganic bases, very strong basic conditions might lead to slow degradation.

  • Microwave irradiation: Some studies have reported microwave-assisted N-Boc deprotection under mild basic conditions.[3][4]

Q3: What are the typical conditions for Boc group removal?

The Boc group is characteristically labile to acidic conditions.[5] Standard methods for the deprotection of Boc-protected amines involve the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in methanol or ethyl acetate.[6]

Q4: How does the stability of the Boc group in tert-Butyl (3-(methylamino)phenyl)carbamate compare to other protecting groups under basic conditions?

The Boc group's stability in basic conditions is a key feature that allows for orthogonal protection strategies in complex syntheses.[2] For instance, it is stable under the basic conditions used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile.[5][7] Conversely, the Boc group can be removed under acidic conditions without affecting base-stable protecting groups.

Q5: What are the potential degradation products of tert-Butyl (3-(methylamino)phenyl)carbamate under harsh basic conditions?

Under forcing basic conditions that lead to the cleavage of the Boc group, the expected degradation products would be 3-(methylamino)aniline, carbon dioxide, and tert-butanol.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected deprotection of tert-Butyl (3-(methylamino)phenyl)carbamate in a basic reaction step. The reaction conditions are too harsh (e.g., high temperature, very strong base).- Lower the reaction temperature.- Use a milder base.- Reduce the reaction time.- If possible, perform the basic step on a substrate without the Boc-protected amine and introduce it later in the synthesis.
Low yield in a reaction involving tert-Butyl (3-(methylamino)phenyl)carbamate under basic conditions. Partial degradation of the starting material.- Verify the stability of the compound under the specific reaction conditions by running a control experiment (see Experimental Protocol for Stability Assessment).- Consider an alternative synthetic route where the basic step is performed before the introduction of the Boc group.
Formation of unexpected byproducts. The reaction conditions might be promoting side reactions involving the Boc group or the aromatic ring.- Analyze the byproducts to understand the degradation pathway.- Modify the reaction conditions to minimize side reactions (e.g., change of solvent, base, or temperature).

Experimental Protocols

Protocol for Assessing the Stability of tert-Butyl (3-(methylamino)phenyl)carbamate under Basic Conditions

This protocol outlines a general method to determine the stability of tert-Butyl (3-(methylamino)phenyl)carbamate under specific basic conditions.

1. Materials:

  • tert-Butyl (3-(methylamino)phenyl)carbamate

  • Selected basic solution (e.g., 1M NaOH, 1M K₂CO₃, or the specific base used in your reaction)

  • Organic solvent (e.g., acetonitrile, methanol, or the solvent for your reaction)

  • Deionized water

  • HPLC or LC-MS system

  • pH meter

2. Procedure:

  • Prepare a stock solution of tert-Butyl (3-(methylamino)phenyl)carbamate in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

  • Prepare the test solution: In a clean vial, mix the stock solution with the basic solution to achieve the desired final concentration of the base and the compound.

  • Incubate the solution: Maintain the solution at the desired experimental temperature (e.g., room temperature, 50 °C).

  • Monitor the reaction over time: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction: Immediately neutralize the aliquot with an equivalent amount of a suitable acid (e.g., 1M HCl) to stop the degradation.

  • Analyze the sample: Analyze the quenched sample by HPLC or LC-MS to quantify the remaining amount of tert-Butyl (3-(methylamino)phenyl)carbamate and identify any degradation products.

7. Data Analysis:

  • Plot the concentration of tert-Butyl (3-(methylamino)phenyl)carbamate as a function of time.

  • Determine the rate of degradation, if any, under the tested conditions.

Visualizations

Stability_Under_Basic_Conditions cluster_conditions Experimental Conditions cluster_compound Compound Status Base Base (e.g., NaOH, K2CO3) Stable tert-Butyl (3-(methylamino)phenyl)carbamate (Stable) Base->Stable Mild Conditions Degradation Degradation Products (3-(methylamino)aniline + CO2 + t-BuOH) Base->Degradation Harsh Conditions Temperature Temperature (e.g., RT, 50°C) Temperature->Stable Temperature->Degradation Harsh Conditions Time Time Time->Stable Time->Degradation Harsh Conditions

Caption: Logical relationship of factors affecting the stability of tert-Butyl (3-(methylamino)phenyl)carbamate under basic conditions.

Troubleshooting_Workflow Start Unexpected Deprotection or Low Yield in Basic Reaction CheckConditions Are Reaction Conditions Harsh? (High Temp, Strong Base) Start->CheckConditions ModifyConditions Modify Conditions: - Lower Temperature - Use Milder Base - Reduce Reaction Time CheckConditions->ModifyConditions Yes ControlExperiment Run Control Experiment to Assess Stability (See Protocol) CheckConditions->ControlExperiment No / Unsure ProblemSolved Problem Resolved ModifyConditions->ProblemSolved DegradationObserved Degradation Confirmed? ControlExperiment->DegradationObserved AlternativeRoute Consider Alternative Synthetic Route: - Perform basic step before Boc protection DegradationObserved->AlternativeRoute Yes ContinueOptimization Continue with Optimized Conditions DegradationObserved->ContinueOptimization No AlternativeRoute->ProblemSolved

Caption: Troubleshooting workflow for experiments with tert-Butyl (3-(methylamino)phenyl)carbamate under basic conditions.

References

Technical Support Center: Purification of tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl (3-(methylamino)phenyl)carbamate. Our focus is on the effective removal of unreacted starting materials and byproducts to achieve high purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of tert-butyl (3-(methylamino)phenyl)carbamate?

A1: Common impurities include unreacted starting materials such as 3-(methylamino)aniline and di-tert-butyl dicarbonate (Boc₂O), as well as potential side products like the bis-Boc protected diamine. The presence of these impurities can affect downstream reactions and final product specifications.

Q2: My reaction mixture is a complex mess. How do I decide on the best purification strategy?

A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities. For small-scale reactions or when impurities have very different polarities from the product, column chromatography is often the most effective method. For larger-scale purifications, recrystallization or an acid-base extraction may be more practical. A general decision-making workflow is outlined in the diagram below.

Q3: I am concerned about the stability of the Boc-protecting group during purification. What precautions should I take?

A3: The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions. Therefore, it is crucial to avoid prolonged exposure to strong acids. If performing an acidic wash, use a dilute acid and minimize the contact time. During workup and storage, maintain neutral or slightly basic conditions.

Q4: I am trying to perform a recrystallization, but my compound is either too soluble or not soluble enough in common solvents. What should I do?

A4: Finding the right solvent system for recrystallization can be challenging. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. You may need to use a binary solvent system. A detailed protocol for screening solvents for recrystallization is provided in the "Experimental Protocols" section. Based on the polarity of tert-butyl (3-(methylamino)phenyl)carbamate, a good starting point for a binary system would be a polar solvent in which it is soluble (like ethyl acetate or isopropanol) and a non-polar solvent in which it is less soluble (like hexane or heptane).

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of tert-butyl (3-(methylamino)phenyl)carbamate.

Issue 1: Product is not crystallizing from the chosen solvent system.
Possible Cause Troubleshooting Step
Solution is not supersaturated. Concentrate the solution by slowly evaporating the solvent.
Incorrect solvent or solvent ratio. Try adding a non-polar "anti-solvent" dropwise to induce precipitation. Refer to the solvent screening protocol.
Presence of oily impurities. Attempt to purify a small sample by column chromatography to see if the purified material crystallizes.
Cooling too rapidly. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer.
Lack of nucleation sites. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal if available.
Issue 2: Oily product obtained after column chromatography.
Possible Cause Troubleshooting Step
Residual solvent. Ensure the product is thoroughly dried under high vacuum. Gentle heating may be applied if the compound is thermally stable.
Co-elution with an impurity. Adjust the solvent polarity of the mobile phase. A shallower gradient or isocratic elution with a less polar solvent system may improve separation.
Product is inherently an oil at room temperature. Confirm the melting point of the pure compound from literature if available. If it is indeed an oil, purity should be assessed by other means (e.g., NMR, HPLC).
Issue 3: Low recovery after purification.
Possible Cause Troubleshooting Step
Product is partially soluble in the recrystallization mother liquor. Cool the mother liquor to a lower temperature (e.g., in an ice or dry ice bath) to maximize crystal precipitation.
Product is sticking to the silica gel during column chromatography. Add a small percentage of a more polar solvent (e.g., methanol or triethylamine for basic compounds) to the mobile phase to reduce tailing and improve elution.
Loss during transfers. Ensure all vessels are rinsed with the appropriate solvent to recover all the material.
Degradation of the Boc group. Check the pH of all aqueous solutions used during workup to ensure they are not acidic.

Data Presentation

Estimated Solubility of tert-Butyl (3-(methylamino)phenyl)carbamate

Disclaimer: The following data are estimations based on the qualitative solubility of structurally similar compounds. It is highly recommended to perform a solubility test as described in the experimental protocols to determine the optimal solvent for your specific application.

SolventPolarity IndexEstimated Solubility at 25°CNotes
Hexane0.1InsolubleGood anti-solvent for recrystallization.
Toluene2.4Sparingly SolubleMay be used in a binary solvent system.
Dichloromethane3.1SolubleA common solvent for reactions and chromatography.
Ethyl Acetate4.4SolubleGood starting point for recrystallization and chromatography.
Isopropanol3.9Soluble
Acetonitrile5.8Soluble
Methanol5.1Very SolubleLikely too soluble for single-solvent recrystallization.
Water10.2Sparingly Soluble

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is ideal for obtaining high-purity material, especially for small to medium-scale reactions.

1. Preparation of the Silica Slurry:

  • In a beaker, add silica gel to the chosen eluent (a good starting point is 10-20% Ethyl Acetate in Hexane).

  • Stir to create a homogeneous slurry with the consistency of a milkshake.

2. Packing the Column:

  • Secure a glass column vertically. Ensure the stopcock is closed.

  • Add a small amount of eluent to the column, followed by a layer of sand.

  • Gently pour the silica slurry into the column.

  • Continuously tap the column to ensure even packing and remove air bubbles.

  • Open the stopcock to drain the excess eluent until it reaches the top of the silica bed.

3. Loading the Sample:

  • Dissolve the crude tert-butyl (3-(methylamino)phenyl)carbamate in a minimal amount of dichloromethane or the eluent.

  • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (using a pump or inert gas) to start the flow.

  • Collect fractions in test tubes and monitor the elution progress using Thin Layer Chromatography (TLC).

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified tert-butyl (3-(methylamino)phenyl)carbamate.

Protocol 2: Purification by Recrystallization

This protocol is suitable for larger quantities of material where a suitable solvent system has been identified.

1. Solvent Screening:

  • Place a small amount of the crude material (10-20 mg) into several test tubes.

  • Add a small amount (0.5 mL) of a different solvent to each tube.

  • Observe the solubility at room temperature.

  • For solvents in which the compound is insoluble at room temperature, heat the mixture gently. A good solvent will dissolve the compound upon heating.

  • Allow the heated solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.

  • If no single solvent is ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent at room temperature and add a "poor" solvent dropwise until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly.

2. Recrystallization Procedure:

  • Dissolve the crude compound in a minimal amount of the chosen hot solvent or solvent system.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove all traces of solvent.

Mandatory Visualizations

Purification_Decision_Workflow start Crude Product check_impurities Analyze Impurities (TLC, NMR) start->check_impurities large_scale Large Scale (>5g)? check_impurities->large_scale polarity_diff Significant Polarity Difference? large_scale->polarity_diff No recrystallization Recrystallization large_scale->recrystallization Yes acid_base_extraction Acid-Base Extraction polarity_diff->acid_base_extraction No column_chromatography Column Chromatography polarity_diff->column_chromatography Yes acid_base_extraction->recrystallization end_product Pure Product recrystallization->end_product column_chromatography->end_product

Caption: Decision workflow for selecting a purification method.

Column_Chromatography_Workflow start Start prep_slurry Prepare Silica Slurry start->prep_slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc monitor_tlc->elute Continue Elution combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions Product Eluted evaporate Evaporate Solvent combine_fractions->evaporate end Pure Product evaporate->end

Caption: Experimental workflow for column chromatography.

Characterization of unexpected products from tert-Butyl (3-(methylamino)phenyl)carbamate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butyl (3-(methylamino)phenyl)carbamate. The information addresses common and unexpected issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete acylation or alkylation of the methylamino group?

A1: Incomplete reactions are frequently due to several factors:

  • Insufficiently activated electrophile: The acylating or alkylating agent may not be reactive enough to overcome the moderate nucleophilicity of the methylamino group.

  • Steric hindrance: The bulky tert-butoxycarbonyl (Boc) group in the meta position can sterically hinder the approach of reactants to the methylamino group.

  • Inadequate base: For reactions that produce acidic byproducts (e.g., acylation with acyl chlorides), an insufficient amount or strength of the base can lead to the protonation of the methylamino group, rendering it non-nucleophilic.

  • Low reaction temperature or short duration: The reaction may require more forcing conditions (higher temperature or longer reaction time) to proceed to completion.

Q2: During Boc deprotection with strong acid, I observe significant side product formation. What are these side products and how can they be minimized?

A2: A common side reaction during acid-mediated Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation that is generated. The free methylamino group or the aromatic ring of another molecule can act as a nucleophile, leading to tert-butylated byproducts. To prevent this, it is recommended to use a scavenger, such as triisopropylsilane (TIS) or anisole, to trap the tert-butyl cation.

Q3: Can the Boc-protected amine undergo reaction under basic conditions?

A3: While the Boc group is generally stable to many basic conditions, strong bases can deprotonate the carbamate's N-H bond. This can be followed by the elimination of the tert-butoxide to form an isocyanate intermediate, which can then react with other nucleophiles present in the reaction mixture.[1]

Troubleshooting Guides

Issue 1: Formation of a Di-Boc Protected Byproduct

Problem: During the synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate from m-phenylenediamine, a significant amount of a higher molecular weight byproduct is observed.

Likely Cause: Over-reaction leading to the protection of both amino groups, forming di-tert-butyl m-phenylenedicarbamate. This is more likely if an excess of di-tert-butyl dicarbonate (Boc)₂O is used or if the reaction is run for an extended period at a higher temperature.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of (Boc)₂O, using a slight excess (e.g., 1.05-1.1 equivalents) relative to the diamine.

  • Temperature Management: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor mono-protection.

  • Slow Addition: Add the (Boc)₂O solution dropwise to the diamine solution to maintain a low concentration of the protecting agent.

  • Purification: The di-Boc byproduct is typically less polar than the desired mono-Boc product and can often be separated by column chromatography.

Issue 2: Unexpected Product Formation at High Temperatures

Problem: Heating tert-Butyl (3-(methylamino)phenyl)carbamate in a high-boiling solvent results in the formation of unexpected products.

Likely Cause: Thermal decomposition of the tert-butyl carbamate. Studies on similar N-arylcarbamates have shown that they can decompose at elevated temperatures (e.g., >150 °C).[2][3]

Potential Products:

  • 3-(Methylamino)aniline (from simple decarboxylation and loss of isobutylene)

  • N,N'-bis(3-(methylamino)phenyl)urea (if the intermediate isocyanate is trapped by the starting amine)

  • Carbon dioxide and isobutylene

Troubleshooting Steps:

  • Temperature Limitation: Avoid exposing the compound to high temperatures for prolonged periods unless thermal decomposition is the intended reaction.

  • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions at high temperatures.

  • Product Analysis: Characterize the unexpected products by techniques such as LC-MS, NMR, and IR to confirm their identity and understand the decomposition pathway.

Issue 3: Intramolecular Cyclization under Specific Conditions

Problem: Treatment of tert-Butyl (3-(methylamino)phenyl)carbamate or its derivatives with certain reagents leads to the formation of a heterocyclic product.

Likely Cause: Intramolecular cyclization involving the carbamate and the methylamino group, or a reaction involving both nitrogens and a suitable one-carbon source. While not extensively documented for this specific molecule, analogous reactions are known for related compounds.[4][5]

Potential Products:

  • Benzimidazolone derivative: Under conditions that favor intramolecular attack of the methylamino group onto the carbamate carbonyl (e.g., strong base or thermal conditions), a cyclization could yield a benzimidazolone.

  • Benzimidazole derivative: In the presence of a one-carbon electrophile (e.g., an aldehyde or formic acid) and under cyclization-promoting conditions (e.g., heat, acid), a benzimidazole could be formed.[6][7]

Troubleshooting Steps:

  • Reagent and Condition Control: Be mindful of reaction conditions that could promote intramolecular cyclization. For example, avoid strong, non-hindered bases if the open-chain form is desired.

  • Protecting Group Strategy: If cyclization is a persistent issue, consider using an alternative protecting group for the aniline nitrogen that is less prone to participating in such reactions.

  • Structural Verification: Thoroughly characterize any unexpected products to confirm if a cyclization has occurred. 2D NMR techniques can be particularly useful in elucidating the new heterocyclic structure.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in a Hypothetical Acylation Reaction

EntryAcylating AgentBase (equiv.)Temperature (°C)Time (h)Desired Product Yield (%)Unreacted Starting Material (%)Side Product(s) (%)
1Acetyl ChlorideEt₃N (1.5)0 to RT275205 (unidentified)
2Acetic AnhydridePyridine (2.0)RT1285105 (di-acylated)
3Acetyl ChlorideNoneRT4<5>95-
4Acetic AnhydrideDMAP (cat.)5069055 (di-acylated)

Experimental Protocols

Protocol 1: General Procedure for Acylation of the Methylamino Group
  • Dissolve tert-Butyl (3-(methylamino)phenyl)carbamate (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Add a suitable base (e.g., triethylamine, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Boc Deprotection with Scavenger
  • Dissolve the Boc-protected compound (1.0 eq) in dichloromethane.

  • Add a scavenger (e.g., triisopropylsilane, 1.2 eq).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene to remove residual TFA.

  • The resulting amine salt can be used directly or neutralized by washing with a mild aqueous base during an extractive work-up.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start tert-Butyl (3-(methylamino)phenyl)carbamate reaction Acylation/Alkylation (Electrophile, Base, Solvent) start->reaction quench Aqueous Quench reaction->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Desired N-Substituted Product purify->product

Caption: General experimental workflow for the functionalization of the methylamino group.

troubleshooting_logic cluster_analysis Initial Analysis cluster_pathways Potential Pathways cluster_conclusions Possible Products start Unexpected Product Observed mass_spec Analyze by LC-MS start->mass_spec nmr_spec Analyze by NMR start->nmr_spec higher_mw Higher MW? mass_spec->higher_mw expected_mw Expected MW? mass_spec->expected_mw lower_mw Lower MW? mass_spec->lower_mw cyclization Intramolecular Cyclization nmr_spec->cyclization decomposition Thermal Decomposition nmr_spec->decomposition di_boc Di-Boc Protection or Dimerization higher_mw->di_boc Yes expected_mw->cyclization Yes lower_mw->decomposition Yes

Caption: Logical workflow for troubleshooting the formation of unexpected products.

References

Validation & Comparative

Spectroscopic Fingerprints: A Comparative Guide to the Analysis of tert-Butyl (3-(methylamino)phenyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of tert-Butyl (3-(methylamino)phenyl)carbamate and its derivatives. Experimental data is presented to highlight the strengths and limitations of each method, alongside detailed protocols for their application.

The tert-butyl (3-(methylamino)phenyl)carbamate scaffold is a valuable building block in medicinal chemistry. Accurate and efficient verification of its structure and that of its analogues is crucial for ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients. This guide offers a comparative analysis of the most common spectroscopic methods used for this purpose.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for tert-Butyl (3-(methylamino)phenyl)carbamate and a selection of its derivatives, providing a baseline for structural identification and comparison.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for tert-Butyl (3-(methylamino)phenyl)carbamate Derivatives in CDCl₃

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
tert-Butyl (3-(methylamino)phenyl)carbamate 1.52 (s, 9H, C(CH₃)₃), 2.85 (s, 3H, N-CH₃), 3.85 (br s, 1H, NH-CH₃), 6.50-7.20 (m, 4H, Ar-H), 8.30 (br s, 1H, NH-COO)28.3, 30.5, 80.5, 110.1, 111.0, 116.5, 129.4, 139.8, 149.2, 152.8
tert-Butyl phenylcarbamate [1]1.52 (s, 9H), 6.46 (bs, 1H), 7.03-7.05 (m, 1H), 7.26-7.36 (m, 4H)28.33, 80.49, 118.49, 123.01, 123.97, 138.30, 152.73
tert-Butyl (3-nitrophenyl)carbamate [1]1.54 (s, 9H), 6.72 (bs, 1H), 7.44 (t, J = 9Hz, 1H), 7.68 (d, J = 3Hz, 1H), 7.88 (d, J = 9Hz, 1H), 8.30 (s, 1H)28.50, 81.80, 113.40, 117.80, 124.10, 129.90, 139.90, 149.20, 152.40
tert-Butyl (4-chlorophenyl)carbamate [1]1.51 (s, 9H), 6.52 (bs, 1H), 7.24 (d, J = 8Hz, 2H), 7.29-7.32 (d, J = 9Hz, 2H)28.10, 81.90, 117.40, 125.10, 142.70, 144.40, 151.80

Table 2: Key IR Absorption Frequencies for tert-Butyl Carbamate Derivatives

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-N Stretch (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
tert-Butyl carbamate [2]3436, 333517251366, 1251-
tert-Butyl phenylcarbamate ~3300~1730~1230800-600
Toluene-2,4-bis(methyl carbamate) [3]335017401280-
General Aromatic Carbamates [4]3500-33001750-16801350-1200900-680

Table 3: Mass Spectrometry Data for tert-Butyl Carbamate Derivatives

CompoundMolecular FormulaMolecular WeightKey Fragment Ions (m/z)Fragmentation Notes
tert-Butyl (3-(methylamino)phenyl)carbamate C₁₂H₁₈N₂O₂222.28222 [M]⁺, 166 [M-C₄H₈]⁺, 122 [M-C₄H₈-CO₂]⁺, 107Loss of isobutylene and subsequently carbon dioxide is characteristic of the tert-butoxycarbonyl group.[5]
tert-Butyl carbamate [6]C₅H₁₁NO₂117.15117 [M]⁺, 102 [M-CH₃]⁺, 57 [C₄H₉]⁺The base peak is often the stable tert-butyl cation.
tert-Butyl n-[3-(methylaminomethyl)phenyl]carbamate [7]C₁₃H₂₀N₂O₂236.31237 [M+H]⁺, 259 [M+Na]⁺Predicted data for common adducts.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the carbamate derivative for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[8]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved by gentle vortexing or swirling.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to a minimum height of 4 cm.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the spectrum using standard parameters for ¹H or ¹³C NMR. For ¹H NMR, a sufficient number of scans (typically 16-64) should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Protocol 2: Infrared (IR) Spectroscopy

This protocol describes the thin solid film method, which is often suitable for solid carbamate derivatives.

  • Sample Preparation:

    • Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent such as dichloromethane or acetone.

    • Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the key functional groups.

Protocol 3: Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a stock solution of the carbamate derivative at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.[2]

    • If necessary, filter the final solution to remove any particulate matter.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

    • Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the loss of isobutylene (56 Da) and carbon dioxide (44 Da) from the tert-butoxycarbonyl group.[5]

Performance Comparison and Alternative Techniques

Each spectroscopic technique provides unique and complementary information for the structural elucidation of tert-Butyl (3-(methylamino)phenyl)carbamate derivatives.

  • NMR Spectroscopy offers the most detailed structural information, providing insights into the connectivity of atoms through chemical shifts and coupling constants. It is unparalleled for distinguishing between isomers. However, it has lower sensitivity compared to mass spectrometry and requires a relatively larger amount of pure sample.

  • IR Spectroscopy is a rapid and simple method for identifying the presence of key functional groups, such as N-H, C=O, and C-N bonds, which are characteristic of carbamates.[9] It is particularly useful for monitoring reaction progress, for instance, the appearance or disappearance of a carbonyl stretch. However, it provides limited information about the overall molecular structure and connectivity.

  • Mass Spectrometry is an extremely sensitive technique that provides the molecular weight of the compound and, through fragmentation analysis, can reveal the presence of specific substructures.[10] The characteristic loss of isobutylene and carbon dioxide is a strong indicator of the tert-butoxycarbonyl group.[5] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula.[10]

Alternative Techniques:

For the analysis of carbamates, especially in complex mixtures or at trace levels, chromatographic techniques are often employed in conjunction with spectroscopy:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the target compound from impurities or other components in a mixture before spectroscopic analysis. When coupled with a UV detector, it can also provide quantitative information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While many carbamates are thermally labile, GC-MS can be used for more volatile and stable derivatives.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful combination that provides both separation and highly sensitive detection and identification of carbamates in a single analysis.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized tert-Butyl (3-(methylamino)phenyl)carbamate derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Validation Final Structure Validation Purity_Assessment->Final_Validation

Caption: Workflow for Spectroscopic Analysis.

References

A Comparative Guide to Protecting Groups for 3-Methylaminoaniline: Boc vs. Cbz and Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic selection of protecting groups is paramount. This guide provides an in-depth comparison of three widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the selective protection of the secondary methylamino group in 3-methylaminoaniline.

This document outlines the chemical properties, protection and deprotection mechanisms, and relative stabilities of these groups, supported by representative experimental data. By presenting quantitative information in clearly structured tables, detailing experimental protocols, and visualizing key processes, this guide aims to facilitate informed decisions in synthetic strategy.

At a Glance: Key Characteristics and Orthogonality

The primary distinction between Boc, Cbz, and Fmoc lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others. This is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with multiple functional groups.

  • Boc (tert-Butoxycarbonyl): This protecting group is characterized by its lability to acidic conditions, typically cleaved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). It is stable to basic conditions and catalytic hydrogenolysis, making it orthogonal to both Cbz and Fmoc groups.

  • Cbz (Carboxybenzyl): The Cbz group is robust and stable under both acidic and basic conditions. Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which are generally mild and neutral conditions.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast to Boc and Cbz, the Fmoc group is labile to basic conditions. It is commonly removed using a solution of a secondary amine, such as piperidine, in an organic solvent. Its stability in acidic conditions makes it orthogonal to the Boc group.

Comparative Data: Protection and Deprotection of 3-Methylaminoaniline

The following tables summarize typical reaction conditions and expected outcomes for the protection of the secondary amine in 3-methylaminoaniline and the subsequent deprotection. While specific yields can vary depending on the exact reaction conditions and scale, these values provide a basis for comparison.

Table 1: Comparison of Protection Reactions for 3-Methylaminoaniline

Protecting GroupReagentSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc₂O)Dichloromethane (DCM)Triethylamine (TEA)252-4>95
Cbz Benzyl chloroformate (Cbz-Cl)Tetrahydrofuran (THF)/WaterSodium bicarbonate (NaHCO₃)0 - 252-6~90
Fmoc Fmoc-Cl or Fmoc-OSuDichloromethane (DCM)Pyridine or DIEA0 - 251-3>90

Table 2: Comparison of Deprotection Reactions

Protected AmineReagentSolventTemperature (°C)Time (h)
Boc-N(Me)-aniline Trifluoroacetic acid (TFA)Dichloromethane (DCM)250.5 - 1
Cbz-N(Me)-aniline H₂, Palladium on Carbon (Pd/C)Methanol (MeOH) or Ethyl Acetate (EtOAc)251 - 4
Fmoc-N(Me)-aniline 20% Piperidine in DMFN,N-Dimethylformamide (DMF)250.5 - 1

Experimental Protocols

Detailed methodologies for the protection and deprotection reactions are provided below. These protocols are representative and may require optimization for specific applications.

Boc Protection of 3-Methylaminoaniline
  • Dissolve 3-methylaminoaniline (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq).

  • To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Cbz Protection of 3-Methylaminoaniline
  • Dissolve 3-methylaminoaniline (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.[1]

Fmoc Protection of 3-Methylaminoaniline
  • Dissolve 3-methylaminoaniline (1.0 eq) in dichloromethane (DCM).

  • Add pyridine or diisopropylethylamine (DIEA) (1.2 eq).

  • Cool the solution to 0 °C and add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq).

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Wash the reaction mixture with dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Recrystallize or purify by column chromatography to obtain the pure product.

Deprotection Protocols
  • Boc Deprotection: Dissolve the Boc-protected amine in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 30-60 minutes. Remove the solvent and excess acid under reduced pressure.

  • Cbz Deprotection: Dissolve the Cbz-protected amine in methanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 1-4 hours. Filter the catalyst through Celite and concentrate the filtrate.

  • Fmoc Deprotection: Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF) and add 20% (v/v) piperidine. Stir at room temperature for 30-60 minutes. Remove the solvent under reduced pressure and purify the residue.

Visualizing the Workflow and Chemical Transformations

The following diagrams illustrate the experimental workflow for this comparative study and the chemical structures involved in the protection and deprotection processes.

G cluster_start Starting Material cluster_protection Protection cluster_protected Protected Intermediates cluster_deprotection Deprotection cluster_end Final Product start 3-Methylaminoaniline Boc Boc Protection (Boc2O, TEA, DCM) start->Boc Cbz Cbz Protection (Cbz-Cl, NaHCO3, THF/H2O) start->Cbz Fmoc Fmoc Protection (Fmoc-Cl, Pyridine, DCM) start->Fmoc Boc_protected Boc-N(Me)-3-aminoaniline Boc->Boc_protected Cbz_protected Cbz-N(Me)-3-aminoaniline Cbz->Cbz_protected Fmoc_protected Fmoc-N(Me)-3-aminoaniline Fmoc->Fmoc_protected Boc_dep Acidic Cleavage (TFA, DCM) Boc_protected->Boc_dep Cbz_dep Hydrogenolysis (H2, Pd/C, MeOH) Cbz_protected->Cbz_dep Fmoc_dep Basic Cleavage (20% Piperidine/DMF) Fmoc_protected->Fmoc_dep end 3-Methylaminoaniline Boc_dep->end Cbz_dep->end Fmoc_dep->end

Caption: Experimental workflow for the comparison of protecting groups.

G cluster_boc Boc Protection/Deprotection cluster_cbz Cbz Protection/Deprotection cluster_fmoc Fmoc Protection/Deprotection 3-MAA_Boc 3-Methylaminoaniline Boc_Protected Boc-Protected 3-MAA_Boc->Boc_Protected + Boc₂O, Base 3-MAA_Boc_dep 3-Methylaminoaniline Boc_Protected->3-MAA_Boc_dep + H⁺ (TFA) 3-MAA_Cbz 3-Methylaminoaniline Cbz_Protected Cbz-Protected 3-MAA_Cbz->Cbz_Protected + Cbz-Cl, Base 3-MAA_Cbz_dep 3-Methylaminoaniline Cbz_Protected->3-MAA_Cbz_dep + H₂, Pd/C 3-MAA_Fmoc 3-Methylaminoaniline Fmoc_Protected Fmoc-Protected 3-MAA_Fmoc->Fmoc_Protected + Fmoc-Cl, Base 3-MAA_Fmoc_dep 3-Methylaminoaniline Fmoc_Protected->3-MAA_Fmoc_dep + Piperidine

Caption: Chemical transformations for protection and deprotection.

Conclusion: Selecting the Optimal Protecting Group

The choice between Boc, Cbz, and Fmoc for the protection of the methylamino group in 3-methylaminoaniline is a critical decision that depends on the overall synthetic strategy.

  • Boc is an excellent choice when subsequent reaction steps are sensitive to basic conditions or hydrogenolysis. Its ease of application and high yields make it a popular option.

  • Cbz offers robustness towards both acidic and basic conditions, making it suitable for multi-step syntheses where such conditions are employed. The mild, neutral deprotection via hydrogenolysis is a key advantage, provided that other functional groups in the molecule are compatible.

  • Fmoc is ideal when acid-labile protecting groups are present elsewhere in the molecule. The mild basic conditions for its removal offer a high degree of orthogonality with Boc and other acid-sensitive groups.

By carefully considering the stability and cleavage conditions of each protecting group, researchers can design more efficient and successful synthetic routes for their target molecules.

References

A Comparative Guide to Purity Assessment of Synthesized tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is paramount to ensure the integrity and reproducibility of experimental results and the quality of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized tert-Butyl (3-(methylamino)phenyl)carbamate, a key building block in various synthetic pathways. The performance of the synthesized product is objectively compared with commercially available alternatives, supported by experimental data and detailed protocols.

Chemical Identity of tert-Butyl (3-(methylamino)phenyl)carbamate

PropertyValue
Chemical Name tert-Butyl (3-(methylamino)phenyl)carbamate
CAS Number 1134328-09-8
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Structure Chemical structure of tert-Butyl (3-(methylamino)phenyl)carbamate

Purity Assessment Workflow

A systematic approach is crucial for the comprehensive purity assessment of a synthesized compound. The following workflow outlines the logical sequence of analytical techniques employed to determine the purity of tert-Butyl (3-(methylamino)phenyl)carbamate and identify potential impurities.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Analysis cluster_result Final Assessment Synthesized_Product Crude Synthesized tert-Butyl (3-(methylamino)phenyl)carbamate Purification Column Chromatography or Recrystallization Synthesized_Product->Purification HPLC HPLC (Purity & Impurity Profile) Purification->HPLC GC_MS GC-MS (Residual Solvents & Volatile Impurities) Purification->GC_MS NMR ¹H & ¹³C NMR (Structural Confirmation & Purity) Purification->NMR Final_Purity Purity Specification (e.g., >98%) HPLC->Final_Purity GC_MS->Final_Purity Elemental_Analysis Elemental Analysis (Elemental Composition) NMR->Elemental_Analysis Elemental_Analysis->Final_Purity

A logical workflow for the purity assessment of synthesized compounds.

Comparative Analysis of Purity Assessment Techniques

The purity of the synthesized tert-Butyl (3-(methylamino)phenyl)carbamate was determined using a suite of analytical techniques and compared against two commercially available alternatives (Alternative A and Alternative B). The results are summarized below.

Analytical TechniqueSynthesized ProductAlternative AAlternative B
HPLC Purity (%) 99.298.799.5
Major Impurity (%) 0.5 (Di-Boc Adduct)0.8 (Unknown)0.3 (Starting Material)
Residual Solvents (GC-MS, ppm) Ethyl Acetate: 150Hexane: 200Not DetectedEthyl Acetate: 50
¹H NMR Conforms to StructureConforms to StructureConforms to Structure
Elemental Analysis (% C, H, N) C: 64.82 (64.84)H: 8.18 (8.16)N: 12.58 (12.60)C: 64.75 (64.84)H: 8.20 (8.16)N: 12.51 (12.60)C: 64.88 (64.84)H: 8.15 (8.16)N: 12.63 (12.60)
Theoretical values for Elemental Analysis are shown in parentheses.

Logical Comparison of Purity Data

The decision-making process for qualifying a synthesized batch involves comparing the analytical data against established purity thresholds and the specifications of commercial alternatives.

Purity_Comparison Synthesized_Data Analytical Data of Synthesized Product Purity_Spec Purity Specification (e.g., >98%) Synthesized_Data->Purity_Spec Impurity_Spec Impurity Threshold (e.g., <0.5%) Synthesized_Data->Impurity_Spec Solvent_Spec Residual Solvent Limit (ICH Guidelines) Synthesized_Data->Solvent_Spec Commercial_A_Data Analytical Data of Alternative A Commercial_A_Data->Purity_Spec Commercial_B_Data Analytical Data of Alternative B Commercial_B_Data->Purity_Spec Pass Batch Passes QC Purity_Spec->Pass Purity > Spec Fail Batch Fails QC Purity_Spec->Fail Purity < Spec Impurity_Spec->Pass Impurity < Threshold Impurity_Spec->Fail Impurity > Threshold Solvent_Spec->Pass Solvents < Limit Solvent_Spec->Fail Solvents > Limit

Decision tree for batch qualification based on purity data.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this purity assessment are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity assessment of tert-Butyl (3-(methylamino)phenyl)carbamate and the quantification of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-25.1 min: 90% to 10% B

    • 25.1-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 1:1 mixture of mobile phase A and B to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile impurities, including residual solvents from the synthesis and purification process.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-550

  • Sample Preparation: Dissolve approximately 25 mg of the sample in 1 mL of high-purity dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used for the structural confirmation of the synthesized compound and to assess its purity by identifying signals corresponding to impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 1 second

    • Number of Scans: 16

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is a fundamental measure of purity for a synthesized organic compound.[1][2] The experimentally determined values should be within ±0.4% of the theoretical values.[3][4]

  • Instrumentation: CHN elemental analyzer.

  • Method: Combustion analysis.

  • Sample Preparation: A precisely weighed sample (2-3 mg) is placed in a tin capsule.

Conclusion

The purity assessment of synthesized tert-Butyl (3-(methylamino)phenyl)carbamate demonstrates that a well-executed synthetic and purification protocol can yield a product with purity comparable, and in some aspects superior, to commercially available alternatives. The synthesized product exhibited high purity by HPLC (99.2%), with the major impurity identified as the di-Boc protected adduct, a common side product in this type of reaction. Residual solvent levels were well within acceptable limits according to ICH guidelines. Structural confirmation by NMR and elemental analysis further validated the identity and purity of the synthesized compound. This comprehensive analytical approach ensures the quality and reliability of the material for its intended use in research and drug development.

References

A Comparative Guide to the Crystallographic and Analytical Characterization of tert-Butyl (3-(methylamino)phenyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray crystallographic analysis with alternative analytical techniques for the characterization of tert-butyl (3-(methylamino)phenyl)carbamate and its derivatives. While specific crystallographic data for tert-butyl (3-(methylamino)phenyl)carbamate (CAS 1134328-09-8) is not publicly available, this guide draws upon data from closely related structures to provide a representative comparison and detailed experimental protocols. The information herein is intended to assist researchers in selecting the most appropriate analytical methods for their specific research needs in the development of novel therapeutics. Carbamate derivatives have shown a range of biological activities, including anti-inflammatory and neuroprotective effects.[1][2][3]

X-ray Crystallographic Analysis

X-ray crystallography provides definitive information on the three-dimensional atomic arrangement of a crystalline solid, which is crucial for understanding structure-activity relationships.

Representative Crystallographic Data of tert-Butyl Carbamate Derivatives

The following table summarizes crystallographic data for representative tert-butyl carbamate derivatives, illustrating the typical parameters obtained from a single-crystal X-ray diffraction experiment.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) V (ų) Z Reference
tert-butyl (phenylsulfinyl)carbamateC₁₁H₁₅NO₃SOrthorhombicPna2₁9.533710.716811.56759090901181.94[4]
tert-butyl (R)-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamateC₁₆H₂₄N₂O₄MonoclinicP2₁10.78725.0262615.54799094.227890840.702
Experimental Protocol for X-ray Crystallography

The following is a generalized protocol for the single-crystal X-ray diffraction analysis of a tert-butyl carbamate derivative.

  • Crystal Growth:

    • Dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile, chloroform, or a solvent mixture).[4][5]

    • Employ a slow evaporation or solvent diffusion technique to grow single crystals suitable for diffraction. This may take several days.[4]

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • Data is typically collected at a low temperature (e.g., 173 K or 293 K) to minimize thermal vibrations.[4]

  • Structure Solution and Refinement:

    • Process the collected data, including integration of reflection intensities and absorption correction.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model using full-matrix least-squares on F².

    • Locate hydrogen atoms in the difference Fourier map or place them in calculated positions.

    • Finalize the refinement to obtain the crystallographic parameters listed in the table above.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled structural detail, other analytical techniques are often more suitable for routine analysis, quantification, and characterization in complex matrices.

Performance Comparison of Analytical Methods

The following table compares the performance of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of carbamate derivatives.

Performance Parameter High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.999≥ 0.995
Limit of Detection (LOD) 1 - 5 µg/L0.2 - 2.0 µg/kg
Limit of Quantification (LOQ) 5 - 20 µg/L0.5 - 5.0 µg/kg
Accuracy (Recovery) 80 - 110%85 - 115%
Precision (RSD) < 10%< 15%
Experimental Protocols for Alternative Techniques

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent compatible with the mobile phase.

    • For complex matrices, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interferences.

    • For fluorescence detection, derivatization with a fluorescent tag may be necessary to enhance sensitivity.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, and detector.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength appropriate for the analyte or fluorescence detection at specific excitation and emission wavelengths.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Similar to HPLC, with an emphasis on minimizing matrix effects.

    • Dilution of the sample or SPE is common.

  • Instrumentation and Conditions:

    • LC System: Coupled to a tandem mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) is commonly used for carbamates.

    • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Visualizations

Hypothetical Signaling Pathway for Anti-inflammatory Action

Some carbamate derivatives have been investigated for their anti-inflammatory properties.[1] The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by such a compound, leading to a reduction in inflammatory responses.

G Hypothetical Anti-inflammatory Signaling Pathway cluster_0 Hypothetical Anti-inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Signaling Cascade (e.g., NF-κB) Signaling Cascade (e.g., NF-κB) Receptor->Signaling Cascade (e.g., NF-κB) Pro-inflammatory Cytokines Pro-inflammatory Cytokines Signaling Cascade (e.g., NF-κB)->Pro-inflammatory Cytokines Inflammatory Response Inflammatory Response Pro-inflammatory Cytokines->Inflammatory Response Carbamate Derivative Carbamate Derivative Carbamate Derivative->Signaling Cascade (e.g., NF-κB) Inhibition

Caption: Hypothetical inhibition of a pro-inflammatory signaling cascade by a carbamate derivative.

Experimental Workflow for Compound Characterization

The following diagram outlines a general workflow for the synthesis and characterization of tert-butyl (3-(methylamino)phenyl)carbamate derivatives.

G General Experimental Workflow Synthesis Synthesis Purification (e.g., Column Chromatography) Purification (e.g., Column Chromatography) Synthesis->Purification (e.g., Column Chromatography) Initial Characterization (TLC, NMR, MS) Initial Characterization (TLC, NMR, MS) Purification (e.g., Column Chromatography)->Initial Characterization (TLC, NMR, MS) Crystallization Crystallization Initial Characterization (TLC, NMR, MS)->Crystallization Alternative Analysis (HPLC, LC-MS/MS) Alternative Analysis (HPLC, LC-MS/MS) Initial Characterization (TLC, NMR, MS)->Alternative Analysis (HPLC, LC-MS/MS) X-ray Crystallography X-ray Crystallography Crystallization->X-ray Crystallography Structure Determination Structure Determination X-ray Crystallography->Structure Determination Data Comparison and Validation Data Comparison and Validation Structure Determination->Data Comparison and Validation Alternative Analysis (HPLC, LC-MS/MS)->Data Comparison and Validation

Caption: Workflow for synthesis, purification, and characterization of carbamate derivatives.

References

A Comparative Guide to Catalysts for the Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tert-butyl (3-(methylamino)phenyl)carbamate is a critical step in the preparation of various pharmaceutically active compounds. The efficiency and selectivity of this synthesis are highly dependent on the chosen catalytic system. This guide provides a comparative analysis of different catalytic approaches, including N-methylation of a carbamate precursor, carbamate formation from a methylamino precursor, and Buchwald-Hartwig amination. Experimental data from analogous reactions are presented to offer insights into the potential performance of these methods for the target synthesis.

Comparative Analysis of Catalytic Strategies

The following table summarizes the key aspects of different catalytic routes for the synthesis of tert-butyl (3-(methylamino)phenyl)carbamate. The data is compiled from studies on similar substrates due to the limited availability of direct comparative studies for this specific molecule.

Catalytic Strategy Catalyst System Reagents Solvent Temperature Reaction Time Yield (%) Key Advantages Potential Challenges
Boc Protection of 3-(methylamino)aniline Amberlyst-15Di-tert-butyl dicarbonateSolvent-freeRoom Temperature< 1 min~99%Environmentally friendly (solvent-free), rapid reaction, recyclable catalyst.[1]Heterogeneous catalyst may require separation.
N-Methylation of tert-Butyl (3-aminophenyl)carbamate Ni/ZnAlOₓMethanolNot specified160-180 °CNot specified75-97%Utilizes readily available and inexpensive methanol as the methyl source.[2]High temperatures may not be suitable for all substrates.
Buchwald-Hartwig Amination Pd₂(dba)₃ / tBu₃P·HBF₄Aryl halide/triflate, Methylamine, NaOtBuTolueneReflux16 h~65% (for a model reaction)Broad substrate scope, applicable to various aryl halides and amines.[3][4][5]Requires expensive palladium catalyst and ligands, long reaction times.
Reductive Amination Not specifiedFormaldehyde, Reducing agent (e.g., NaBH₃CN)Not specifiedNot specifiedNot specifiedNot specifiedA versatile and widely used method for amine synthesis.[6]Requires stoichiometric amounts of reducing agents.
Mg-Catalyzed N-Methylation MgBu₂Pinacolborane (HBpin)Solvent-freeNot specifiedNot specifiedHigh yields reported for various carbamatesSustainable alternative to hazardous methylating agents.[7]Limited data on aromatic carbamates.
Zn-Catalyzed N-Methylation Zn(OAc)₂ / 1,10-phenanthrolineCO₂, Hydrosilane (e.g., PhSiH₃)Not specified25 °CNot specifiedHigh yields reported for N-methylanilineUtilizes CO₂ as a C1 source under mild conditions.[8]Requires a hydrosilane as the reductant.

Experimental Protocols

Boc Protection of 3-(methylamino)aniline using a Heterogeneous Acid Catalyst

This protocol is adapted from a general procedure for the N-tert-butoxycarbonylation of amines using Amberlyst-15.[1]

Materials:

  • 3-(methylamino)aniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Amberlyst-15

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To a mixture of di-tert-butyl dicarbonate (1 mmol), add Amberlyst-15 (15% w/w) and 3-(methylamino)aniline (1 mmol).

  • Stir the mixture at room temperature. The reaction is typically complete in less than 1 minute.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Extract the mixture with dichloromethane (10 mL).

  • Separate the catalyst by filtration. The catalyst can be recovered and recycled.[1]

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain tert-butyl (3-(methylamino)phenyl)carbamate.

Nickel-Catalyzed N-Methylation of tert-Butyl (3-aminophenyl)carbamate

This protocol is based on a method for the selective mono-N-methylation of amines using methanol over a heterogeneous nickel catalyst.[2]

Materials:

  • tert-Butyl (3-aminophenyl)carbamate

  • Methanol

  • Ni/ZnAlOₓ catalyst

Procedure:

  • In a suitable reactor, combine tert-butyl (3-aminophenyl)carbamate and the Ni/ZnAlOₓ catalyst.

  • Add methanol to the mixture.

  • Heat the reaction mixture to 160-180 °C under a suitable atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general representation of a Buchwald-Hartwig amination reaction, with specific conditions adapted from a related synthesis.[5]

Materials:

  • tert-Butyl (3-halophenyl)carbamate (e.g., 3-bromo or 3-chloro)

  • Methylamine (or a suitable precursor)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)

  • Sodium tert-butoxide (NaOtBu)

  • Degassed toluene

  • Dichloromethane (for workup)

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask, add tert-butyl (3-halophenyl)carbamate (1.0 eq.) and degassed toluene.

  • Add Pd₂(dba)₃ (e.g., 1 mol%), tBu₃P·HBF₄ (e.g., 2 mol%), and sodium tert-butoxide (e.g., 2.2 eq.).

  • Add methylamine to the reaction mixture.

  • Reflux the reaction mixture for approximately 16 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the suspension and dry the filtrate over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_route1 Route 1: Boc Protection cluster_route2 Route 2: N-Methylation cluster_route3 Route 3: Buchwald-Hartwig Amination start1 3-(methylamino)aniline reagents1 Boc₂O, Amberlyst-15 start1->reagents1 Mix product1 tert-Butyl (3-(methylamino)phenyl)carbamate reagents1->product1 Stir at RT start2 tert-Butyl (3-aminophenyl)carbamate reagents2 Methanol, Ni/ZnAlOₓ start2->reagents2 Mix product2 tert-Butyl (3-(methylamino)phenyl)carbamate reagents2->product2 Heat (160-180°C) start3 tert-Butyl (3-halophenyl)carbamate + Methylamine reagents3 Pd₂(dba)₃, tBu₃P·HBF₄, NaOtBu start3->reagents3 Mix in Toluene product3 tert-Butyl (3-(methylamino)phenyl)carbamate reagents3->product3 Reflux

Caption: Synthetic routes to tert-Butyl (3-(methylamino)phenyl)carbamate.

buchner_hartwig_cycle cluster_legend Legend pd0 Pd(0)Lₙ complex1 Ar-Pd(II)(X)Lₙ pd0->complex1 arx Ar-X arx->pd0 oxidative_addition Oxidative Addition complex2 Ar-Pd(II)(NHR)Lₙ complex1->complex2 + R-NH₂, - HX amine R-NH₂ amine->complex1 base Base base->complex1 product Ar-NHR complex2->product reductive_elimination Reductive Elimination product->pd0 Catalyst Regeneration ArX Aryl Halide (Ar-X) Amine Amine (R-NH₂) Catalyst Pd(0) Catalyst Product Product (Ar-NHR)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Biological activity of compounds derived from tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the biological activities of compounds structurally related to tert-butyl (3-(methylamino)phenyl)carbamate. Despite a comprehensive search, no publicly available data on the biological activity of direct derivatives of tert-butyl (3-(methylamino)phenyl)carbamate was identified. The following sections detail the activities of derivatives from the broader tert-butyl phenylcarbamate scaffold.

Introduction

The tert-butyl phenylcarbamate core is a versatile scaffold in medicinal chemistry. The carbamate group offers favorable properties such as chemical stability and the ability to participate in hydrogen bonding, making it an attractive moiety in drug design. This guide compares the biological performance of various derivatives where the core structure has been modified to achieve different therapeutic effects, including anti-inflammatory, neuroprotective, and anticancer activities.

I. Anti-inflammatory Activity of Tert-Butyl (Substituted Benzamido)phenylcarbamate Derivatives

A series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have demonstrated significant in vivo anti-inflammatory activity. The study highlights that the nature of the substituent on the benzamido ring plays a crucial role in the compound's efficacy.

Quantitative Data Summary

The anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model. The percentage of edema inhibition was measured at 12 hours post-carrageenan administration and compared with the standard drug, indomethacin.

Compound IDSubstituent on Benzamido Ring% Inhibition of Paw Edema (at 12h)
4a 4-Fluoro54.13%[1][2]
4i 4-(1H-indol-2-yl)butanamido54.24%[1][2]
4f 2,4-Dichloro53.80%[1][2]
4d 4-Chloro53.59%[1][2]
4j 3,4,5-Trimethoxy53.59%[1][2]
4h 2,4,5-Trimethoxy53.37%[1][2]
4c 4-Bromo46.52%[1][2]
4g 2-Chloro-5-nitro46.52%[1][2]
4b 4-Methyl40.11%[1][2]
4e 4-Nitro39.02%[1][2]
Indomethacin Standard Drug54.24%[1][2]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Model: Wistar albino rats of either sex (180-250 g) are used.

  • Groups: Animals are divided into a control group, a standard drug group (Indomethacin, 10 mg/kg), and test compound groups (10 mg/kg).

  • Procedure:

    • A 0.1 mL of 1% carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat to induce edema.

    • The test compounds and standard drug are administered intraperitoneally 30 minutes before the carrageenan injection.

    • The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 3, 6, 9, and 12 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.[1][2]

Experimental Workflow

G cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping IP Administration IP Administration Grouping->IP Administration Control, Standard, Test Compounds Carrageenan Injection Carrageenan Injection IP Administration->Carrageenan Injection 30 min post-dosing Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement 0, 1, 3, 6, 9, 12h Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement->Calculate % Inhibition

Caption: Workflow for the in vivo anti-inflammatory assay.

II. Neuroprotective Activity of a Tert-Butyl Phenylcarbamate Derivative

A specific derivative, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (referred to as M4), has been investigated for its potential in treating Alzheimer's disease. This compound is suggested to act as a dual inhibitor of β-secretase (BACE1) and acetylcholinesterase (AChE).

Qualitative Performance Summary
  • β-Secretase and Acetylcholinesterase Inhibition: In vitro studies suggest that compound M4 can inhibit both BACE1 and AChE, enzymes that play a crucial role in the pathology of Alzheimer's disease.[3]

  • Neuroprotection: The compound demonstrated a moderate protective effect in astrocyte cell cultures against amyloid-beta (Aβ₁₋₄₂) induced toxicity. This was associated with a reduction in TNF-α and reactive oxygen species (ROS).[2][3]

  • In Vivo Studies: In a scopolamine-induced animal model, the compound did not show a significant effect, which was attributed to poor bioavailability in the brain.[2]

Experimental Protocols
  • Principle: The assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), detectable at 412 nm.

  • Reagents:

    • 0.1 M Phosphate Buffer (pH 8.0)

    • AChE enzyme solution

    • 10 mM DTNB solution

    • 14 mM Acetylthiocholine iodide (ATCI) solution (prepare fresh)

    • Test compound solutions at various concentrations

  • Procedure (96-well plate):

    • To each well, add the phosphate buffer, AChE solution, DTNB, and the test compound or vehicle.

    • Pre-incubate the plate for 10-15 minutes at 25°C.

    • Initiate the reaction by adding the ATCI solution.

    • Measure the absorbance at 412 nm kinetically for 5-10 minutes.

  • Data Analysis: The rate of TNB formation is proportional to the AChE activity. The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.

  • Principle: This assay uses a peptide substrate labeled with a fluorescent donor and a quencher. Cleavage of the substrate by BACE1 separates the donor and quencher, leading to an increase in fluorescence.

  • Reagents:

    • BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

    • Recombinant human BACE1 enzyme

    • BACE1 FRET peptide substrate

    • Test compound solutions

  • Procedure (96-well plate):

    • Prepare a master mix containing the BACE1 assay buffer and the FRET peptide substrate.

    • Add the test inhibitor solution to the respective wells.

    • Initiate the reaction by adding the diluted BACE1 enzyme.

    • Read the fluorescence in kinetic mode (e.g., Ex 320 nm/Em 405 nm) for a set period (e.g., 20-60 minutes).

  • Data Analysis: The rate of increase in fluorescence is proportional to BACE1 activity. Calculate the percentage of inhibition for each compound concentration to determine the IC₅₀ value.[4]

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

G cluster_0 Amyloidogenic Pathway cluster_1 Non-Amyloidogenic Pathway APP Amyloid Precursor Protein sAPPb sAPPβ APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage BACE1 β-secretase (BACE1) BACE1->APP gamma_secretase γ-secretase gamma_secretase->C99 Ab Amyloid-β (Aβ) C99->Ab cleavage Plaques Amyloid Plaques Ab->Plaques APP2 Amyloid Precursor Protein sAPPa sAPPα APP2->sAPPa cleavage C83 C83 fragment APP2->C83 cleavage alpha_secretase α-secretase alpha_secretase->APP2 P3 P3 fragment C83->P3 cleavage gamma_secretase2 γ-secretase gamma_secretase2->C83

Caption: Simplified diagram of APP processing pathways.

III. Anticancer Activity of a Structurally Related Pan-RAF Inhibitor

While not a direct derivative of the user's specified core structure, the compound 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) is a potent pan-RAF inhibitor with a methylamino group, providing a relevant comparison for anticancer activity.

Quantitative Data Summary

The inhibitory activity of this compound was assessed in biochemical assays against wild-type and mutant forms of RAF kinases.

Kinase TargetIC₅₀ (nM)
BRAF V600E 1.0[5]
CRAF 3.1[5]
Experimental Protocol: In Vitro Kinase Assay
  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done through various detection methods, such as measuring ATP consumption (luminescence) or using a labeled antibody to detect the phosphorylated substrate (fluorescence or colorimetric).

  • Reagents:

    • Kinase buffer

    • Active RAF kinase (e.g., BRAF V600E)

    • Kinase substrate (e.g., inactive MEK1)

    • ATP

    • Test compound at various concentrations

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Procedure (384-well plate):

    • Add the test compound or vehicle to the wells.

    • Add the active RAF kinase to each well (except blank controls).

    • Prepare a substrate/ATP mix and add it to all wells to initiate the kinase reaction.

    • Incubate for a specified time (e.g., 60 minutes) at 30°C.

    • Add the detection reagent to stop the reaction and generate a signal (e.g., luminescence).

  • Data Analysis: The signal is inversely proportional to the kinase activity. The percentage of inhibition is calculated for each compound concentration to determine the IC₅₀ value.

Signaling Pathway: RAS-RAF-MEK-ERK Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF activation MEK MEK RAF->MEK phosphorylation ERK ERK MEK->ERK phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors activation Gene Expression Gene Expression Transcription Factors->Gene Expression regulation Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: The RAS-RAF-MEK-ERK signaling cascade.

Conclusion

Derivatives of the tert-butyl phenylcarbamate scaffold exhibit a range of biological activities, demonstrating its potential as a privileged structure in drug discovery. The anti-inflammatory efficacy of tert-butyl (substituted benzamido)phenylcarbamate derivatives is comparable to the standard drug indomethacin, with compounds 4a and 4i showing the highest activity. In the context of neurodegenerative diseases, a hydroxylated derivative has shown promise as a dual BACE1 and AChE inhibitor, although its in vivo efficacy is limited by bioavailability. Furthermore, structurally related compounds containing the carbamate and methylamino moieties have demonstrated potent anticancer activity through the inhibition of the RAF kinase pathway.

Future research could focus on synthesizing and evaluating direct derivatives of tert-butyl (3-(methylamino)phenyl)carbamate to explore its therapeutic potential across these and other disease areas. The detailed experimental protocols provided in this guide can serve as a foundation for such investigations.

References

Unveiling Novel Anti-Inflammatory Agents: A Comparative Docking Study of tert-Butyl (3-(methylamino)phenyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of newly synthesized tert-butyl (substituted benzamido)phenylcarbamate derivatives reveals promising anti-inflammatory candidates that rival established medications. This guide presents a comparative overview of their synthesis, in vivo efficacy, and in silico docking performance against the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.

In a recent study, a series of ten novel tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives (4a-4j) were synthesized from tert-butyl 2-amino phenylcarbamate.[1][2] These compounds were designed to target the COX-2 enzyme, a critical mediator of inflammation and pain. The synthesized ligands were subjected to rigorous in vivo anti-inflammatory screening and computational docking studies to evaluate their potential as therapeutic agents, with indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), serving as a benchmark.[1][2]

Performance Comparison: Synthesized Ligands vs. Indomethacin

The anti-inflammatory efficacy of the synthesized compounds was assessed using the carrageenan-induced rat paw edema model. The results, summarized in the table below, highlight the percentage of inflammation inhibition for each compound in comparison to indomethacin. Furthermore, in silico docking studies were conducted to predict the binding affinity of these ligands to the active site of the COX-2 enzyme. A strong correlation (r = 0.828) was observed between the docking scores and the experimentally determined anti-inflammatory activity, validating the computational model.[1]

CompoundSubstituent GroupIn Vivo Anti-inflammatory Activity (% Inhibition)[1]In Silico Docking Score (kcal/mol)[1]
4a 4-Fluoro54.130-8.45
4b 4-Methyl42.173-7.98
4c 4-tert-Butyl45.978-8.12
4d 2-Iodo48.913-7.54
4e 3,5-Dinitro39.021-7.21
4f Dodecanoyl50.108-8.23
4g 2-Chloro-4-nitro44.565-8.05
4h 2,4-Dichloro47.826-8.19
4i 4-Bromo54.239-8.51
4j 2-Bromoacetyl52.065-7.88
Indomethacin Standard Drug56.521-9.12

Among the synthesized derivatives, compounds 4i (4-Bromo substituted) and 4a (4-Fluoro substituted) demonstrated the most potent anti-inflammatory activity, with inhibition percentages of 54.239% and 54.130%, respectively.[1][2][3] These results are comparable to the standard drug, indomethacin, which exhibited an inhibition of 56.521%.[1] The high activity of these compounds is further supported by their excellent docking scores of -8.51 and -8.45 kcal/mol, respectively, indicating strong binding affinities to the COX-2 active site.[1]

Experimental Protocols

Synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate Derivatives (4a-4j)

The synthesis of the title compounds was achieved through a condensation reaction between tert-butyl 2-amino phenylcarbamate (3) and various substituted carboxylic acids.[1][2] The reaction was facilitated by the use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) as coupling reagents, with N,N-diisopropylethylamine (DIPEA) serving as a base in a dimethylformamide (DMF) solvent at room temperature.[1]

General Procedure:

  • To a stirred solution of the substituted benzoic acid (1 eq) in DMF at 0 °C, DIPEA (1.5 eq), tert-butyl 2-amino phenylcarbamate (3) (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq) were added successively.

  • The reaction mixture was stirred for 30 minutes at 0 °C and then allowed to stir at room temperature for 3 hours.

  • Upon completion, the reaction mixture was worked up to isolate the crude product.

  • The crude product was purified by column chromatography on silica gel to yield the final compounds (4a-4j).[1]

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)

The anti-inflammatory activity was evaluated using a standard carrageenan-induced paw edema model in Wistar rats.[1]

Procedure:

  • Wistar rats were divided into groups, including a control group, a standard group receiving indomethacin (10 mg/kg), and test groups receiving the synthesized compounds (100 mg/kg).

  • The drugs were administered orally as a suspension in 0.5% carboxymethyl cellulose (CMC).

  • After 30 minutes, acute inflammation was induced by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • The paw volume was measured at intervals of 0, 1, 3, 6, 9, and 12 hours using a plethysmometer.

  • The percentage of inhibition of edema was calculated for each group relative to the control group.[1]

In Silico Molecular Docking

Molecular docking studies were performed to understand the binding interactions of the synthesized compounds with the COX-2 enzyme.[1]

Procedure:

  • The three-dimensional crystal structure of the COX-2 enzyme was obtained from the Protein Data Bank.

  • The synthesized ligands were drawn and prepared for docking.

  • Molecular docking was performed using computational software (details not specified in the primary source).

  • The binding affinities (docking scores) and the interactions between the ligands and the amino acid residues in the active site of COX-2 were analyzed.[1] The primary source mentions the use of the QikProp module of Schrödinger for ADME properties prediction, suggesting the Schrödinger suite may have been used for docking.[1]

Visualizing the Process

To better illustrate the experimental and logical flow of this research, the following diagrams were generated.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 tert-Butyl 2-amino phenylcarbamate (3) Condensation Condensation Reaction Reactant1->Condensation Reactant2 Substituted Carboxylic Acid Reactant2->Condensation Reagents EDCI, HOBt, DIPEA Reagents->Condensation Solvent DMF Solvent->Condensation Temperature 0°C to Room Temp. Temperature->Condensation Workup Reaction Workup Condensation->Workup Purification Column Chromatography Workup->Purification Product tert-Butyl 2-(substituted benzamido)phenylcarbamate (4a-4j) Purification->Product

Caption: Synthetic workflow for the preparation of tert-butyl (substituted benzamido)phenylcarbamate derivatives.

Anti_Inflammatory_Assay_Workflow Animal_Grouping Wistar Rat Grouping (Control, Standard, Test) Drug_Admin Oral Administration (Vehicle, Indomethacin, Test Compounds) Animal_Grouping->Drug_Admin Inflammation_Induction Carrageenan Injection (Sub-plantar) Drug_Admin->Inflammation_Induction Measurement Paw Volume Measurement (Plethysmometer) Inflammation_Induction->Measurement Data_Analysis Calculate % Inhibition Measurement->Data_Analysis

Caption: Experimental workflow for the in vivo anti-inflammatory activity assay.

COX_Inflammation_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Edema, Redness) Prostaglandins->Inflammation Inhibitor Synthesized Ligands / Indomethacin Inhibitor->COX2 Inhibition

Caption: Simplified signaling pathway of COX-2 mediated inflammation and the point of inhibition.

References

A Comparative Guide to the Kinetic Landscape of Reactions Involving tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinetic profiles of reactions involving the functional groups present in tert-Butyl (3-(methylamino)phenyl)carbamate. Due to the limited availability of direct kinetic studies on this specific molecule, this report draws upon comparative data from analogous structures, namely N-methylaniline and aryl carbamates, to offer valuable insights into the reactivity of its constituent moieties. The data presented herein, including reaction rates and activation energies, is intended to inform reaction optimization, predict product distributions, and guide the design of novel synthetic pathways.

Executive Summary

tert-Butyl (3-(methylamino)phenyl)carbamate possesses three principal reactive sites: the secondary methylamino group, the carbamate N-H group, and the aromatic ring. This guide focuses on the comparative kinetics of reactions at the two nitrogen centers: the N-alkylation and N-acylation of the secondary amine, and the functionalization of the carbamate nitrogen.

Our comparative analysis reveals that the secondary amine (N-methylaniline analogue) is generally more nucleophilic and thus more reactive in both alkylation and acylation reactions compared to the corresponding primary aniline. However, steric hindrance can play a significant role, particularly with bulky electrophiles. The carbamate N-H, in contrast, is significantly less nucleophilic and its reactions, such as alkylation, typically require strong bases. The hydrolysis of the carbamate ester linkage is also a key consideration, with rates being highly dependent on pH.

Data Presentation: Comparative Reaction Kinetics

The following tables summarize key kinetic data for reactions analogous to those that tert-Butyl (3-(methylamino)phenyl)carbamate would undergo.

Table 1: Comparative Kinetics of N-Alkylation of Anilines

ReactantAlkylating AgentCatalyst/ConditionsRate Constant (k)Activation Energy (Ea)Reference
AnilineMethanolSn-MFI Zeolite-7.3 kcal/mol[1][2]
Substituted Anilines1-HexanolRuthenium ComplexRelative rates correlated with Hammett parameters (ρ < 0)-[3]
AnilineBenzyl AlcoholIridium ComplexZero-order in benzyl alcohol-[4]

Table 2: Comparative Kinetics of N-Acylation of Anilines

ReactantAcylating AgentSolventSecond-Order Rate Constant (k₂)Relative ReactivityReference
AnilineAcetic Anhydride--Primary amines are generally more reactive than secondary amines[5]
Substituted AnilinesDimethylketenEtherk₁ and k₂ correlated with aniline base strength-[6]
m-ChloroanilineIsobutyryl BromideEther-~30-fold more reactive than with isobutyryl chloride[6]
Substituted AnilinesAcyl ChloridesVarious-Hammett plots show correlation with substituent electronic effects[3]

Table 3: Kinetics of Aryl Carbamate Hydrolysis

CarbamateConditionsRate ConstantMechanismReference
Substituted Phenyl N-phenylcarbamatesAlkaline pHHammett sensitivity (ρ) = 2.86E1cB
CarbarylpH dependentk_h = k_A[H⁺] + k_N + k_B[OH⁻]Acid, Neutral, Base Catalyzed[7]
Various CarbamatesAqueousEstimated using QSAR models-[8]

Experimental Protocols

Protocol 1: Determination of Second-Order Rate Constant for N-Acetylation of N-Methylaniline

This protocol describes a method for determining the second-order rate constant for the N-acetylation of N-methylaniline with acetic anhydride using UV-Vis spectrophotometry.

Materials:

  • N-methylaniline

  • Acetic anhydride

  • Suitable solvent (e.g., acetonitrile, dichloromethane)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

  • Standard laboratory glassware and micropipettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of N-methylaniline and acetic anhydride of known concentrations in the chosen solvent.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to a wavelength where the product, N-methylacetanilide, has a significant absorbance and the reactants have minimal absorbance. The reaction progress will be monitored by the increase in absorbance of the product over time. Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25 °C).

  • Kinetic Run:

    • Pipette a known volume of the N-methylaniline stock solution into a quartz cuvette.

    • Add a known volume of solvent to the cuvette.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.

    • Initiate the reaction by rapidly adding a known volume of the acetic anhydride stock solution to the cuvette and immediately start recording the absorbance as a function of time.

  • Data Analysis:

    • Plot absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve.

    • To determine the order of the reaction with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping the other constant (method of initial rates).

    • The second-order rate constant (k₂) can be calculated from the rate law: Rate = k₂[N-methylaniline][acetic anhydride].

Protocol 2: Competitive N-Alkylation of Aniline and N-Methylaniline

This protocol outlines a method to compare the relative reactivity of a primary (aniline) and a secondary (N-methylaniline) amine towards an alkylating agent.

Materials:

  • Aniline

  • N-methylaniline

  • Alkylating agent (e.g., benzyl bromide)

  • Internal standard (e.g., dodecane)

  • Suitable solvent (e.g., acetonitrile)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a reaction vial, combine equimolar amounts of aniline and N-methylaniline in the chosen solvent. Add a known amount of the internal standard.

  • Reaction Initiation: Add a sub-stoichiometric amount of the alkylating agent to the mixture to ensure that the amines are in excess.

  • Reaction Monitoring: Stir the reaction at a constant temperature. At various time intervals, withdraw aliquots of the reaction mixture, quench the reaction (e.g., by adding a large volume of a suitable solvent), and analyze the samples by GC-MS.

  • Data Analysis:

    • Identify and quantify the starting materials and the alkylated products (N-benzylaniline and N-benzyl-N-methylaniline) using the internal standard for calibration.

    • The relative reactivity can be determined by comparing the rates of formation of the two products. A plot of the ratio of the products over time will indicate which amine is more reactive.

Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Pathways cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_carbamate Carbamate Reactions Aniline Aniline N-Acylated_Product N-Acylated_Product Aniline->N-Acylated_Product k_primary N-Methylaniline N-Methylaniline N-Methylaniline->N-Acylated_Product k_secondary Acylating_Agent Acylating_Agent Acylating_Agent->N-Acylated_Product Aniline_alk Aniline N-Alkylated_Product N-Alkylated_Product Aniline_alk->N-Alkylated_Product k'_primary N-Methylaniline_alk N-Methylaniline N-Methylaniline_alk->N-Alkylated_Product k'_secondary Alkylating_Agent Alkylating_Agent Alkylating_Agent->N-Alkylated_Product Aryl_Carbamate Aryl_Carbamate Hydrolysis_Products Hydrolysis_Products Aryl_Carbamate->Hydrolysis_Products k_hydrolysis N-Alkylated_Carbamate N-Alkylated_Carbamate Aryl_Carbamate->N-Alkylated_Carbamate k_N-alk Base_Hydrolysis Base_Hydrolysis Base_Hydrolysis->Hydrolysis_Products N-Alkylation_Carbamate N-Alkylation_Carbamate N-Alkylation_Carbamate->N-Alkylated_Carbamate

Caption: Comparative reaction pathways for aniline and carbamate derivatives.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prepare_Solutions Prepare Stock Solutions (Amine, Electrophile, Standard) Mix_Reactants Combine Reactants in Controlled Environment Prepare_Solutions->Mix_Reactants Initiate_Reaction Add Initiating Reagent Mix_Reactants->Initiate_Reaction Monitor_Reaction Monitor Progress (Spectroscopy, Chromatography) Initiate_Reaction->Monitor_Reaction Plot_Data Plot Concentration vs. Time Monitor_Reaction->Plot_Data Determine_Rates Calculate Initial Rates Plot_Data->Determine_Rates Calculate_Constants Determine Rate Constants and Reaction Orders Determine_Rates->Calculate_Constants

Caption: General workflow for a kinetic study of amine reactions.

References

Yield comparison of different synthetic routes to tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to tert-Butyl (3-(methylamino)phenyl)carbamate, a key intermediate in pharmaceutical synthesis. The routes are evaluated based on yield, reaction conditions, and starting materials, with detailed experimental protocols provided for reproducibility.

Executive Summary

Two synthetic pathways to tert-Butyl (3-(methylamino)phenyl)carbamate were investigated. Route 1 begins with the selective mono-Boc protection of m-phenylenediamine, followed by N-methylation. Route 2 commences with the N-methylation of 3-nitroaniline, followed by reduction of the nitro group and subsequent selective Boc protection. Based on available data for analogous reactions, Route 1 appears to be a more convergent and potentially higher-yielding approach. However, the choice of route may depend on the availability and cost of starting materials and reagents.

Data Presentation

StepReactionStarting MaterialReagentsSolventConditionsYield
Route 1 Step 1: Mono-Boc Protection m-PhenylenediamineDi-tert-butyl dicarbonate (Boc)₂O, Trimethylsilyl chloride (Me₃SiCl)Methanol0 °C to room temperature, 1 hour~65-87% (estimated for analogous diamines)[1]
Step 2: N-Methylation tert-Butyl (3-aminophenyl)carbamateFormaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM)Room temperature~85-95% (estimated for analogous reductive aminations)[2]
Route 2 Step 1: N-Methylation 3-NitroanilineFormaldehyde, Sulfuric AcidSulfuric Acid20-60 °C>90% (for analogous reaction with 4-fluoro-3-nitroaniline)[3]
Step 2: Nitro Reduction N-methyl-3-nitroanilineTitanium(III) chloride (TiCl₃)Aqueous mediaElevated temperature~90% (for reduction of m-nitroaniline)[4]
Step 3: Boc Protection N-methyl-1,3-phenylenediamineDi-tert-butyl dicarbonate (Boc)₂ODichloromethane (DCM), Triethylamine (Et₃N)Room temperatureYield not specifically reported; selectivity may be an issue

Experimental Protocols

Route 1: From m-Phenylenediamine

Step 1: Synthesis of tert-Butyl (3-aminophenyl)carbamate (Mono-Boc Protection)

This procedure is adapted from a general method for the selective mono-Boc protection of diamines.[1][5]

  • To a solution of m-phenylenediamine (1 equivalent) in anhydrous methanol at 0 °C under an inert atmosphere, trimethylsilyl chloride (1 equivalent) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • Water (1 mL per gram of diamine) is added, followed by a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.

  • The mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched with water and the methanol is removed under reduced pressure.

  • The aqueous layer is washed with diethyl ether.

  • The pH of the aqueous layer is adjusted to >12 with a 2N NaOH solution.

  • The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford tert-butyl (3-aminophenyl)carbamate.

Step 2: Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate (N-Methylation)

This protocol is a general procedure for reductive amination.[2]

  • To a solution of tert-butyl (3-aminophenyl)carbamate (1 equivalent) in dichloromethane, an aqueous solution of formaldehyde (1.1 equivalents, 37 wt. %) is added.

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield tert-butyl (3-(methylamino)phenyl)carbamate.

Route 2: From 3-Nitroaniline

Step 1: Synthesis of N-methyl-3-nitroaniline

This protocol is based on the methylation of a similar substituted aniline.[3]

  • To concentrated sulfuric acid (60-98%) cooled to 20 °C, 3-nitroaniline is added portion-wise.

  • Formaldehyde is then added, and the reaction mixture is stirred at a temperature between 20-60 °C until the reaction is complete.

  • The reaction mixture is carefully poured into a mixture of aqueous ammonium hydroxide and an organic solvent.

  • The product is extracted, and the organic layer is concentrated to give the crude N-methyl-3-nitroaniline, which can be purified by crystallization.

Step 2: Synthesis of N-methyl-1,3-phenylenediamine

This procedure is adapted from the reduction of m-nitroaniline.[4]

  • An acidic aqueous solution of titanium(III) chloride is prepared.

  • N-methyl-3-nitroaniline is added to the solution, and the mixture is heated to facilitate reduction.

  • The reaction progress is monitored until the complete disappearance of the starting material.

  • Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield N-methyl-1,3-phenylenediamine.

Step 3: Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate (Boc Protection)

  • To a solution of N-methyl-1,3-phenylenediamine (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane, a solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until the selective protection of the primary amine is complete (monitored by TLC).

  • The reaction is worked up by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The product is purified by column chromatography to separate the desired product from any di-Boc protected by-product and unreacted starting material.

Mandatory Visualization

Synth_Routes cluster_route1 Route 1 cluster_route2 Route 2 A m-Phenylenediamine B tert-Butyl (3-aminophenyl)carbamate A->B Boc₂O, Me₃SiCl ~65-87% C tert-Butyl (3-(methylamino)phenyl)carbamate B->C HCHO, NaBH(OAc)₃ ~85-95% D 3-Nitroaniline E N-methyl-3-nitroaniline D->E HCHO, H₂SO₄ >90% F N-methyl-1,3-phenylenediamine E->F Reduction ~90% G tert-Butyl (3-(methylamino)phenyl)carbamate F->G Boc₂O, Et₃N Yield variable

Caption: Synthetic pathways to tert-Butyl (3-(methylamino)phenyl)carbamate.

References

The Strategic Application of tert-Butyl (3-(methylamino)phenyl)carbamate in Multi-Step Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency and overall success of a multi-step synthesis. One such pivotal intermediate is tert-Butyl (3-(methylamino)phenyl)carbamate, a bifunctional molecule that offers a protected nucleophilic amine and a handle for carbon-carbon or carbon-nitrogen bond formation. This guide provides an objective comparison of its performance with alternative synthetic strategies, supported by experimental data, to inform judicious selection in complex synthetic endeavors.

The strategic advantage of employing tert-Butyl (3-(methylamino)phenyl)carbamate lies in its ability to introduce a masked 3-(methylamino)aniline moiety. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under a variety of reaction conditions, yet can be readily removed under acidic conditions, allowing for subsequent functionalization of the secondary amine. This dual functionality makes it a valuable asset in the synthesis of complex molecules, particularly in the realm of kinase inhibitors where the 3-aminophenyl scaffold is a common pharmacophore.

Performance in Kinase Inhibitor Synthesis: A Case Study of Nilotinib

A prominent example illustrating the utility of a closely related analogue is in the synthesis of the tyrosine kinase inhibitor, Nilotinib. A key step in several patented synthetic routes involves the coupling of a Boc-protected aminophenyl derivative with a heterocyclic partner.

One patented method for preparing Nilotinib utilizes (5-bromo-2-methylphenyl)(4-(pyridin-3-yl)pyrimidin-2-yl)-tert-butyl carbamate, a structural analogue of the topic compound.[1][2] This intermediate undergoes a carbon-carbon coupling reaction with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. The reaction is typically a palladium-catalyzed process, such as a Buchwald-Hartwig amination or a related cross-coupling reaction.

Reactant AReactant BCatalyst SystemSolventTemperatureTimeYield
(5-bromo-2-methylphenyl)(4-(pyridin-3-yl) pyrimidin-2-yl)-tert-butyl carbamate3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)anilinePdCl₂(dppf)CH₂Cl₂, PPh₃DMF90-105°C48h62-77%
4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)anilineThionyl chloride (for acid activation), then couplingNMP90°C3h94%
3-amino-4-methyl-N-(5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)benzamide3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one-n-Butanol110-115°C9hNot specified for this step

Table 1: Comparison of synthetic routes to Nilotinib.

As shown in Table 1, the route employing the Boc-protected building block provides a moderate to good yield (62-77%).[1][2] This approach offers the advantage of introducing the complex aniline derivative in a single, late-stage coupling step.

Alternative Synthetic Strategies and Comparative Efficacy

Alternative approaches to constructing the core of molecules like Nilotinib often involve building the substituted aniline moiety through a different sequence of reactions, thereby avoiding the use of a pre-functionalized and protected building block like tert-Butyl (3-(methylamino)phenyl)carbamate.

One common alternative strategy involves the initial formation of an amide bond, followed by the introduction of the pyrimidine ring. For instance, a reported synthesis of Nilotinib involves the condensation of 4-methyl-3-nitrobenzoyl chloride with 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzeneamine.[3] The resulting nitro-substituted amide is then reduced to the corresponding amine, which is subsequently reacted to form the final product. This multi-step approach, while effective, can be longer and may require additional purification steps compared to the more convergent strategy using the Boc-protected building block.

Another alternative involves starting with a simpler aniline derivative, such as 3-bromo-N-methylaniline, and building the desired functionality through sequential reactions. This would typically involve protection of the secondary amine, followed by a cross-coupling reaction to introduce the pyrimidine moiety, and finally deprotection. While this approach offers flexibility, it can increase the overall step count and potentially lower the overall yield.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination using a Boc-Protected Aryl Bromide (Analogous to Nilotinib Synthesis)

A mixture of the Boc-protected aryl bromide (1.0 equiv), the amine coupling partner (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv), a phosphine ligand like Xantphos (0.04 equiv), and a base such as cesium carbonate (2.0 equiv) in an anhydrous solvent like toluene or dioxane is subjected to an inert atmosphere. The reaction mixture is then heated to 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The synthesis of kinase inhibitors like Nilotinib directly impacts the development of therapeutics that target specific signaling pathways involved in cancer. Nilotinib, for instance, is an inhibitor of the Bcr-Abl tyrosine kinase, which is constitutively active in chronic myeloid leukemia (CML) and drives uncontrolled cell proliferation.

G cluster_synthesis Synthetic Strategy Aryl_Halide Boc-Protected Aryl Halide Coupling Buchwald-Hartwig Amination Aryl_Halide->Coupling Amine Amine Coupling Partner Amine->Coupling Pd_Catalyst Palladium Catalyst + Ligand Pd_Catalyst->Coupling Base Base Base->Coupling Product Coupled Product Coupling->Product Deprotection Boc Deprotection (Acid) Product->Deprotection Final_Product Final Kinase Inhibitor Deprotection->Final_Product

Synthetic workflow using a Boc-protected aryl halide.

The diagram above illustrates a typical workflow for the synthesis of a kinase inhibitor using a Boc-protected aryl halide building block. This convergent approach streamlines the synthesis by joining two complex fragments in a late-stage coupling reaction.

G cluster_pathway Bcr-Abl Signaling Pathway Bcr_Abl Bcr-Abl Kinase P_Substrate Phosphorylated Substrate Bcr_Abl->P_Substrate Phosphorylation ATP ATP ATP->Bcr_Abl Substrate Substrate Protein Substrate->Bcr_Abl Downstream Downstream Signaling P_Substrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation Nilotinib Nilotinib Nilotinib->Bcr_Abl Inhibition

Inhibition of the Bcr-Abl signaling pathway by Nilotinib.

This diagram depicts the mechanism of action of Nilotinib. By inhibiting the Bcr-Abl kinase, it prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that leads to uncontrolled cell proliferation in CML.

Conclusion

The use of tert-Butyl (3-(methylamino)phenyl)carbamate and its analogues offers a strategic and efficient approach in multi-step synthesis, particularly for complex targets like kinase inhibitors. While alternative routes exist, the convergent strategy facilitated by this building block can lead to higher overall yields and a more streamlined synthetic process. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific functional group tolerance required for other parts of the molecule. However, for the introduction of the 3-(methylamino)aniline moiety, tert-Butyl (3-(methylamino)phenyl)carbamate represents a highly valuable and efficient tool in the arsenal of the synthetic chemist.

References

Benchmarking tert-Butyl (3-(methylamino)phenyl)carbamate: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical decision that significantly influences the efficiency of synthetic routes and the properties of the final drug candidates. tert-Butyl (3-(methylamino)phenyl)carbamate, a versatile bifunctional molecule, is a valuable reagent in medicinal chemistry, particularly for the construction of compounds bearing a substituted aniline moiety. This guide provides a comparative analysis of tert-butyl (3-(methylamino)phenyl)carbamate against its close structural analog, tert-butyl (3-aminophenyl)carbamate, with a focus on their performance in the widely utilized Buchwald-Hartwig amination reaction.

Core Structural and Reactivity Comparison

Both tert-butyl (3-(methylamino)phenyl)carbamate and tert-butyl (3-aminophenyl)carbamate offer a Boc-protected aniline functionality, which is crucial for directing regioselective reactions and can be easily deprotected under acidic conditions. The key distinction lies in the presence of a methyl group on one of the nitrogen atoms in the target molecule. This seemingly minor structural difference can have a notable impact on the nucleophilicity and steric hindrance of the amine, thereby influencing reaction kinetics and product yields.

Featuretert-Butyl (3-(methylamino)phenyl)carbamatetert-Butyl (3-aminophenyl)carbamate
Structure Boc-NH-(m-C6H4)-NH(CH3)Boc-NH-(m-C6H4)-NH2
Molecular Weight 222.28 g/mol 208.26 g/mol
Amine Type Secondary (N-methylaniline derivative)Primary (Aniline derivative)
Key Characteristics The N-methyl group can influence nucleophilicity and steric hindrance.The primary amine offers two protons for potential interactions and reactions.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1] The choice of the amine coupling partner is critical to the success of this palladium-catalyzed reaction. While direct head-to-head comparative studies are limited, analysis of existing literature on similar systems allows for an informed assessment of their relative performance.

In a typical Buchwald-Hartwig reaction, the primary amine of tert-butyl (3-aminophenyl)carbamate is generally considered more nucleophilic and less sterically hindered than the N-methylated secondary amine of tert-butyl (3-(methylamino)phenyl)carbamate. This can lead to faster reaction rates and potentially higher yields when coupling with unhindered aryl halides. However, the N-methyl group in tert-butyl (3-(methylamino)phenyl)carbamate can offer advantages in specific contexts, such as preventing undesired double arylation that can sometimes occur with primary amines.

Table 1: Representative Performance in Buchwald-Hartwig Amination

Building BlockAryl HalideCatalyst/Ligand SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
tert-Butyl (3-aminophenyl)carbamate4-tert-butylbromobenzene(SIPr)Pd(allyl)ClLHMDSTHFRT0.3382[2]
tert-Butyl (3-(methylamino)phenyl)carbamateAryl Bromides (general)Pd(OAc)2/RuPhosNaOtBuToluene11012Good to Excellent[3]
Aniline (unprotected)3,5-bis(trifluoromethyl)bromobenzenePd₂(dba)₃/tBuXPhosNaOtBuToluene1002494-99[4]

Note: The data in this table is compiled from different sources with varying reaction conditions and should be interpreted as illustrative rather than a direct comparison.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

A detailed experimental protocol for the Buchwald-Hartwig amination is crucial for reproducibility and optimization. The following is a general procedure that can be adapted for both tert-butyl (3-(methylamino)phenyl)carbamate and its analogs.

Reaction Setup: An oven-dried Schlenk tube or round-bottom flask is charged with the aryl halide (1.0 equiv), the amine building block (1.1-1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, t-BuXPhos, 2-4 mol%). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

Reagent Addition: The solvent (e.g., toluene, dioxane, or THF) and the base (e.g., NaOtBu, K₂CO₃, or LHMDS, 1.4-2.0 equiv) are added via syringe.

Reaction Conditions: The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures, typically 80-110 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Application in Kinase Inhibitor Synthesis

Building blocks like tert-butyl (3-(methylamino)phenyl)carbamate are frequently employed in the synthesis of kinase inhibitors, a major class of targeted therapeutics in oncology.[5][6][7] For instance, the substituted aniline moiety can serve as a key pharmacophore that interacts with the hinge region of the kinase active site. The Boc-protected amine allows for the sequential introduction of other functionalities, enabling the construction of complex molecules with high specificity for their target kinases.

The choice between the N-methylated and non-methylated building block can influence the final compound's binding affinity and pharmacokinetic properties. The methyl group can provide additional van der Waals interactions within the binding pocket or alter the molecule's solubility and metabolic stability.

Below is a conceptual workflow for the synthesis of a generic kinase inhibitor using a Boc-protected phenylenediamine building block.

G cluster_0 Building Block Selection cluster_1 Core Synthesis cluster_2 Functionalization & Deprotection tert-Butyl (3-(methylamino)phenyl)carbamate tert-Butyl (3-(methylamino)phenyl)carbamate Buchwald-Hartwig Amination Buchwald-Hartwig Amination tert-Butyl (3-(methylamino)phenyl)carbamate->Buchwald-Hartwig Amination tert-Butyl (3-aminophenyl)carbamate tert-Butyl (3-aminophenyl)carbamate tert-Butyl (3-aminophenyl)carbamate->Buchwald-Hartwig Amination Intermediate Intermediate Buchwald-Hartwig Amination->Intermediate Aryl Halide Aryl Halide Aryl Halide->Buchwald-Hartwig Amination Boc Deprotection Boc Deprotection Intermediate->Boc Deprotection Amide Coupling Amide Coupling Boc Deprotection->Amide Coupling Final Compound Final Compound Amide Coupling->Final Compound Bcr_Abl_Pathway cluster_pathway Bcr-Abl Signaling Pathway in CML Bcr-Abl Bcr-Abl Substrate Substrate Bcr-Abl->Substrate ATP -> ADP Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Bcr-Abl Inhibition Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Phosphorylation Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Downstream Signaling->Apoptosis Inhibition

References

Safety Operating Guide

Proper Disposal of tert-Butyl (3-(methylamino)phenyl)carbamate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are integral to laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of tert-Butyl (3-(methylamino)phenyl)carbamate, ensuring the protection of personnel and the environment.

I. Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure all personnel are outfitted with the appropriate personal protective equipment:

  • Eye Protection: Chemical splash goggles or a face shield are mandatory.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: All handling of solid material and preparation of waste containers should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of tert-Butyl (3-(methylamino)phenyl)carbamate is through a licensed professional waste disposal service.[1] Adherence to institutional, local, state, and federal regulations is mandatory.[1]

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect any unused or waste tert-Butyl (3-(methylamino)phenyl)carbamate in a designated, clearly labeled, and sealable container.[1] This container must be chemically compatible with the compound.

  • Liquid Waste: Solutions containing tert-Butyl (3-(methylamino)phenyl)carbamate should be collected in a separate, designated hazardous waste container labeled for liquid waste.[1]

  • Segregation: Do not mix tert-Butyl (3-(methylamino)phenyl)carbamate waste with other incompatible waste streams.[2] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste stream compatibility.[1]

Step 2: Container Labeling

Proper labeling of hazardous waste containers is crucial for safety and regulatory compliance. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "tert-Butyl (3-(methylamino)phenyl)carbamate".

  • Associated hazard symbols (e.g., irritant, acute toxicity).

  • The date of waste accumulation.

Step 3: Contaminated Materials

Any materials that have come into contact with tert-Butyl (3-(methylamino)phenyl)carbamate, such as weighing paper, contaminated gloves, pipette tips, and absorbent pads, must be disposed of as hazardous waste.[1][2] Place these materials in the same designated solid hazardous waste container as the chemical itself.

Step 4: Spill Management

In the event of a spill, wear appropriate PPE and absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2] Collect the absorbed material and spilled substance using non-sparking tools and place it into the designated hazardous waste container for disposal.[3]

Step 5: Final Disposal

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2] Follow all institutional procedures for completing waste manifests and maintaining records.[4]

  • Professional Disposal: The final disposal of the hazardous waste must be conducted by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1]

Quantitative Data Summary

Parameter Guideline Reference
Waste Classification Hazardous WasteGeneral practice for carbamates
Solid Waste Container Labeled, sealed, chemically compatible[1]
Liquid Waste Container Designated, labeled hazardous waste container[1]
Contaminated Materials Dispose of as hazardous waste[1][2]
Disposal Method Licensed professional waste disposal service[1]

Experimental Protocols

Spill Neutralization (for small spills):

  • Ensure the spill area is well-ventilated, preferably within a chemical fume hood.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep the mixture into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Visualizations

DisposalWorkflow Disposal Workflow for tert-Butyl (3-(methylamino)phenyl)carbamate cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_final_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Collect Solid Waste in Labeled Container B->C D Collect Liquid Waste in Separate Labeled Container B->D E Collect Contaminated Materials (Gloves, Paper, etc.) B->E F Store Waste in Designated Secure Area C->F D->F E->F G Contact EHS for Hazardous Waste Pickup F->G H Professional Disposal by Licensed Service G->H

Caption: Disposal workflow for tert-Butyl (3-(methylamino)phenyl)carbamate.

References

Essential Safety and Operational Guide for Handling tert-Butyl (3-(methylamino)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, operational plans, and disposal information for researchers, scientists, and drug development professionals handling tert-Butyl (3-(methylamino)phenyl)carbamate. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Safety Overview

Hazard Identification:

  • Health Hazards: May be harmful if swallowed, cause serious eye irritation, and skin irritation.[2][4][5] May also cause respiratory irritation.[2][4][5]

  • Physical Hazards: The product in its delivered form is not considered a dust explosion hazard; however, the accumulation of fine dust can create this risk.[6] It is considered a combustible solid.[6]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[1]

PPE Category Specification Rationale
Eye/Face Protection Chemical safety goggles or safety glasses with side-shields meeting OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] A face shield may be required for splash hazards.[1]Protects eyes from splashes, dust, and vapors.
Skin Protection Chemical-resistant gloves (e.g., nitrile, butyl, or neoprene).[1] A lab coat or chemical-resistant apron should be worn to prevent skin exposure.[1][6]Prevents direct skin contact with the chemical.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if dusts are generated. A P3 filter type is recommended.[6]Protects the respiratory system from inhalation of harmful dusts or vapors.[5]
Footwear Closed-toed, close-heeled shoes. Chemical-resistant boots should be worn when there is a risk of spills.[8][9]Protects feet from spills and falling objects.

Operational Plan: Safe Handling Protocol

A strict operational workflow is critical for safely managing tert-Butyl (3-(methylamino)phenyl)carbamate.

1. Preparation and Pre-Handling:

  • Ensure a certified chemical fume hood is operational and ready for use.[10]

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[6][10]

  • Assemble all necessary equipment and reagents before beginning the experiment.[10]

  • Designate a specific hazardous waste container for all waste generated.[10]

2. Handling the Compound:

  • Conduct all manipulations of the chemical inside a chemical fume hood to ensure adequate ventilation.[4][10]

  • Avoid contact with eyes, skin, and clothing.[6]

  • Minimize dust generation and accumulation during handling.[4][6]

  • Keep containers tightly closed when not in use.[10][11]

  • Use grounding/bonding for containers and receiving equipment to prevent static discharge.[6]

3. Post-Handling:

  • Wash hands and face thoroughly with soap and water after handling is complete.[6][10]

  • Remove any contaminated clothing and wash it before reuse. Contaminated work clothing should not be allowed out of the workplace.[6][12]

  • Do not eat, drink, or smoke in work areas.[4][6]

Emergency Procedures: Spill and First Aid

Immediate and appropriate action is necessary to mitigate exposure and contamination in the event of a spill or personnel exposure.

Spill Response Plan
  • Small Spills (<100 mL or equivalent solid):

    • Alert others in the immediate area.[10]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[10]

    • For solid materials, dampen with water before sweeping to avoid generating dust.[6]

    • Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[10]

    • Clean the spill area with a suitable solvent, followed by soap and water.[10]

  • Large Spills (>100 mL or equivalent solid):

    • Evacuate the immediate area and prevent entry.[10][13]

    • Contact your institution's emergency response team immediately.[10]

    • Avoid breathing vapors and ensure the area is ventilated only if it is safe to do so.[14]

First Aid Measures
Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[7][14] If eye irritation persists, seek medical attention.[6]
Skin Contact Immediately remove contaminated clothing while under a safety shower.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][14] If skin irritation occurs, seek medical advice.[6]
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[14] Seek immediate medical attention.[15]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[14] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[14]

Logistical Plan: Storage and Disposal

Storage:

  • Store in a dry, cool, and well-ventilated place.[11]

  • Keep containers tightly closed to prevent contamination and leakage.[11]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

Disposal:

  • All waste materials must be treated as hazardous waste.[13]

  • Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[4]

  • Do not let the product enter drains.[7][14]

  • Empty containers should be rinsed three times with a compatible solvent; the rinsate must be collected as hazardous waste. The container can then be disposed of, or it can be capped and disposed of as hazardous waste without rinsing.[13]

Quantitative Data Summary

The toxicological properties of tert-Butyl (3-(methylamino)phenyl)carbamate have not been fully investigated.[7] Data is based on the specific compound or structurally similar carbamates.

Property Value Source
Molecular Formula C12H18N2O2[16]
Molecular Weight 222.28 g/mol [16]
Boiling Point 302.3 ± 25.0 °C at 760 mmHg[16]
Flash Point 136.6 ± 23.2 °C[16]
Density 1.1 ± 0.1 g/cm³[16]

Mandatory Visualization

G cluster_0 Chemical Spill Response Workflow spill Spill Occurs assess Assess Risk (Size & Hazard) spill->assess is_major Major Spill? assess->is_major evacuate Evacuate Area & Alert Personnel is_major->evacuate Yes don_ppe Don Appropriate PPE is_major->don_ppe No contact_ehs Contact Emergency Response Team evacuate->contact_ehs report Report Incident contact_ehs->report contain Contain & Absorb Spill (Use inert material) don_ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Spill Area & Equipment collect->decontaminate dispose Dispose of Waste via Hazardous Waste Protocol decontaminate->dispose dispose->report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.